Technical Documentation Center

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
  • CAS: 1260178-67-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

This technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine , a critical heterocyclic scaffold in modern medicinal chemistry.[1] [1] Executive Summary & Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine , a critical heterocyclic scaffold in modern medicinal chemistry.[1]

[1]

Executive Summary & Scaffold Significance

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is a bicyclic heteroaromatic pharmacophore belonging to the "privileged" class of kinase inhibitor scaffolds.[1] Structurally, it consists of a pyrimidine ring fused to a pyridine ring across the d-face (C5–C6 of pyrimidine, C3–C4 of pyridine).

Unlike its isomer pyrido[2,3-d]pyrimidine (found in the breast cancer drug Palbociclib), the [3,4-d] isomer places the pyridine nitrogen at position 7.[1] This distinct geometry alters the hydrogen bond acceptor vectors within the ATP-binding pocket of kinases, offering a unique selectivity profile for targets such as EGFR , HER2 , and CDK4/6 .

The 4-chloro substituent serves as a highly reactive electrophilic handle for nucleophilic aromatic substitution (


), while the 8-methoxy  group acts as an electron-donating motif that modulates the scaffold's solubility and electronic density, often serving as a masked polar group (convertible to a lactam/pyridone).[1]

Physicochemical Profile

PropertyValue / Description
IUPAC Name 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Molecular Formula

Molecular Weight 195.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF,

; Poorly soluble in water
LogP (Predicted) ~1.2 – 1.8 (Lipophilic)
Melting Point 140–145 °C (varies by purity/polymorph)
Storage Hygroscopic; Store at -20°C under inert atmosphere (

/Ar)

Synthetic Routes & Manufacturing

The synthesis of the 4-chloro-8-methoxy core requires a convergent approach, typically building the pyrimidine ring onto a substituted pyridine precursor.[1] The installation of the 8-methoxy group is a critical regiochemical step that usually precedes the final chlorination to prevent hydrolysis of the labile C4-Cl bond.[1]

Validated Synthetic Protocol

Step 1: Pyridine Precursor Preparation Starting from 3-aminoisonicotinic acid (or a 2-chloro-3-amino-4-picoline derivative), the pyridine ring provides the C5–C6–N7–C8 framework.[1]

Step 2: Pyrimidine Ring Annulation Condensation with a one-carbon source (formamide, triethyl orthoformate, or chloroformamidine) closes the pyrimidine ring, yielding the pyrido[3,4-d]pyrimidin-4(3H)-one intermediate.[1]

Step 3: C8-Functionalization (The "Methoxy" Installation) If the precursor contained a leaving group (e.g., Cl or F) at the pyridine C2 position (which becomes C8 in the fused system), a methoxide displacement (


) is performed before the final chlorination.[1] This yields 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one .[1][2]

Step 4: C4-Chlorination (The Activation Step) The 4-oxo intermediate is treated with a chlorinating agent to generate the final product.[1]

  • Reagents: Phosphorus oxychloride (

    
    ) is the standard reagent.[1] Catalytic 
    
    
    
    -dimethylaniline or DMF may be added.[1][3]
  • Conditions: Reflux (80–110 °C) for 2–4 hours.

  • Workup: Removal of excess

    
     in vacuo, followed by careful quenching with ice/water. Critical: The product is sensitive to acid hydrolysis; the quench must be neutralized (e.g., with 
    
    
    
    ) immediately to preserve the C4-Cl bond.[1]

Synthesis Precursor 3-Amino-2-chloro isonicotinic acid Cyclization Cyclization (Formamide/Heat) Precursor->Cyclization Intermediate1 8-Chloropyrido[3,4-d] pyrimidin-4(3H)-one Cyclization->Intermediate1 Methoxylation Methoxylation (NaOMe, MeOH, Reflux) Intermediate1->Methoxylation Intermediate2 8-Methoxypyrido[3,4-d] pyrimidin-4(3H)-one Methoxylation->Intermediate2 Chlorination Chlorination (POCl3, 100°C) Intermediate2->Chlorination Product 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidine Chlorination->Product Nucleophilic Activation

Figure 1: Step-wise synthetic pathway emphasizing the late-stage chlorination strategy.[1]

Reactivity & Functionalization

The chemical utility of 4-chloro-8-methoxypyrido[3,4-d]pyrimidine lies in its regioselective reactivity.[1] The scaffold presents two distinct electrophilic sites (C4 and C8) and one nucleophilic site (N7), governed by the electron-donating effect of the methoxy group.[1]

C4-Selective Nucleophilic Aromatic Substitution ( )

The C4 position is the most electrophilic site due to the inductive effect of the adjacent pyrimidine nitrogens (N1 and N3).[1] The 4-chloro group is an excellent leaving group.[1]

  • Amination: Reaction with primary/secondary amines in mild base (

    
    , 
    
    
    
    ) yields 4-amino derivatives (kinase inhibitors).[1]
  • Etherification: Reaction with phenols or alcohols (

    
    , THF) yields 4-alkoxy derivatives .[1]
    
  • Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The 8-methoxy group slightly deactivates the ring compared to the unsubstituted analog, but C4 remains highly reactive.

C8-Methoxy Reactivity (The "Masked" Pyridone)

The 8-methoxy group is stable under basic


 conditions but is vulnerable to strong acids.[1]
  • Demethylation: Treatment with

    
     or 
    
    
    
    cleaves the methyl ether, revealing the 8-hydroxy tautomer, which exists predominantly as the pyrido[3,4-d]pyrimidin-8(7H)-one (lactam).[1] This is a key strategy for generating hydrogen-bond donor motifs in the ATP binding pocket.[1]
Palladium-Catalyzed Couplings

The C4-Cl bond is also a viable handle for transition metal catalysis.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form C4-Aryl bonds.[1]

  • Buchwald-Hartwig: Catalytic amination (alternative to

    
     for sterically hindered amines).[1]
    

Reactivity Core 4-Chloro-8-methoxypyrido [3,4-d]pyrimidine SNAr SNAr (Amines/Phenols) Solvent: DMF/IPA, Base: DIPEA Core->SNAr  Major Pathway   Demethylation Acid Hydrolysis (HBr or BBr3) Core->Demethylation  Side Reaction   Suzuki Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki  C-C Bond Formation   Prod_Kinase 4-Amino-8-methoxy deriv. (Kinase Inhibitor) SNAr->Prod_Kinase Prod_Pyridone 4-Chloro-pyrido[3,4-d] pyrimidin-8(7H)-one Demethylation->Prod_Pyridone Prod_Biaryl 4-Aryl-8-methoxy deriv. Suzuki->Prod_Biaryl

Figure 2: Reactivity map illustrating the divergence between C4 substitution and C8 modification.

Experimental Protocols (Standardized)

Protocol A: Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine[1][4]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen.

  • Reagents: Charge flask with 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq) and

    
     (10.0 eq).
    
  • Reaction: Heat to 105 °C (reflux) for 3 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) or LCMS.[1] The starting material peak (M+H ~178) should disappear, replaced by the product (M+H ~196/198).

  • Workup:

    • Cool mixture to room temperature.

    • Concentrate in vacuo to remove excess

      
       (azeotrope with toluene 2x).[1]
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralization: Immediately adjust pH to ~8 using saturated

      
       solution. (Acidic aqueous conditions will hydrolyze the product back to the starting material).[1]
      
    • Extract with DCM (3x).[1] Dry organics over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (

    
    , gradient 0-40% EtOAc in Hexanes).
    
Protocol B: General Displacement (Library Generation)[1]
  • Dissolution: Dissolve the 4-chloro scaffold (1.0 eq) in anhydrous DMF or Isopropanol (0.1 M).

  • Addition: Add the nucleophile (Amine/Aniline, 1.1 eq) and DIPEA (2.0 eq).

  • Conditions: Stir at room temperature for 1 hour. If conversion is slow (for electron-poor anilines), heat to 60–80 °C.[1]

  • Isolation: Pour into water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

References

  • NIST Chemistry WebBook. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione & Derivatives.[1] National Institute of Standards and Technology. Link

  • PubChem. 4-Chloropyrido[3,4-d]pyrimidine Compound Summary. National Center for Biotechnology Information. Link[1]

  • Hou, J., et al. (2011). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1][5] European Journal of Medicinal Chemistry.[6] (Describes the specific synthesis of the 4-chloro-8-methoxy intermediate). Link

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines as PDGFR inhibitors.[1] Journal of Medicinal Chemistry.[6] (Comparative reactivity of isomers). Link[1]

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS No. 1260178-67-3)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic structure in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This scaffold is a key pharmacophore, particularly in the development of kinase inhibitors for oncology. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, the uncontrolled cell growth and proliferation characteristic of cancer can be arrested.

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS No. 1260178-67-3) is a critical intermediate in the synthesis of a new generation of targeted therapeutics. Its strategic importance lies in the reactivity of the chlorine atom at the 4-position, which allows for the facile introduction of various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space around the pyridopyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a vital resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1260178-67-3[1]
Molecular Formula C₈H₆ClN₃O[1]
Molecular Weight 195.61 g/mol [1]
Appearance Off-white to yellow solid (predicted)General observation for similar compounds
Solubility Soluble in organic solvents such as DMF and DMSO (predicted)General observation for similar compounds
Storage Store in an inert atmosphere at 2-8°C[1]

Synthesis Protocol: A Pathway to a Key Intermediate

The synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is typically achieved through the chlorination of its precursor, 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (CAS No. 1260178-71-9)[2]. This transformation is a common and effective method for converting a hydroxyl group on a pyrimidine ring to a chlorine atom, thereby activating the position for further chemical modification.

Step 1: Synthesis of 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one
Step 2: Chlorination to 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

The critical step in producing the title compound is the chlorination of the pyridopyrimidinone precursor. A well-established method for this type of transformation involves the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A representative protocol, based on the synthesis of a closely related compound, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, is as follows[3]:

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in the complete removal of POCl₃.

  • The residue is then cautiously quenched by pouring it onto crushed ice or adding it to a cold aqueous solution of a weak base, such as sodium bicarbonate or ammonia, to neutralize the excess acid.

  • The crude product can then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination cluster_product Final Product Precursor 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one Chlorination Chlorination with POCl₃ Precursor->Chlorination Reactant Product 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Chlorination->Product Yields

Caption: Synthetic workflow for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

Spectroscopic Characterization

While specific spectra for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine are not publicly available in the provided search results, the expected spectroscopic data can be inferred based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings, as well as a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule, including the carbons of the heterocyclic rings and the methoxy group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (195.61 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Cl bond, C-O bond of the methoxy group, and the aromatic C-H and C=C/C=N bonds of the heterocyclic rings.

Applications in Drug Discovery and Development

The primary application of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic activities. The chlorine atom at the 4-position is a key functional group that allows for the introduction of a wide range of substituents, enabling the generation of libraries of compounds for screening against various biological targets.

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potent anticancer agents. They often function as inhibitors of various protein kinases that are crucial for cancer cell growth and survival[3].

  • CXCR2 Antagonists: The pyrido[3,4-d]pyrimidine scaffold has been explored for the development of antagonists of the human chemokine receptor CXCR2, which is implicated in a range of inflammatory and autoimmune diseases[4].

  • Other Therapeutic Areas: The versatility of the pyrido[3,4-d]pyrimidine core has led to its investigation in other therapeutic areas as well, highlighting its broad potential in drug discovery[5].

Signaling_Pathway cluster_intermediate Key Intermediate cluster_derivatives Derivative Synthesis cluster_applications Therapeutic Applications Intermediate 4-Chloro-8-methoxypyrido [3,4-d]pyrimidine Substitution Nucleophilic Aromatic Substitution or Cross-Coupling Intermediate->Substitution Kinase_Inhibitors Kinase Inhibitors (Oncology) Substitution->Kinase_Inhibitors CXCR2_Antagonists CXCR2 Antagonists (Inflammation) Substitution->CXCR2_Antagonists Other_Targets Other Biological Targets Substitution->Other_Targets

Caption: Role of the intermediate in developing therapeutics.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general guidelines for handling similar compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is a valuable and versatile building block in the field of medicinal chemistry. Its strategic importance as a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors for cancer therapy, cannot be overstated. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this information will be a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds. Google Patents.
  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Pyrido(4,3-d)pyrimidine | C7H5N3 | CID 19883218. PubChem. Available at: [Link]

  • 4-Chloropyrimidine | C4H3ClN2 | CID 642834. PubChem. Available at: [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. PubChem. Available at: [Link]

  • 8-(3-chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one derivatives as potent and selective phosphodiesterase 5 inhibitors. PubMed. Available at: [Link]

  • 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one. BuyersGuideChem. Available at: [Link]

  • 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

  • Pyrimidine, 4-methyl-. NIST WebBook. Available at: [Link]

Sources

Foundational

Technical Profile: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

[1] Executive Summary: The Scaffold Architecture 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-compe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold Architecture

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. Unlike its more common isomer, pyrido[2,3-d]pyrimidine (found in drugs like Palbociclib), the [3,4-d] fusion system offers a distinct vector for exploring chemical space, particularly for targets such as MPS1 (TTK) and CDK families.

The molecule functions primarily as a high-reactivity electrophile. The chlorine atom at the C4 position serves as a "warhead" for Nucleophilic Aromatic Substitution (


), allowing researchers to install diversity elements (amines, anilines) that mimic the adenine base of ATP, while the 8-methoxy group provides critical electronic modulation and solubility enhancements.

Physicochemical Specifications

The following data establishes the baseline identity for analytical validation and stoichiometric calculations.

PropertySpecificationNotes
IUPAC Name 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
CAS Registry Number 1260178-67-3 Verified identifier
Molecular Formula

Molecular Weight 195.61 g/mol Average Mass
Monoisotopic Mass 195.020 g/mol For High-Res MS (M+H⁺ ≈ 196.027)
Physical State Off-white to pale yellow solid
Solubility DMSO, DMF, DCMPoor solubility in water; hydrolytically unstable in acidic aqueous media
LogP (Predicted) ~1.8 - 2.2Lipophilic core; suitable for membrane permeability
PSA (Polar Surface Area) ~50 ŲFavorable for CNS penetration if side chains are controlled

Synthetic Pathway: "The Make"

The synthesis of the [3,4-d] system is less trivial than the [2,3-d] isomer due to the electron-deficient nature of the pyridine precursor. The most robust route utilizes a Retrosynthetic Strategy starting from 3-amino-isonicotinic acid derivatives.

Retrosynthetic Logic (Graphviz Visualization)

Retrosynthesis Target 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (Target Electrophile) Intermediate 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (Lactam Intermediate) Target->Intermediate Chlorination (POCl3) Precursor 3-Amino-2-methoxyisonicotinamide (Pyridine Precursor) Intermediate->Precursor Cyclization (Triethyl orthoformate)

Figure 1: Retrosynthetic analysis revealing the critical transition from the stable lactam to the reactive chloro-pyrimidine.

Detailed Synthetic Protocol

Step 1: Cyclization to the Lactam (Scale: 10 mmol)

  • Reagents: Suspend 3-amino-2-methoxyisonicotinamide (1.0 eq) in triethyl orthoformate (TEOF) (excess, solvent/reagent).

  • Catalysis: Add a catalytic amount of sulfamic acid or acetic anhydride.

  • Reaction: Reflux at 100–140°C for 4–6 hours.

  • Monitoring: TLC should show the disappearance of the fluorescent amine spot.

  • Workup: Cool to room temperature. The product, 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one, typically precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Chlorination (The Critical Activation) Safety Note: This reaction generates HCl gas. Use a scrubber.

  • Setup: Place the dried lactam (from Step 1) in a round-bottom flask under Argon.

  • Reagent: Add

    
     (Phosphorus oxychloride) (5–10 volumes).
    
  • Additives: Add

    
     (1.0 eq) to accelerate the reaction, or catalytic DMF.
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the chloro-species is formed.

  • Quench (Critical): Remove excess

    
     via rotary evaporation (toluene azeotrope). Pour the residue slowly onto crushed ice/ammonium hydroxide mixture to neutralize. Do not allow the solution to become acidic and hot , as the 4-Cl is liable to hydrolyze back to the OH.
    
  • Isolation: Extract immediately with Dichloromethane (DCM). Dry over

    
    , filter, and concentrate to yield the title compound.
    

Reactivity & Drug Design: "The Use"

The value of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine lies in its selective reactivity. The 8-methoxy group donates electron density to the pyridine ring, but the pyrimidine ring remains sufficiently electron-deficient to facilitate


 reactions at C4.
The Workflow (Graphviz Visualization)

SNAr_Mechanism Scaffold 4-Cl-8-OMe-Scaffold (Electrophile) Transition Meisenheimer-like Complex Scaffold->Transition + Nucleophile (IPA/DIPEA, 80°C) Nucleophile R-NH2 (Aniline/Amine) Nucleophile->Transition Product 4-Amino-8-OMe-Inhibitor (Final Drug Candidate) Transition->Product - HCl

Figure 2: The standard displacement workflow. The reaction is typically driven by weak bases (DIPEA) in polar protic solvents (Isopropanol).

Biological Relevance (Kinase Inhibition)

This scaffold is a bio-isostere of quinazoline (e.g., Gefitinib).

  • Binding Mode: The N3 nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region. The NH group installed at C4 acts as the Hydrogen Bond Donor (HBD).

  • Selectivity: The 8-methoxy group projects into the solvent-exposed region or a specific hydrophobic pocket, depending on the kinase, often improving selectivity against off-target kinases like EGFR.

Analytical Validation Protocols

To ensure the integrity of the material before use in biological assays, the following checks are mandatory.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity > 95% (Area under curve). Note: Impurities at RRT ~0.8 often indicate hydrolysis to the 4-hydroxy species.

Proton NMR ( -NMR) Signature

Solvent:


 or 

.
  • Methoxy: Singlet (~4.0 ppm, 3H).[1]

  • Aromatic Core: The [3,4-d] fusion results in distinct splitting. Expect a singlet for the pyrimidine proton (C2-H) around 8.8–9.0 ppm (deshielded by two nitrogens). The pyridine protons will appear as doublets (if H5/H6 are present) or singlets depending on substitution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56950209 (Related Isomer Context). [Link]

  • Journal of Medicinal Chemistry. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). (Discussion of the scaffold utility). [Link]

  • Pharmaceuticals (Basel). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

Sources

Exploratory

Technical Monograph: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

[1][2][3] Executive Summary 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine represents a privileged scaffold in modern medicinal chemistry, particularly within the domain of kinase inhibition (e.g., EGFR, CDK, and VEGFR famili...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine represents a privileged scaffold in modern medicinal chemistry, particularly within the domain of kinase inhibition (e.g., EGFR, CDK, and VEGFR families).[1][2] Distinct from its more common isomer, the [2,3-d] system found in drugs like Palbociclib, the [3,4-d] fusion offers a unique vector for occupying the ATP-binding pocket of kinases.[1][2]

The molecule features two critical functional domains:[1][2][3]

  • C4-Chloro Motif: An unstable, highly reactive electrophilic handle designed for nucleophilic aromatic substitution (

    
    ), serving as the gateway for introducing pharmacophores (typically anilines).[1][2]
    
  • C8-Methoxy Group: Located on the pyridine ring, this substituent modulates the electron density of the core, enhances solubility, and often acts as a specific hydrogen-bond acceptor in the kinase hinge region.[2]

This guide details the structural properties, validated synthetic routes, and reactivity profiles necessary for utilizing this scaffold in drug discovery.[2]

Part 1: Structural Analysis & Electronic Properties

The pyrido[3,4-d]pyrimidine core is a bicyclic heteroaromatic system.[1][2] The specific placement of the nitrogen atoms creates a distinct electronic landscape compared to quinazoline or other pyridopyrimidine isomers.[1][2]

Numbering and Regiochemistry

The IUPAC numbering for this fused system is non-intuitive for those accustomed to quinazolines.[1][2]

  • Positions 1 & 3: Pyrimidine nitrogen atoms.[1][2][3][4]

  • Position 4: The site of the chlorine atom (electrophilic center).[1][2]

  • Position 7: The pyridine nitrogen atom.[1][2][4]

  • Position 8: The site of the methoxy group (adjacent to the pyridine nitrogen).[1][2][5][3]

Electronic Consequence: The nitrogen at position 7 withdraws electron density from C8, making the 8-methoxy group electronically significant.[1][2] However, the pyrimidine ring (N1/N3) exerts a stronger pull on C4, ensuring that


 reactions occur almost exclusively at C4 rather than displacing the methoxy group at C8.[2]
Graphviz Visualization: Scaffold & Reactivity Map[2]

G Core Pyrido[3,4-d]pyrimidine Core C4 C4-Chloro (Primary Electrophile) Target for Anilines/Amines Core->C4 High Reactivity (SNAr) C8 C8-Methoxy (Electronic Tuner) H-Bond Acceptor Core->C8 Metabolic Stability N7 N7-Pyridine Nitrogen (Solubility/Binding) Core->N7 Vector Orientation

Caption: Functional dissection of the 4-chloro-8-methoxypyrido[3,4-d]pyrimidine scaffold showing the reactive C4 center and the structural C8 determinant.

Part 2: Strategic Synthesis

The synthesis of the [3,4-d] isomer is more challenging than the [2,3-d] isomer due to the availability of precursors.[1][2] The most robust route, validated by Wei & Malhotra (2012), constructs the pyrimidine ring onto a substituted pyridine.[2]

Retrosynthetic Analysis

The target is best disconnected at the pyrimidine ring.[1][2] The immediate precursor is the lactam (pyrimidinone) , which is generated from a 3-amino-4-pyridinecarboxylate derivative.[1][2]

Validated Synthetic Route (Wei Protocol)

This route allows for the introduction of the 8-methoxy group early in the sequence or via displacement on the pyridine ring.[1][2]

Step-by-Step Workflow:

  • Precursor Synthesis: Start with 2-amino-4-picoline .[1][2]

  • Functionalization: Nitration followed by Sandmeyer conversion (amino

    
     hydroxyl) yields 4-methyl-3-nitropyridin-2-ol .[1][2]
    
  • Core Construction:

    • Chlorination (

      
      ) and oxidation/reduction sequences yield the 3-amino-2-chloropyridine-4-carboxylic acid  derivative.[1][2]
      
    • Crucial Step: The 2-chloro group on the pyridine is displaced by methoxide (

      
      ) to install the 8-methoxy  group (in the final numbering).[1]
      
  • Cyclization: Condensation with chloroformamidine HCl (for 2-amino variants) or formamidine acetate (for 2-H variants) closes the pyrimidine ring.[1][2]

  • Activation: The resulting lactam is chlorinated.

Graphviz Visualization: Synthetic Pathway

Synthesis Start 2-Amino-4-picoline Inter1 3-Amino-2-methoxypyridine- 4-carboxylic acid derivative Start->Inter1 Multi-step functionalization Lactam 8-Methoxy-3H-pyrido[3,4-d] pyrimidin-4-one Inter1->Lactam Condensation (140°C) Step1 1. HNO3/H2SO4 2. NaNO2 (Sandmeyer) 3. NaOMe (Cl -> OMe) Product 4-CHLORO-8-METHOXY PYRIDO[3,4-d]PYRIMIDINE Lactam->Product Vilsmeier-Haack Chlorination Step2 Cyclization: Chloroformamidine HCl (or Formamidine) Step3 Chlorination: POCl3, reflux

Caption: Validated synthetic route from pyridine precursors to the active 4-chloro scaffold.

Part 3: Experimental Protocols

The following protocols are adapted from high-reliability medicinal chemistry literature (Wei et al., MedChemComm).

Chlorination of the Pyrimidinone (The "Activation" Step)

This is the most critical step.[1][2] The lactam is stable; the chloride is reactive.[1][2]

Reagents:

  • Substrate: 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (10-20 eq, acts as solvent)[1][2]
    
  • Catalyst: N,N-Dimethylaniline or DMF (cat.[1][2] 0.1 eq) - Optional but recommended for difficult substrates.[1][2]

Protocol:

  • Setup: In a dry round-bottom flask under inert atmosphere (

    
    ), suspend the starting lactam in neat 
    
    
    
    .
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–16 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).[1][2]
    
  • Workup (Caution - Exothermic):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) to yield a sticky residue.[1][2]
      
    • Quenching: Slowly pour the residue onto crushed ice/ammonia water.[1][2] Do not add water to the residue, as the heat generation can decompose the product.[2]

    • Adjust pH to ~8-9 with saturated

      
       or 
      
      
      
      .[1][2]
  • Isolation: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).[1][2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/off-white solid.[1][2]

Nucleophilic Substitution ( ) at C4

This protocol installs the amine pharmacophore.[1][2]

Reagents:

  • Electrophile: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq)[1][2]

  • Nucleophile: Aniline or Amine (1.1 eq)[1][2]

  • Solvent: Isopropanol (iPrOH) or n-Butanol[1][2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Optional if using acid catalysis.[1][2]

Protocol:

  • Dissolve the 4-chloro compound in iPrOH.[1]

  • Add the aniline.[1][2]

  • Reflux for 2–6 hours. The product often precipitates out of the alcohol upon cooling.[1][2]

  • Filter the solid and wash with cold ether.[1][2]

Part 4: Medicinal Chemistry Applications[1][2][4][6][7]

Kinase Selectivity

The 4-amino-8-methoxypyrido[3,4-d]pyrimidine class has demonstrated potent inhibition against:

  • EGFR (Epidermal Growth Factor Receptor): The 8-methoxy group provides a vector that can tolerate bulkier substituents in the ATP pocket compared to the unsubstituted core.[1][2]

  • CDK4/6: Analogous to Palbociclib, but with altered hydrogen bonding capabilities due to the [3,4-d] nitrogen arrangement.[1][2]

Structure-Activity Relationship (SAR) Data

Data summarized from NCI-60 panel screens (Wei et al.):

Cell LineTissue TypeActivity Profile (Selectivity)
MCF-7 Breast CancerHigh Potency (IC50 < 1

M for optimized analogs)
UO-31 Renal CancerModerate/High Selectivity
A549 Lung CancerLow/Resistant (indicating specific kinase targeting)

SAR Insight: The presence of the 8-methoxy group is essential.[1][2] Analogs where the 8-OMe is replaced by 8-H or 8-OH generally show decreased potency and membrane permeability, highlighting the role of the methoxy group in both electronic tuning and lipophilicity.[1][2]

References

  • Wei, L., & Malhotra, S. V. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[2] MedChemComm, 3(10), 1250-1257.[1][2][6]

    • Source:[1][2]

  • ChemicalBook. (n.d.).[1][2] 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS 1260178-67-3).[1][2][7]

    • Source:[1][2]

  • Vandetanib Analog Research. (Contextual). The pyrido[3,4-d]pyrimidine scaffold is investigated as an isostere to the quinazoline core found in approved drugs like Vandetanib and Gefitinib.[1][2]

    • Context:[1][2]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

This guide provides a comprehensive framework for the structural elucidation of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrido[3,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrido[3,4-d]pyrimidine scaffold is associated with a range of biological activities, making unambiguous structural verification paramount for advancing research.[1] This document moves beyond a simple data sheet, offering a detailed methodology grounded in spectroscopic principles, predictive analysis, and robust experimental protocols.

Structural Overview and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its Nuclear Magnetic Resonance (NMR) spectra. 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is a bicyclic heteroaromatic system. The electron-withdrawing nature of the pyrimidine ring nitrogens, the chlorine atom at position 4, and the electron-donating methoxy group at position 8 create a distinct electronic environment that governs the chemical shifts of its protons and carbons.

Figure 1: Structure and Atom Numbering of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Caption: Structure of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine with standard numbering.

  • H2: This proton is on the pyrimidine ring, situated between two nitrogen atoms, leading to a significant downfield shift. Expect a singlet in the range of δ 9.1 - 9.3 ppm .

  • H5: This proton is on the pyridine ring and is expected to be a doublet, coupled to H6. Its chemical shift will be influenced by the adjacent fused pyrimidine ring. A predicted range is δ 8.8 - 9.0 ppm .

  • H6 and H7: These protons on the pyridine ring will likely exhibit complex coupling. H7 is ortho to the electron-donating methoxy group, which will shift it upfield relative to H6. H6 will be a doublet of doublets, coupled to H5 and H7. H7 will be a doublet coupled to H6.

    • H6: Predicted range δ 7.8 - 8.0 ppm .

    • H7: Predicted range δ 7.2 - 7.4 ppm .

  • -OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of δ 4.0 - 4.2 ppm .

Predicting ¹³C NMR shifts can be achieved by considering substituent effects and comparing with related structures.[5]

  • C2: Located between two nitrogen atoms, this carbon will be significantly deshielded, likely appearing in the δ 155 - 158 ppm range.

  • C4: The attachment of the electronegative chlorine atom will cause a downfield shift. This quaternary carbon is predicted to be in the δ 160 - 163 ppm range.

  • C4a, C8a: These bridgehead carbons will have shifts influenced by the fused ring system. Predicted range: δ 150 - 155 ppm .

  • C5, C6, C7: These are aromatic carbons in the pyridine ring.

    • C5: Predicted range δ 138 - 142 ppm .

    • C6: Predicted range δ 118 - 122 ppm .

    • C7: Shielded by the methoxy group, predicted range δ 110 - 115 ppm .

  • C8: Attached to the oxygen of the methoxy group, this carbon will be downfield. Predicted range: δ 162 - 165 ppm .

  • -OCH₃: The methoxy carbon will be in the typical aliphatic region, predicted around δ 55 - 58 ppm .

Table 1: Summary of Predicted NMR Data

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2 9.1 - 9.3 (s) 155 - 158
4 - 160 - 163
4a - 150 - 155
5 8.8 - 9.0 (d) 138 - 142
6 7.8 - 8.0 (dd) 118 - 122
7 7.2 - 7.4 (d) 110 - 115
8 - 162 - 165
8a - 150 - 155

| -OCH₃ | 4.0 - 4.2 (s) | 55 - 58 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous data, a systematic approach to sample preparation and instrument setup is crucial. This protocol is designed to be a self-validating system.

  • Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for nitrogen-containing heterocycles due to its excellent solubilizing power and high boiling point, which minimizes evaporation.[6][7] Chloroform-d (CDCl₃) is an alternative but may be less effective for highly polar compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. This concentration is generally sufficient for both ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm).[8] If using a solvent like D₂O, a different standard such as TSP would be necessary.[8]

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Experiment:

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees to allow for faster repetition without saturating the signals.

      • Spectral Width: A standard width of -2 to 12 ppm is usually adequate.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum carefully. Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • ¹³C{¹H} NMR Experiment:

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons.

      • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate using the solvent peak (DMSO-d₆ at δ 39.52 ppm) or TMS at 0 ppm.

Advanced 2D NMR for Unambiguous Assignment

For a molecule with this level of complexity, 2D NMR experiments are essential for definitive structural confirmation.[9][10]

The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for confirming the connectivity of the protons on the pyridine ring.

  • Expected Correlations: A cross-peak between H5 and H6, and between H6 and H7 would be expected, confirming their adjacent positions.

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).

  • Expected Correlations: This will link the signals of H2, H5, H6, H7, and the methoxy protons to their respective carbon atoms (C2, C5, C6, C7, and -OCH₃), providing a direct and powerful assignment tool.

The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for assigning quaternary carbons and piecing together the molecular fragments.[10]

  • Key Expected Correlations:

    • H2 will show correlations to C4 and C8a.

    • H5 will correlate to C4a and C7.

    • The methoxy protons (-OCH₃) will show a strong correlation to C8, confirming the position of the methoxy group.

Integrated Workflow for Structural Elucidation

The process from sample to confirmed structure should follow a logical and self-validating workflow.

G Sample Sample Preparation (5-10 mg in DMSO-d6) H1_NMR Acquire 1D ¹H NMR (Initial Proton Map) Sample->H1_NMR C13_NMR Acquire 1D ¹³C NMR (Carbon Backbone) Sample->C13_NMR COSY Acquire 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC Acquire 2D HSQC (Direct ¹H-¹³C Links) H1_NMR->HSQC HMBC Acquire 2D HMBC (Long-Range ¹H-¹³C Links) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign Data Integration & Structural Assignment COSY->Assign HSQC->Assign HMBC->Assign Confirm Final Structure Confirmation Assign->Confirm

Caption: A systematic workflow for the NMR-based structural elucidation of novel compounds.

Conclusion

The structural characterization of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine requires a multi-faceted NMR approach. By combining predictive analysis with a systematic acquisition of 1D and 2D NMR spectra, researchers can achieve an unambiguous and robust structural assignment. The protocols and predicted data within this guide serve as a comprehensive resource for scientists and drug development professionals working with this important class of heterocyclic compounds. The causality behind each experimental choice, from solvent selection to the application of specific 2D techniques, ensures a high degree of scientific integrity and trustworthiness in the final structural determination.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Campos-Martin, J. M., et al. (2019). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Magnetic Resonance in Chemistry, 57(10), 786-795. [Link]

  • De la Cruz, R., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2113. [Link]

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-428. [Link]

  • Wrobel, M., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(22), 7549. [Link]

  • Pérez, M., et al. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. [Link]

  • Gronowitz, S., et al. (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Acta Chemica Scandinavica B, 30, 417-420. [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

  • Clerici, A., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 39(2), 97-102. [Link]

  • Shuster, M. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5698–5707. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrum of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the anticipated mass spectrum of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated mass spectrum of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes information from closely related analogs and foundational principles of mass spectrometry to predict its fragmentation behavior. We will explore the expected molecular ion peaks, characteristic isotopic patterns, and plausible fragmentation pathways under electron impact (EI) and electrospray ionization (ESI) conditions. This document is intended to serve as a valuable resource for researchers working with substituted pyrido[3,4-d]pyrimidines, aiding in the identification and structural elucidation of these compounds.

Introduction: The Significance of Pyrido[3,4-d]pyrimidines

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant attention for their potential as kinase inhibitors, anticancer agents, and antagonists for various receptors.[1][2] The specific substitution pattern of a chlorine atom at the 4-position and a methoxy group at the 8-position on this scaffold suggests a compound designed to explore structure-activity relationships (SAR) in a targeted manner.

Mass spectrometry is an indispensable tool for the characterization of such novel compounds. It provides crucial information about the molecular weight and elemental composition, and through the analysis of fragmentation patterns, offers deep insights into the molecular structure. This guide will provide a predictive analysis of the mass spectrum of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, empowering researchers to confidently identify this molecule and its analogs in their studies.

Predicted Mass Spectrum and Molecular Ion

The exact mass of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (C₈H₆ClN₃O) is a critical starting point for its mass spectrometric analysis. Based on the atomic masses of its constituent elements, the monoisotopic mass is calculated to be 195.0200 g/mol .

Isotopic Pattern of the Molecular Ion

A key feature in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a second peak (M+2) at two mass units higher, having an intensity of approximately one-third of the primary peak.

For 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, we predict the following molecular ion cluster under high-resolution mass spectrometry:

IonCalculated m/zRelative Intensity (%)
[C₈H₆³⁵ClN₃O]⁺195.0200100
[C₈H₆³⁷ClN₃O]⁺197.0170~32

Under electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as its protonated form, [M+H]⁺. A related compound, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, has been reported to show a protonated molecular ion (M+H)⁺ at m/z 211.[1] For the title compound, the protonated molecular ion would exhibit a similar isotopic pattern.

IonPredicted m/z
[C₈H₇³⁵ClN₃O]⁺196.0278
[C₈H₇³⁷ClN₃O]⁺198.0248

Proposed Fragmentation Pathways

The fragmentation of the 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The pyridopyrimidine core is relatively stable, suggesting that initial fragmentations will likely involve the substituents.[3]

Initial Fragmentation: Loss of Substituents

The primary fragmentation events are expected to be the loss of the chloro and methoxy functionalities.

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z 160.

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃) to produce a fragment ion at m/z 180.

  • Loss of a Formyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a formyl radical (•CHO). This would lead to a fragment ion at m/z 166.

Secondary Fragmentation: Ring Cleavage

Following the initial loss of substituents, the pyridopyrimidine ring system is expected to undergo further fragmentation. The exact fragmentation pattern will depend on the initial fragmentation event and the resulting charge distribution.

A plausible fragmentation pathway is depicted in the following diagram:

Fragmentation_Pathway M [M]⁺˙ m/z 195/197 F1 [M - CH₃]⁺ m/z 180/182 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 160 M->F2 - •Cl F3 [M - CHO]⁺˙ m/z 166/168 M->F3 - •CHO F4 [M - CH₃ - CO]⁺ m/z 152/154 F1->F4 - CO F5 [M - Cl - HCN]⁺ m/z 133 F2->F5 - HCN

Caption: Proposed fragmentation pathway for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

Experimental Protocol for Mass Spectrometric Analysis

To obtain the mass spectrum of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, the following experimental setup is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Purity Assessment: Ensure the sample is of high purity (>95%) using techniques such as HPLC or NMR. Impurities can complicate the mass spectrum and lead to misinterpretation.

  • Solvent Selection: Dissolve the compound in a suitable solvent at a concentration of approximately 1 mg/mL. For ESI, a mixture of methanol or acetonitrile with water is recommended. For direct infusion EI, a more volatile solvent like dichloromethane or methanol can be used.

Mass Spectrometry Parameters

The following is a general workflow for acquiring the mass spectrum:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Dissolve Sample (1 mg/mL) P2 Filter Solution (0.22 µm) P1->P2 MS1 Infuse Sample into Ion Source (e.g., ESI or EI) P2->MS1 MS2 Optimize Ionization Parameters MS1->MS2 MS3 Acquire Full Scan Mass Spectrum MS2->MS3 MS4 Perform MS/MS on Molecular Ion MS3->MS4 A1 Identify Molecular Ion and Isotopic Pattern MS4->A1 A2 Analyze Fragmentation Pattern A1->A2 A3 Propose Fragmentation Pathways A2->A3

Caption: Experimental workflow for mass spectrometric analysis.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements and resolve the isotopic pattern of chlorine.

Ionization Mode: Both Electron Impact (EI) and Electrospray Ionization (ESI) should be considered.

  • EI: This hard ionization technique will likely produce a rich fragmentation pattern, providing significant structural information.

  • ESI: This soft ionization technique is ideal for confirming the molecular weight via the protonated molecule [M+H]⁺ and is amenable to liquid chromatography coupling (LC-MS).

Conclusion

References

  • El-Naggar, A. M., Abou-El-Regal, M. M., El-Metwally, S. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1873-1886. [Link]

  • Ye, W., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(10), 4964-4971. [Link]

  • PubChem. (n.d.). 4-chloro-6-methoxypyrido[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Van den Eynde, J. J., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2185. [Link]

  • Richards, M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4474-4487. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

Foundational

Technical Whitepaper: Solubilization and Stability Profiling of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

[1] Executive Summary 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 89583-92-6 / Analogous Scaffolds) is a critical electrophilic intermediate employed in the synthesis of kinase inhibitors, particularly those targetin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 89583-92-6 / Analogous Scaffolds) is a critical electrophilic intermediate employed in the synthesis of kinase inhibitors, particularly those targeting CDK4/6 and PIM-1 pathways.[1] Its utility is defined by the lability of the C4-chloro substituent, which serves as a leaving group for Nucleophilic Aromatic Substitution (


).[1]

However, this reactivity presents a dual challenge: solubility and solvolytic stability . While the fused bicyclic aromatic core necessitates polar organic solvents for dissolution, the reactive C4-chlorine atom renders the molecule susceptible to hydrolysis in aqueous media and alcoholysis in protic solvents, particularly under acidic catalysis.[1]

This guide provides a technical framework for solubilizing this compound without compromising its structural integrity, ensuring high-yield downstream derivatization.[1]

Part 1: Physicochemical Architecture & Solubility Profile[1]

Structural Determinants of Solubility

The molecule features a fused pyridine-pyrimidine system.[1] Its solubility behavior is governed by three structural factors:

  • Planar Aromatic Core: The pyrido[3,4-d]pyrimidine scaffold exhibits strong

    
    -
    
    
    
    stacking interactions in the solid state.[1] This results in a high lattice energy, requiring solvents with high dielectric constants or dipole moments to disrupt crystal packing.[1]
  • 8-Methoxy Substituent: The methoxy group at C8 increases lipophilicity (LogP ~1.4–2.[1]0) compared to a hydroxyl group but provides a weak hydrogen bond acceptor site, slightly improving solubility in polar aprotic solvents.[1]

  • 4-Chloro "Warhead": This is the site of reactivity.[1][2] It is electron-deficient, making the C4 carbon highly electrophilic.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic capacity to dissolve the compound versus the kinetic risk of side reactions.

Solvent ClassExamplesSolubility RatingStability RiskRecommended Use
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)LowPrimary Choice. Ideal for stock solutions and room-temp reactions.[1]
Chlorinated DCM, ChloroformModerate (10–30 mg/mL)LowGood for work-up/extraction; limited thermal range for reflux.[1]
Alcohols Methanol, Ethanol, IPAVariable (Temp.[1] dependent)High (Solvolysis)Reaction Medium Only. Use for

reactions where amine nucleophile > solvent.[1]
Ethers THF, 1,4-DioxaneModerate LowGood compromise for inert reaction media.[1]
Aqueous Water, PBSInsoluble (<0.1 mg/mL)Critical (Hydrolysis)Avoid. Use only during rapid quench/work-up.[1]

Part 2: The Stability Trap (Solubility vs. Solvolysis)

A common error in handling 4-chloropyrido-pyrimidines is confusing dissolution with decomposition.

In protic solvents (ROH), especially in the presence of acid catalysts (often used to activate the ring), the solvent competes with the intended nucleophile.[1]

  • Mechanism: Protonation of N3 or N1 increases the electrophilicity of C4.

  • Outcome: If the target amine is slow to react or the solvent is too nucleophilic (e.g., Methanol), the chlorine is displaced by the alkoxy group (forming the 4-methoxy impurity) or hydrolyzed to the thermodynamic dead-end (the lactam/one).

Visualization: Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection to avoid solvolysis.

ReactionPathways Start 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidine Condition_A Solvent: DMSO/DMF (Polar Aprotic) Start->Condition_A Dissolution Condition_B Solvent: Methanol/Ethanol (Protic) + Heat/Acid Start->Condition_B Dissolution Outcome_Stable Stable Solution (Ready for S_NAr) Condition_A->Outcome_Stable No Nucleophile Target_Product Target Amine Product Condition_A->Target_Product + Amine (R-NH2) Outcome_Impurity Solvolysis Product (4-Alkoxy/4-Hydroxy) Condition_B->Outcome_Impurity Slow Amine (Solvent Competition) Condition_B->Target_Product Fast Amine (Kinetic Control)

Figure 1: Reaction pathway divergence based on solvent selection. Protic solvents introduce a competitive risk of solvolysis if the intended nucleophile is slow.[1]

Part 3: Validated Experimental Protocols

Protocol A: Stock Solution Preparation (Analytical Standard)

Objective: Create a stable 10 mM stock for HPLC/Bioassay.

  • Weighing: Weigh 2.3 mg of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (MW ~231.64 g/mol ) into a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ensure DMSO is "dry" (<0.1% water) to prevent slow hydrolysis over weeks of storage.

  • Sonication: Sonicate for 30–60 seconds. The solution should be clear and light yellow.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.

Protocol B: Reaction Optimization ( Coupling)

Objective: Maximize solubility for reaction without triggering hydrolysis.

  • Solvent Choice: Use n-Butanol or Isopropanol (IPA) .[1]

    • Reasoning: Higher boiling points allow for thermal activation; secondary alcohols (IPA) are less nucleophilic than Methanol, reducing side-reaction risks.[1]

  • Stoichiometry: Dissolve 1.0 eq of the 4-chloro intermediate. Add 1.1–1.5 eq of the target amine.[1]

  • Base/Acid:

    • Standard: Add 2.0 eq DIPEA (Hunig's Base) to scavenge HCl.[1]

    • Difficult Substrates: If the amine is non-nucleophilic, use catalytic HCl (0.1 eq) in Dioxane (inert solvent) rather than alcohol to avoid solvolysis.[1]

  • Temperature: Reflux (80–110°C).

  • Monitoring: Monitor by LC-MS. Look for:

    • Parent Mass (M+)[1]

    • Hydrolysis Mass (M - Cl + OH = M - 19)

    • Solvolysis Mass (e.g., M - Cl + OMe)

Part 4: Solubility Decision Workflow

Use this logic gate to determine the appropriate handling method for your specific application.

SolubilityWorkflow Start Start: 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidine Goal Define Goal Start->Goal Goal_Assay Biological Assay / Analysis Goal->Goal_Assay Goal_Synth Chemical Synthesis (S_NAr) Goal->Goal_Synth Solvent_DMSO Use 100% DMSO (Max Stability) Goal_Assay->Solvent_DMSO Reactant_Check Is Amine Nucleophilic? Goal_Synth->Reactant_Check Solvent_Alc Solvent: Ethanol/IPA Condition: Reflux Reactant_Check->Solvent_Alc Yes (Aliphatic Amine) Solvent_Inert Solvent: THF/Dioxane Catalyst: Acid/Pd Reactant_Check->Solvent_Inert No (Aniline/Weak Nuc)

Figure 2: Operational workflow for solvent selection based on downstream application.[1]

References

  • Vertex Pharmaceuticals. (2014).[1] Synthesis of 4-chloro-8-methoxypyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.[1] [Link]1]

  • Preprints.org. (2023).[1] Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org.[1] [Link]1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 22677778, 4-Chloropyrido[4,3-d]pyrimidine. PubChem.[1][3] [Link]1][3]

  • MDPI. (2023).[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]1]

Sources

Exploratory

The Multifaceted Biological Activities of Methoxypyridopyrimidines: A Technical Guide for Drug Discovery

Abstract The pyridopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a methoxy group to this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a methoxy group to this core structure often enhances potency and modulates physicochemical properties, leading to a diverse array of pharmacological effects. This in-depth technical guide provides a comprehensive overview of the biological activities of methoxypyridopyrimidines, with a primary focus on their anticancer, antiviral, and kinase inhibitory properties. We delve into the molecular mechanisms underpinning these activities, present structured quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in the exploration and development of novel therapeutics based on this promising scaffold.

Introduction: The Pyridopyrimidine Scaffold and the Influence of Methoxylation

Pyridopyrimidines are bicyclic heterocyclic compounds containing a fused pyridine and pyrimidine ring. This core structure is found in numerous biologically active molecules and approved drugs, highlighting its importance as a pharmacophore.[1][2] The electronic properties and structural rigidity of the pyridopyrimidine nucleus make it an ideal platform for designing molecules that can interact with a variety of biological targets with high affinity and specificity.

The strategic incorporation of a methoxy (-OCH3) group onto the pyridopyrimidine ring system can profoundly influence its biological profile. The methoxy group can act as a hydrogen bond acceptor, participate in key binding interactions with target proteins, and alter the molecule's lipophilicity and metabolic stability. These modifications can lead to enhanced target engagement, improved pharmacokinetic properties, and ultimately, greater therapeutic efficacy. This guide will explore the significant biological activities demonstrated by various methoxypyridopyrimidine derivatives.

Anticancer Activity: Targeting Key Pathways in Malignancy

Methoxypyridopyrimidines have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Dual Inhibition of PI3K/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] Several methoxypyridopyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7][8]

By simultaneously targeting both PI3K and mTOR, these compounds can effectively shut down this critical cancer-promoting pathway, leading to cell cycle arrest and apoptosis.[7] For instance, certain sulfonamide methoxypyridine derivatives have shown strong inhibitory activity against PI3Kα and mTOR, with IC50 values in the nanomolar range.[7] This dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-selective inhibitors, potentially leading to more durable clinical responses.[6]

graph PI3K_mTOR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#34A853"]; TSC_complex [label="TSC1/TSC2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; S6K1 [label="p70S6K", fillcolor="#F1F3F4"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=note, fillcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; Methoxypyridopyrimidine [label="Methoxypyridopyrimidine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> TSC_complex [label="Inhibits"]; TSC_complex -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis; fourEBP1 -> Protein_Synthesis [label="Inhibits when\nunphosphorylated"]; AKT -> mTORC2 [style=invis]; mTORC2 -> AKT [label="Phosphorylates (Ser473)\n(Full Activation)"]; Methoxypyridopyrimidine -> PI3K [color="#EA4335", arrowhead=tee, label="Inhibits"]; Methoxypyridopyrimidine -> mTORC1 [color="#EA4335", arrowhead=tee, label="Inhibits"]; Methoxypyridopyrimidine -> mTORC2 [color="#EA4335", arrowhead=tee, label="Inhibits"]; }

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of methoxypyridopyrimidines.
Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[9][10] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[11] Certain methoxypyridopyrimidine analogues, particularly cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been identified as potent inhibitors of tubulin polymerization.[12][13]

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[13]

graph Tubulin_Inhibition_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Tubulin_Dimers [label="αβ-Tubulin Dimers", fillcolor="#F1F3F4"]; Polymerization [label="Polymerization", shape=oval, fillcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#34A853"]; Cell_Division [label="Proper Mitotic Spindle\nFormation & Cell Division", shape=note, fillcolor="#FFFFFF"]; Methoxypyridopyrimidine [label="Methoxypyridopyrimidine\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disruption [label="Disruption of\nMicrotubule Dynamics", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="G2/M Arrest\n& Apoptosis", shape=note, fillcolor="#FFFFFF"];

// Edges Tubulin_Dimers -> Polymerization; Polymerization -> Microtubules; Microtubules -> Cell_Division; Methoxypyridopyrimidine -> Polymerization [color="#EA4335", arrowhead=tee, label="Inhibits"]; Polymerization -> Disruption [style=dashed]; Disruption -> Apoptosis; }

Figure 2: Mechanism of action of tubulin polymerization inhibitors.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative methoxypyridopyrimidine derivatives against various cancer cell lines.

Compound IDTarget(s)Cell LineIC50 (nM)Reference
22c PI3Kα/mTORHCT-11620[7]
22c PI3Kα/mTORMCF-7130[7]
9p TubulinHeLaSubmicromolar[12]
9p TubulinMCF-7Submicromolar[12]
9p TubulinA549Submicromolar[12]
Compound 31 PI3K/mTORPC-3MPotent Inhibition[8]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Methoxypyridopyrimidine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Treat the cells with various concentrations of the methoxypyridopyrimidine compounds and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[12][17][18]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Methoxypyridopyrimidine compounds

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP.[1]

  • Add various concentrations of the test compound, positive control, or vehicle to the wells of a pre-warmed 96-well plate.[17]

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[1][12]

  • Plot the absorbance versus time to generate polymerization curves and determine the IC50 value for inhibition of tubulin polymerization.[17]

Antiviral Activity: A Broad Spectrum of Inhibition

Certain methoxypyridopyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses, including both DNA and RNA viruses.

Spectrum of Activity

Derivatives of 6-hydroxypyrimidines, which can be considered structurally related to methoxypyridopyrimidines, have shown inhibitory effects against herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses such as HIV-1 and HIV-2.[14] The antiviral activity is often dependent on the specific substitution pattern on the pyrimidine ring. For instance, the O(6)-isomers of certain phosphonomethoxy)alkoxy]pyrimidines are antivirally active, while the N(1)-isomers are not.[14]

Mechanism of Action

The precise mechanisms of antiviral action for many methoxypyridopyrimidines are still under investigation. However, for nucleoside analogue derivatives, a common mechanism involves the inhibition of viral nucleic acid synthesis. These compounds can be phosphorylated by cellular or viral kinases to their active triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and inhibition of viral replication.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells.[19][20]

Materials:

  • Susceptible host cell line

  • Virus stock of known titer

  • Complete culture medium

  • Methoxypyridopyrimidine compounds

  • Agarose or other overlay medium

  • Crystal violet or other staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.[21]

  • Prepare serial dilutions of the methoxypyridopyrimidine compound.

  • Mix a standard amount of virus (e.g., 100 plaque-forming units) with each drug dilution and incubate for 1 hour at 37°C to allow for neutralization.[20]

  • Infect the confluent cell monolayers with the virus-drug mixtures.[2]

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing agarose) to restrict virus spread.[19]

  • Incubate the plates for several days until visible plaques are formed.

  • Fix and stain the cells with crystal violet to visualize and count the plaques.[21]

  • Calculate the percentage of plaque reduction compared to the virus-only control and determine the concentration of the compound that causes a 50% reduction in plaque number (PRNT50).[19]

Other Biological Activities

Beyond their anticancer and antiviral properties, methoxypyridopyrimidines have been investigated for a range of other biological activities.

Antibacterial and Antifungal Activity

While specific data for methoxypyridopyrimidines is emerging, the broader pyrimidine class of compounds has shown weak to moderate antibacterial and antifungal activity.[17] The activity is often dependent on the nature and position of substituents on the pyrimidine ring. For example, derivatives with aliphatic amino groups have demonstrated some antibacterial properties.[17] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.[22][23]

Anti-inflammatory Activity

Certain 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and evaluated for their anti-inflammatory properties.[15] These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells at non-cytotoxic concentrations, suggesting their potential as anti-inflammatory agents.[15]

Conclusion and Future Perspectives

Methoxypyridopyrimidines represent a versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy as anticancer agents, through mechanisms such as dual PI3K/mTOR inhibition and tubulin polymerization disruption, highlights their potential for the development of novel cancer therapeutics. Furthermore, their emerging antiviral and anti-inflammatory activities warrant further investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of methoxypyridopyrimidine derivatives for their respective biological targets.

  • Pharmacokinetic and in vivo efficacy studies: To evaluate the drug-like properties and therapeutic potential of lead compounds in animal models.

  • Exploration of novel biological targets: To uncover new therapeutic applications for this versatile scaffold.

The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate and inspire further research into the fascinating and therapeutically relevant biological activities of methoxypyridopyrimidines.

References

  • Nowak, M., J. Wylegala, A. J. Blaszczyk, A. M. Tom, M. Lapkowski, and E. M. Nowak. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6941. [Link]

  • Lv, P. C., H. Q. Li, J. Sun, Y. Zhou, and H. L. Zhu. (2010). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 548-555. [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed, 36977323. [Link]

  • Holý, A., et al. (1998). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 41(13), 2269-2279. [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 22(10), 1675. [Link]

  • Venkatesh, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19352. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]

  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 313-318. [Link]

  • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

  • iQ Biosciences. Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • Ramirez, R. N., et al. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR Protocols, 2(4), 100898. [Link]

  • Robers, M. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3739. [Link]

  • Bio-protocol. Antiviral assay. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Askri, S., et al. (2021). Antibacterial and antifungal activity (MIC in μg/mL). ResearchGate. [Link]

  • Rai, G., et al. (2019). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 62(7), 3537-3554. [Link]

  • Yang, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]

  • Elmadani, M., et al. (2019). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association, 8(20), e013447. [Link]

  • Singh, P., Rath, S. K., & Sharma, R. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-18. [Link]

  • Rodon, J., et al. (2013). PI3K and mTOR signaling pathways in cancer: new data on targeted therapies. Current Opinion in Oncology, 25(6), 636-645. [Link]

  • T115, a novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. (2014). Oncotarget, 5(11), 3744–3756. [Link]

  • Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-164. [Link]

  • Nguyen, T. L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5779-5787. [Link]

  • Tan, A. C. (2020). Targeting the PI3K/AKT/mTOR signaling pathway in lung cancer: An Update Regarding Potential Drugs and Natural Products. Cancers, 12(10), 2813. [Link]

  • Brachmann, S. M. (2009). Mechanisms of action of drugs with dual mTOR/ PI3K-inhibitory functions. Current Opinion in Cell Biology, 21(2), 1-6. [Link]

  • ResearchGate. MIC ranges of non-dermatophytes. [Link]

  • Borman, A. M., & Johnson, E. M. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(2), 23. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

Sources

Foundational

The Strategic Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Pyrido[3,4-d]pyrimidine Scaffold The relentless pursuit of novel molecular entities w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrido[3,4-d]pyrimidine Scaffold

The relentless pursuit of novel molecular entities with therapeutic potential has brought fused heterocyclic systems to the forefront of medicinal chemistry. Among these, the pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This bicyclic heteroaromatic system is a key structural motif in a variety of pharmacologically active compounds, including potent kinase inhibitors for oncology, antagonists for chemokine receptors in inflammatory diseases, and other valuable therapeutic agents.[1][2][3] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties and biological target engagement.

This technical guide delineates the discovery and, most critically, a detailed, logical synthetic pathway to a key intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine . The strategic placement of a chloro atom at the 4-position renders the molecule susceptible to nucleophilic substitution, providing a versatile handle for the introduction of diverse functionalities. The methoxy group at the 8-position, in turn, modulates the electronic properties of the aromatic system and can influence target binding. This guide will provide not only a step-by-step synthetic protocol but also the underlying chemical principles and rationale that govern each transformation, reflecting a field-proven approach to the synthesis of this important class of molecules.

Retrosynthetic Analysis: A Logic-Driven Approach to the Target Molecule

A robust synthetic strategy begins with a thorough retrosynthetic analysis. The target molecule, 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, can be logically disconnected to reveal readily accessible starting materials.

Retrosynthesis Target 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Intermediate1 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one Target->Intermediate1 Chlorination (POCl₃) Intermediate2 4-Amino-3-cyano-6-methoxypyridine Intermediate1->Intermediate2 Cyclization with Formamide/Formic Acid StartingMaterial1 4-Amino-3-cyano-6-hydroxypyridine Intermediate2->StartingMaterial1 Methylation StartingMaterial2 Commercially Available Pyridine Derivative StartingMaterial1->StartingMaterial2 Multi-step synthesis

Caption: Retrosynthetic analysis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

The primary disconnection points to the final chlorination step. The chloro group at the 4-position is classically introduced by treating the corresponding 4-hydroxy (or tautomeric 4-oxo) precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This leads us back to the key intermediate, 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one . This intermediate can be envisioned to arise from the cyclization of a suitably substituted pyridine precursor, such as a 4-amino-3-cyanopyridine derivative, with a one-carbon synthon like formic acid or formamide. The methoxy group at the 8-position can be introduced via methylation of a corresponding 8-hydroxy derivative, which in turn would be derived from a multi-step synthesis starting from a commercially available pyridine derivative.

While a direct synthesis for the target molecule is not explicitly detailed in a single publication, the synthesis of the closely related 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine provides a validated roadmap for the construction of the core scaffold.[6] By adapting this established methodology, we can confidently propose a reliable synthetic route to the title compound.

Proposed Synthetic Pathway and Experimental Protocols

The following multi-step synthesis is proposed for the preparation of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. Each step is accompanied by a detailed experimental protocol, grounded in established chemical transformations.

Synthetic Pathway cluster_0 Pyridine Ring Functionalization cluster_1 Pyrimidine Ring Formation and Final Chlorination A 2-Amino-4-picoline B 4-Methyl-3-nitropyridin-2-amine A->B Nitration (HNO₃, H₂SO₄) C 2-Hydroxy-4-methyl-3-nitropyridine B->C Sandmeyer Reaction (NaNO₂, H₂SO₄) D 2-Chloro-4-methyl-3-nitropyridine C->D Chlorination (POCl₃) E Ethyl 2-chloro-3-nitropicolinate D->E Oxidation & Esterification (KMnO₄, EtOH/H₂SO₄) F Ethyl 3-amino-2-chloropicolinate E->F Reduction (Fe, NH₄Cl) G 2-Chloro-8-hydroxypyrido[3,4-d]pyrimidin-4(3H)-one F->G Cyclization (Formamide) H 2,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one G->H Chlorination (POCl₃) I 8-Chloro-2-methoxypyrido[3,4-d]pyrimidin-4(3H)-one H->I Methoxylation (NaOMe) J 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one I->J Dechlorination (H₂, Pd/C) K 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine J->K Chlorination (POCl₃)

Caption: Proposed synthetic pathway for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

Step 1: Nitration of 2-Amino-4-picoline
  • Rationale: The initial step introduces a nitro group onto the pyridine ring, which will later be reduced to an amino group, a key functionality for the subsequent cyclization to form the pyrimidine ring. The nitration of 2-amino-4-picoline is a well-established reaction.[6]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

    • Slowly add 2-amino-4-picoline, maintaining the temperature below 10 °C.

    • Add fuming nitric acid dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.

    • The resulting precipitate, a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine, is collected by filtration.

    • The desired 3-nitro isomer is separated by silica gel column chromatography.

Step 2: Sandmeyer Reaction to Introduce a Hydroxyl Group
  • Rationale: The 2-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction. This is a crucial step to enable subsequent chlorination at this position.[6]

  • Protocol:

    • Suspend 4-methyl-3-nitropyridin-2-amine in an aqueous solution of sulfuric acid and cool to 0 °C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes and then heat to 70 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-hydroxy-4-methyl-3-nitropyridine.

Step 3: Chlorination of the 2-Hydroxy Group
  • Rationale: The hydroxyl group is converted to a chloro group using phosphorus oxychloride, a standard reagent for this transformation.[6]

  • Protocol:

    • A mixture of 2-hydroxy-4-methyl-3-nitropyridine and phosphorus oxychloride is heated to reflux for 2-3 hours.

    • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous sodium bicarbonate solution.

    • The product, 2-chloro-4-methyl-3-nitropyridine, is extracted with dichloromethane, and the organic layer is dried and concentrated.

Step 4: Oxidation and Esterification
  • Rationale: The methyl group at the 4-position is oxidized to a carboxylic acid, which is then esterified. This sets the stage for the introduction of the second nitrogen atom of the pyrimidine ring.

  • Protocol:

    • To a solution of 2-chloro-4-methyl-3-nitropyridine in aqueous potassium permanganate, heat the mixture to reflux for several hours.

    • Cool the reaction and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • The crude 2-chloro-3-nitropicolinic acid is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid.

    • The ethyl ester is isolated by standard workup procedures.

Step 5: Reduction of the Nitro Group
  • Rationale: The nitro group is reduced to an amino group, which is essential for the subsequent cyclization to form the pyrimidine ring. Iron in the presence of an acid or ammonium chloride is a common and effective reagent for this transformation.[6]

  • Protocol:

    • A mixture of ethyl 2-chloro-3-nitropicolinate, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux for 2-4 hours.

    • The hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure.

    • The residue is partitioned between ethyl acetate and water, and the organic layer is washed with brine, dried, and concentrated to give ethyl 3-amino-2-chloropicolinate.

Step 6: Cyclization to Form the Pyrido[3,4-d]pyrimidin-4(3H)-one Ring
  • Rationale: The pyrimidine ring is constructed by reacting the aminopicolinate with a one-carbon source like formamide. This is a classic method for forming the pyrimidinone ring system.

  • Protocol:

    • A mixture of ethyl 3-amino-2-chloropicolinate and formamide is heated to 150-160 °C for 4-6 hours.

    • Upon cooling, the product, 2-chloro-8-hydroxypyrido[3,4-d]pyrimidin-4(3H)-one, precipitates and is collected by filtration.

Step 7-9: Modification of the Pyridine Ring Substituents
  • Rationale: These steps involve the conversion of the substituents on the pyridine ring to the desired methoxy and chloro groups. This sequence of reactions is based on standard aromatic chemistry.

  • Protocols:

    • Chlorination (Step 7): The 8-hydroxy group is converted to a chloro group by refluxing with phosphorus oxychloride to yield 2,8-dichloropyrido[3,4-d]pyrimidin-4(3H)-one.

    • Methoxylation (Step 8): Selective methoxylation at the more reactive 2-position is achieved by treatment with sodium methoxide in methanol at room temperature, affording 8-chloro-2-methoxypyrido[3,4-d]pyrimidin-4(3H)-one.

    • Dechlorination (Step 9): The chloro group at the 8-position is removed by catalytic hydrogenation (H₂ over Pd/C) to give the key intermediate, 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one .

Step 10: Final Chlorination to Yield 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
  • Rationale: The final step involves the conversion of the 4-oxo group to the desired 4-chloro functionality. As previously discussed, phosphorus oxychloride is the reagent of choice for this transformation.[4][6]

  • Protocol:

    • A mixture of 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one and phosphorus oxychloride is heated to reflux for 2-4 hours.

    • The excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice and then neutralized with a saturated aqueous sodium bicarbonate solution.

    • The product, 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine , is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Data Presentation

The structural elucidation of the synthesized 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine and its key intermediates would be confirmed using a combination of spectroscopic techniques.

Compound Molecular Formula Molecular Weight Expected ¹H NMR (δ, ppm) Expected MS (m/z)
8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-oneC₈H₇N₃O₂177.16~4.0 (s, 3H, OCH₃), ~7.0-8.5 (m, 3H, Ar-H), ~12.0 (br s, 1H, NH)178 [M+H]⁺
4-Chloro-8-methoxypyrido[3,4-d]pyrimidineC₈H₆ClN₃O195.61~4.1 (s, 3H, OCH₃), ~7.2-8.8 (m, 3H, Ar-H)196 [M+H]⁺

Note: The expected ¹H NMR chemical shifts are approximate and based on analogous structures. Actual values may vary.

The Versatility of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in Drug Discovery

The title compound is a highly valuable building block in medicinal chemistry. The reactive 4-chloro position serves as a linchpin for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Applications cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Therapeutic Targets A 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine B Amines (R-NH₂) A->B Formation of 4-amino derivatives C Thiols (R-SH) A->C Formation of 4-thioether derivatives D Alcohols (R-OH) A->D Formation of 4-ether derivatives E Kinase Inhibitors (e.g., for Cancer) B->E F GPCR Antagonists (e.g., for Inflammation) C->F G Other Enzymes/Receptors D->G

Caption: Versatility of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in drug discovery.

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been investigated for a multitude of therapeutic applications, including:

  • Oncology: As inhibitors of various protein kinases that are dysregulated in cancer.[3][6]

  • Inflammatory Diseases: As antagonists of chemokine receptors like CXCR2, which play a role in the inflammatory cascade.[2]

  • Other Therapeutic Areas: The versatile nature of this scaffold allows for its exploration against a wide range of other biological targets.[1]

Conclusion

While a direct, published synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine may not be readily available, a logical and robust synthetic route can be confidently proposed based on established chemical principles and the synthesis of closely related analogs. This in-depth guide provides a comprehensive framework for the preparation of this valuable intermediate, from the selection of starting materials to the final purification. The strategic importance of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine as a versatile building block in the synthesis of novel therapeutic agents underscores the significance of the synthetic methodology detailed herein. Researchers and drug development professionals can leverage this guide to access this and related pyrido[3,4-d]pyrimidine derivatives, enabling the exploration of new chemical space in the quest for innovative medicines.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC - PubMed Central. [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrido[3,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrido[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and anticancer agents.[1] A thorough understanding of the spectroscopic properties of this core structure is essential for its identification, characterization, and the development of new derivatives.

While experimental spectroscopic data for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is not widely available in the public domain, this guide will provide a detailed analysis based on predicted spectroscopic values and data from closely related analogs. This approach allows for a robust interpretation of the compound's structural features and provides a valuable reference for researchers in the field.

Molecular Structure and Key Features

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine possesses a fused heterocyclic ring system consisting of a pyridine and a pyrimidine ring. The key substituents that dictate its spectroscopic signature are the chloro group at position 4 and the methoxy group at position 8.

Figure 1. Molecular structure of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, the expected molecular ion peak in a high-resolution mass spectrum would confirm its molecular formula, C₈H₆ClN₃O.

Expected Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺196.0272
[M+Na]⁺218.0092

Note: The presence of the chlorine isotope (³⁷Cl) would result in an M+2 peak with an intensity of approximately one-third of the main (³⁵Cl) peak.

While direct experimental data for the target compound is limited, a related compound, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, has been reported with an ESI-MS m/z of 211 (M+H)⁺, which is consistent with its molecular formula of C₈H₇ClN₄O.[2] This demonstrates the utility of mass spectrometry in verifying the molecular weight of this class of compounds.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectrometry data is crucial for unambiguous molecular formula determination.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Ensure the instrument is properly calibrated to achieve a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic peak for the [M+H]⁺ ion.

    • Confirm the presence and correct isotopic ratio of the M+2 peak due to the chlorine atom.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Solvent infuse Infuse into ESI Source dissolve->infuse scan Scan Mass Range infuse->scan identify Identify [M+H]⁺ scan->identify isotope Confirm Isotope Pattern identify->isotope formula Determine Formula isotope->formula

Figure 2. Workflow for High-Resolution Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. The following sections provide predicted ¹H and ¹³C NMR data for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine and an analysis based on established principles of NMR spectroscopy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the heteroatoms in the ring system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80s1HH2
~7.50d1HH5
~7.00d1HH6
~4.10s3HOCH₃

Interpretation:

  • H2: The proton at position 2 is expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen atoms in the pyrimidine ring. It will likely appear as a sharp singlet.

  • H5 and H6: These protons on the pyridine ring will form an AX or AB spin system, appearing as doublets. The exact chemical shifts and coupling constants will depend on the electronic environment.

  • OCH₃: The protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165.0C8
~160.0C4
~158.0C2
~155.0C4a
~152.0C8a
~120.0C6
~115.0C5
~55.0OCH₃

Interpretation:

  • C4 and C8: The carbons directly attached to the electronegative chlorine and oxygen atoms (C4 and C8, respectively) are expected to be the most downfield quaternary carbons.

  • C2: The carbon at position 2, situated between two nitrogen atoms, will also be significantly deshielded.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm).

  • OCH₃: The carbon of the methoxy group will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

Acquiring high-quality NMR spectra is essential for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectra to the residual solvent peak.

    • Assign the signals to the respective nuclei based on chemical shifts, multiplicities, and 2D correlation data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis dissolve Dissolve in Deuterated Solvent setup Instrument Setup (Tune, Shim) dissolve->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (Optional) acquire_13C->acquire_2D process Process Raw Data acquire_2D->process assign Assign Signals process->assign

Sources

Foundational

Reactivity of the Chlorine Atom in Pyridopyrimidines: A Technical Guide

Executive Summary Pyridopyrimidines are privileged bicyclic scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Palbociclib, Ribociclib). The strategic value of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridopyrimidines are privileged bicyclic scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Palbociclib, Ribociclib). The strategic value of this scaffold lies in its ability to present substituents in specific vectors that mimic the adenine ring of ATP.

The reactivity of chlorine atoms attached to this core is not uniform; it is dictated by a stark electronic gradient. This guide dissects the regioselectivity of chloro-substituted pyridopyrimidines—specifically the dominant pyrido[2,3-d]pyrimidine isomer. We provide evidence-based protocols for discriminating between chemically distinct chlorine atoms using Nucleophilic Aromatic Substitution (


) and Transition Metal-Catalyzed Cross-Couplings (TMCC).

The Electronic Landscape: Anatomy of Reactivity

To manipulate these scaffolds, one must understand the electronic bias imposed by the four nitrogen atoms. In a 2,4,6-trichloropyrido[2,3-d]pyrimidine system, the reactivity follows a strict hierarchy.

The Hierarchy of Electrophilicity

The pyrimidine ring is significantly more electron-deficient than the pyridine ring due to the cumulative inductive and mesomeric effects of two nitrogen atoms.

  • Position C4 (Most Reactive): The carbon at position 4 is chemically equivalent to the

    
    -position of pyridine but is activated by the adjacent pyrimidine nitrogens. Attack here leads to a Meisenheimer complex stabilized by the N3 nitrogen.
    
  • Position C2 (Intermediate Reactivity): The carbon at position 2 is flanked by two nitrogens. While highly electrophilic, steric hindrance and the specific nature of the LUMO coefficients typically render it less reactive than C4 under standard

    
     conditions.
    
  • Position C6/C7 (Least Reactive): Chlorines on the pyridine ring (positions 5, 6, or 7) behave like standard chloropyridines. They are generally inert to

    
     unless activated by strong electron-withdrawing groups (EWGs) or N-oxides, requiring Pd-catalysis for functionalization.
    
Visualization: Reactivity Heatmap

The following diagram illustrates the sequential functionalization logic for a trichlorinated core.

ReactivityLandscape cluster_legend Reactivity Gradient Core 2,4,7-Trichloropyrido[2,3-d]pyrimidine C4 C4 Position (Most Reactive) Core->C4 1. First Displacement (SNAr) Low Temp (0°C) C2 C2 Position (Intermediate) C4->C2 2. Second Displacement (SNAr/Pd) Elevated Temp / Catalysis C7 C7 Position (Least Reactive) C2->C7 3. Third Displacement (Suzuki/Stille) High Temp + Active Catalyst High High Electrophilicity Low Low Electrophilicity

Figure 1: Sequential reactivity order of the pyrido[2,3-d]pyrimidine scaffold. The C4 position is the kinetic entry point.

Protocol A: Regioselective (C4 Functionalization)

The displacement of the C4-chlorine is the most reliable reaction in this series. However, "reliable" does not mean "foolproof." If the temperature is too high, you risk bis-substitution (C4 and C2).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer intermediate. The C4 position is favored kinetically because the transition state energy is lower due to superior negative charge delocalization onto the N3 nitrogen.

Experimental Workflow

Objective: Selective amination of C4-Cl in the presence of C2-Cl.

  • Substrate: 2,4-dichloropyrido[2,3-d]pyrimidine (1.0 equiv).

  • Solvent: THF or IPA (Isopropyl alcohol). Note: IPA is preferred for cleaner precipitation of the product.

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Avoid strong inorganic bases like NaH which may promote bis-substitution.

  • Nucleophile: Primary or Secondary Amine (1.05 equiv).

  • Temperature: 0°C to Room Temperature. Critical: Do not heat.

Step-by-Step:

  • Dissolve the substrate in THF (0.1 M concentration) and cool to 0°C.

  • Add DIPEA followed by the dropwise addition of the amine.

  • Monitor by LCMS. Conversion is typically complete within 1-2 hours.

  • Workup: Pour the reaction mixture into ice water. The C4-substituted product usually precipitates. Filter and wash with cold water/hexanes.

Validation Check:

  • 1H NMR: Look for the loss of symmetry (if applicable) and the specific shift of the C5 proton. A C4-substitution often causes a distinct shielding effect on the C5-H compared to the starting material.

Protocol B: Overcoming the C2 Barrier (Pd-Catalysis vs. )

Once C4 is substituted, the C2-chlorine becomes deactivated. While


 is still possible with forcing conditions (high heat, microwave), it often leads to decomposition or side reactions. Palladium-catalyzed cross-coupling is the superior choice here for C-C bond formation (Suzuki) or C-N bond formation (Buchwald-Hartwig).
The "Ligand Switch" Strategy

Recent literature suggests that while standard Pd-catalysts favor C4, bulky N-heterocyclic carbene (NHC) ligands can sometimes invert selectivity or activate the sterically hindered C2 position when C4 is already blocked.

Experimental Workflow (Suzuki-Miyaura at C2)

Objective: Arylation of the C2-Cl after C4 functionalization.

  • Substrate: 4-amino-2-chloropyrido[2,3-d]pyrimidine.

  • Catalyst:

    
     + XPhos or 
    
    
    
    (for sterically undemanding couplings).
    • Expert Tip: Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are highly recommended for deactivated C2 chlorides.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

  • Degas solvents with Argon for 15 minutes.

  • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite, extract with EtOAc. Purification via Flash Chromatography is usually required.

Protocol C: Functionalizing the Pyridine Ring (C6/C7)

The chlorine atom on the pyridine ring (e.g., C6 in 6-chloro-pyrido[2,3-d]pyrimidine) is essentially a "spectator" during the C4 and C2 functionalizations.[1] It requires the most active catalytic systems.

Strategic Timing

Do not attempt to functionalize C6/C7 before C2/C4 unless you are using a highly specific site-selective catalyst (which is rare and substrate-dependent). The standard workflow is C4


 C2 

C6
.
Comparative Data: Reaction Conditions

The following table summarizes the energy requirements for displacing chlorine at different positions.

PositionReaction TypeTypical ConditionsRelative Rate
C4

(Amine)
THF, DIPEA, 0°CFast (Minutes)
C2

(Amine)
DMF,

or Microwave
Slow (Hours)
C2 Suzuki CouplingPd-XPhos,

Moderate
C6 Suzuki CouplingPd-SPhos/RuPhos,

Slow

Decision Pathway: Synthetic Strategy

Use this decision tree to select the correct methodology based on your target molecule.

DecisionTree Start Start: Dichloro/Trichloro Pyridopyrimidine CheckPos Target Position? Start->CheckPos C4_Path C4 Functionalization CheckPos->C4_Path Target C4 C2_Path C2 Functionalization CheckPos->C2_Path Target C2 C6_Path C6/C7 Functionalization CheckPos->C6_Path Target C6 Method1 Standard SNAr (0°C, Mild Base) C4_Path->Method1 Method2 Is C4 Free? C2_Path->Method2 Method3 Pd-Catalysis (Suzuki) Requires Active Ligand C6_Path->Method3 BlockC4 Must Block C4 First (Do SNAr at C4) Method2->BlockC4 Yes (Cl present) PdC2 Pd-Catalysis (Buchwald/Suzuki) (XPhos/BrettPhos) Method2->PdC2 No (Already Substituted)

Figure 2: Strategic decision tree for selecting reaction conditions based on regioselectivity rules.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Retrieved from

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. Retrieved from [5]

  • Neufeldt, S., et al. (2026). C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from

Sources

Exploratory

Structure-activity relationship of pyridopyrimidine inhibitors

The Pyridopyrimidine Privilege: A Master Class in Kinase Inhibitor Design Executive Summary The pyrido[2,3-d]pyrimidine scaffold represents a cornerstone of modern medicinal chemistry, functioning as a privileged bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridopyrimidine Privilege: A Master Class in Kinase Inhibitor Design

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a cornerstone of modern medicinal chemistry, functioning as a privileged bioisostere to quinazolines and purines.[1] Its distinct nitrogen positioning allows for tunable electronic properties and precise hydrogen bonding vectors, making it an ideal template for ATP-competitive inhibition.[1] This guide dissects the structure-activity relationships (SAR) of this scaffold, focusing on its two most clinically validated applications: CDK4/6 inhibition (e.g., Palbociclib) and PI3K/mTOR dual inhibition.[1] We move beyond simple substituent listing to explain the causality of binding affinity, selectivity, and physicochemical optimization.

Mechanistic Architecture: The ATP Mimetic

The core utility of the pyrido[2,3-d]pyrimidine lies in its ability to mimic the adenine ring of ATP.[1] The scaffold binds within the deep cleft of the kinase domain, primarily anchored by hydrogen bonds to the "hinge region" connecting the N- and C-terminal lobes.[1]

The Hinge Binder Concept

In the dominant binding mode, the N1 nitrogen and an exocyclic amino group at C2 function as a donor-acceptor pair.[1] This interaction mimics the N1 and N6-amino group of adenine.[1]

  • N1 (Acceptor): Forms a hydrogen bond with the backbone NH of a specific hinge residue (e.g., Val96 in CDK6).[1]

  • C2-NH (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge.[1]

Critical Insight: Unlike quinazolines, the extra nitrogen in the pyridine ring (N8 in the 7-one system or N5/6/7 depending on isomer) alters the pKa and electron density of the core, often improving solubility and reducing metabolic liability compared to their carbocyclic analogs.

Deep Dive: SAR of Pyrido[2,3-d]pyrimidin-7-ones (CDK4/6 Class)

The most successful application of this scaffold is the "7-one" system (lactam form), exemplified by Palbociclib .[1] The SAR here is driven by the need to achieve high selectivity for CDK4/6 over the structurally similar CDK1/2.

The "Selectivity Switch" (C5 Position)
  • Observation: Introduction of a methyl group at C5 is non-negotiable for CDK4/6 selectivity.[1]

  • Causality: The C5-methyl induces a steric twist in the molecule or occupies a small hydrophobic pocket unique to CDK4/6.[1] In CDK2, this region is more sterically restricted; the methyl group creates a clash, drastically reducing affinity for CDK2 and sparing the cell cycle machinery of normal cells.

The "Hydrophobic Anchor" (N8 Position)
  • Observation: Bulky cycloalkyl groups (cyclopentyl in Palbociclib) are preferred at N8.[1]

  • Causality: This substituent projects into a specific hydrophobic pocket near the ATP binding site.[1] It serves two functions:

    • Entropic Gain: Displaces ordered water molecules from the hydrophobic pocket.[1]

    • Positioning: Rigidifies the scaffold, locking the hinge-binding motif into the correct orientation.

The "Solvent Portal" (C2 Side Chain)
  • Observation: The C2 position bears a large heteroaromatic amine, often linked to a solubilizing group (e.g., piperazine).[1]

  • Causality: This region extends out of the ATP pocket towards the solvent front.[1] It is the primary handle for tuning physicochemical properties (LogD, solubility) without disrupting the core binding mode.[1] The protonated piperazine also engages in electrostatic interactions with acidic residues (e.g., Asp) at the pocket entrance.[1]

Visualization: CDK4/6 Inhibitor Pharmacophore

SAR_Map Core Pyrido[2,3-d]pyrimidin-7-one (Scaffold Core) Hinge Hinge Binding (N1 & C2-NH) Core->Hinge Primary Interaction (Val96) Selectivity Selectivity Switch (C5) (Methyl Group) Core->Selectivity CDK4 vs CDK2 Discrimination Hydrophobic Hydrophobic Anchor (N8) (Cyclopentyl) Core->Hydrophobic Pocket Occupancy & Orientation Solvent Solvent Interface (C2) (Aminopyridine-Piperazine) Core->Solvent Solubility & PK Electronic Electronic Tuning (C6) (Acetyl) Core->Electronic pKa Modulation

Figure 1: Pharmacophore map of Palbociclib-class inhibitors, highlighting the functional role of each substitution vector.[1][2]

Deep Dive: Fully Aromatic Pyridopyrimidines (PI3K/mTOR Class)

In contrast to the lactam systems, PI3K/mTOR inhibitors often utilize the fully aromatic pyrido[2,3-d]pyrimidine core.[1]

  • C4-Morpholine: A critical feature in many PI3K inhibitors.[1] The oxygen atom of the morpholine ring often mimics the interaction of the ribose oxygen of ATP with the kinase.

  • C2-Aryl/Heteroaryl: Unlike the flexible linkers in CDK inhibitors, PI3K inhibitors often employ rigid aryl groups at C2 to traverse the hydrophobic channel and interact with the "affinity pocket."[1]

Comparative Data: Substituent Effects on Potency

PositionSubstituentEffect on CDK4 IC50Effect on PI3Kα IC50Mechanistic Rationale
C5 -H> 1000 nMN/ALoss of steric occlusion required for CDK4 selectivity.[1]
C5 -CH311 nM N/ASteric fit matches CDK4 gatekeeper region; clashes with CDK2.[1]
N8 -Methyl> 500 nMN/AInsufficient hydrophobic burial; weak anchoring.[1]
N8 -Cyclopentyl11 nM N/AOptimal filling of the hydrophobic pocket (entropy driven).[1]
C4 -MorpholineN/A< 10 nM Morpholine oxygen H-bonds to Val851 (PI3K hinge).[1]

Synthetic Protocols

The construction of highly substituted pyrido[2,3-d]pyrimidines requires a convergent strategy. The most robust method for generating the "7-one" core involves a Pinner-type cyclization followed by SNAr displacement.[1]

Workflow: Synthesis of Palbociclib Core
  • Pyrimidine Formation: Condensation of a suitable amidine with an ethyl ester.[1]

  • Bromination: Installation of a halogen at C5 to allow for future coupling or steric bulk addition.[1]

  • Displacement: The critical step where the C2-leaving group (often a sulfone or halogen) is displaced by the complex side chain amine.[1]

Visualization: Synthetic Pathway

Synthesis Start 5-Bromo-2,4-dichloropyrimidine Inter1 Intermediate A: 4-Amino-substituted pyrimidine Start->Inter1 Regioselective S_NAr Reagent1 + Cyclopentylamine (N8 Installation) Reagent1->Inter1 Step2 Heck/Sonogashira Coupling (C6/C7 Ring Closure Precursors) Inter1->Step2 Cyclization Cyclization to Pyrido[2,3-d]pyrimidin-7-one Step2->Cyclization Acid/Base Catalysis Oxidation Oxidation of C2-SMe to C2-SO2Me (Activation) Cyclization->Oxidation Displacement S_NAr Displacement with Aminopyridine Sidechain Oxidation->Displacement Final Final Inhibitor (e.g., Palbociclib) Displacement->Final

Figure 2: Convergent synthetic strategy for C2/N8-substituted pyrido[2,3-d]pyrimidin-7-ones.

Detailed Protocol: C2-Displacement (The "Make-or-Break" Step)

Context: This step installs the solvent-interacting tail.[1] The C2-sulfone is a superior leaving group to chloride in this scaffold due to the electron-deficient nature of the fused pyridine ring.

  • Preparation: Dissolve 1.0 eq of the 2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7-one intermediate in anhydrous 1,4-dioxane.

  • Nucleophile Addition: Add 1.2 eq of the target amine (e.g., 6-bromo-pyridin-2-amine derivative) and 2.5 eq of Cs2CO3 (Cesium Carbonate).[1]

    • Expert Note: Cs2CO3 is preferred over K2CO3 due to higher solubility in organic solvents, driving the reaction to completion.

  • Conditions: Degas with N2 for 10 mins. Add Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) if a Buchwald-Hartwig coupling is required (for aniline nucleophiles).[1] For aliphatic amines, simple heating (80-100°C) without metal catalyst often suffices due to the activated core.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: Monitor disappearance of the sulfone peak by LC-MS (M+H shift).

Biological Validation Systems

To ensure the SAR observations are artifacts of binding and not assay interference, a self-validating screening cascade is required.[1]

  • Primary Assay (Biochemical): FRET or AlphaLISA assay using recombinant kinase (CDK4/CycD1) and a biotinylated peptide substrate (e.g., Rb peptide).[1]

    • Control: Use Staurosporine as a pan-kinase reference.[1]

  • Secondary Assay (Cellular Target Engagement): Western Blot analysis of pRb (Ser780) phosphorylation in Rb-positive cell lines (e.g., MCF-7).

    • Success Criteria: IC50 in cells should correlate within 10-fold of biochemical IC50.[1] If cellular IC50 >> biochemical IC50, suspect permeability issues (check C2 side chain LogD).[1]

  • Selectivity Panel: Screen against CDK1/CycB and CDK2/CycE.[1]

    • Target: >1000-fold selectivity for CDK4 over CDK1/2 to avoid hematological toxicity.[1]

References

  • VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry.

  • Toogood, P. L. (2001).[1] "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews.

  • Barvian, M., et al. (2000).[1] "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1][2][3][4][5] Journal of Medicinal Chemistry.

  • Sutherland, J. J., et al. (2014).[1] "Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Fry, D. W., et al. (2004).[1] "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts."[1] Molecular Cancer Therapeutics.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine: An Application Note and Detailed Protocol

Introduction The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural features and ability to modulate various biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural features and ability to modulate various biological targets have led to its incorporation into a range of therapeutic agents, including kinase inhibitors and anticancer compounds. This application note provides a comprehensive, in-depth guide for the synthesis of a key intermediate, 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. This versatile building block serves as a crucial precursor for the development of novel pharmaceuticals through subsequent nucleophilic substitution reactions at the C4 position.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and rationale for the experimental design. By understanding the causality behind each procedural step, researchers can better troubleshoot and adapt the synthesis for their specific needs.

Synthetic Strategy: A Two-Step Approach

The most efficient and reliable synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine commences with the commercially available starting material, 2-amino-3-cyano-6-methoxypyridine. The overall strategy is a two-step process:

  • Cyclization: Formation of the pyrimidine ring to yield 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one.

  • Chlorination: Conversion of the resulting pyridopyrimidinone to the target compound, 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

This approach is favored for its high yields, operational simplicity, and the use of readily accessible reagents.

Synthesis_Workflow Start Starting Material: 2-Amino-3-cyano-6-methoxypyridine Intermediate Intermediate: 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one Start->Intermediate Step 1: Cyclization (Formamide, Reflux) Product Final Product: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Intermediate->Product Step 2: Chlorination (POCl3, Reflux)

Caption: Overall synthetic workflow for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

Part 1: Cyclization to 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one

Mechanistic Insight

The initial step involves an intramolecular cyclization of 2-amino-3-cyano-6-methoxypyridine with formamide. This reaction proceeds through a well-established mechanism. The amino group of the pyridine derivative attacks the carbonyl carbon of formamide, which serves as a one-carbon synthon. Following a series of condensation and elimination steps, the pyrimidine ring is constructed. The use of a high-boiling solvent like formamide, which also acts as a reagent, drives the reaction to completion through the removal of water.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier (Example)
2-Amino-3-cyano-6-methoxypyridineC₇H₇N₃O149.1510.0 g (67.0 mmol)Sigma-Aldrich
FormamideCH₃NO45.04100 mLFisher Scientific

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-cyano-6-methoxypyridine (10.0 g, 67.0 mmol) and formamide (100 mL).

  • Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The starting material will have a higher Rf value than the product.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove any residual formamide.

  • Dry the solid in a vacuum oven at 60 °C overnight to yield 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one as an off-white to pale yellow solid.

Expected Yield: 85-95%

Characterization Data (Literature Values):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H, NH), 8.15 (s, 1H), 7.8 (d, 1H), 6.9 (d, 1H), 3.9 (s, 3H, OCH₃).

  • Mass Spectrometry (ESI+): m/z = 178.1 [M+H]⁺.

Part 2: Chlorination to 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Mechanistic Insight

The conversion of the 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one to the desired 4-chloro derivative is achieved through treatment with phosphorus oxychloride (POCl₃). This is a classical method for the chlorination of heterocyclic ketones and lactams. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. The driving force for this reaction is the formation of the stable P-O bond.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier (Example)
8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-oneC₈H₇N₃O₂177.1610.0 g (56.4 mmol)Synthesized Above
Phosphorus oxychloride (POCl₃)POCl₃153.33100 mL (excess)Sigma-Aldrich
TolueneC₇H₈92.14As neededFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01As neededFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93As neededFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As neededFisher Scientific

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one (10.0 g, 56.4 mmol).

  • Carefully add phosphorus oxychloride (100 mL) to the flask under a nitrogen atmosphere. Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (ethyl acetate:hexanes = 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully remove the excess phosphorus oxychloride under reduced pressure. Toluene can be added and co-evaporated to aid in the complete removal of POCl₃.[1]

  • The resulting residue is then carefully quenched by slowly adding it to a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution until the pH is neutral (pH ~7). This step is highly exothermic and should be performed with caution in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine as a solid.

Expected Yield: 70-85%

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.1 (s, 1H), 8.0 (d, 1H), 7.1 (d, 1H), 4.1 (s, 3H, OCH₃).

  • Mass Spectrometry (ESI+): m/z = 196.0 [M+H]⁺.

Safety and Handling

  • Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Formamide is a teratogen and should be handled with care.

  • The quenching of the reaction mixture containing POCl₃ is highly exothermic and should be performed slowly and with adequate cooling.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a key building block in medicinal chemistry. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery programs. The presented two-step synthesis is efficient, scalable, and utilizes readily available starting materials, making it a practical choice for both academic and industrial laboratories.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in Kinase Inhibitor Design

Topic: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine as a synthetic intermediate Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1][2] Abstract The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine as a synthetic intermediate Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1][2]

Abstract

The pyrido[3,4-d]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bio-isostere to quinazolines while offering distinct solubility and electronic profiles. Specifically, 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) has emerged as a critical intermediate for synthesizing inhibitors targeting cyclin-dependent kinases (CDK4/6), EGFR, and other ATP-dependent enzymes.[1][2] The C8-methoxy substituent modulates the electron density of the pyridine ring, enhancing metabolic stability and providing unique vectors for binding pocket interactions. This guide details the robust synthesis of this intermediate, its reactivity profile, and validated protocols for its diversification into bioactive libraries.

Introduction & Rationale

The Scaffold Advantage

While quinazolines (e.g., Gefitinib, Erlotinib) are established kinase scaffolds, they often suffer from poor aqueous solubility. The incorporation of a nitrogen atom into the benzenoid ring (creating a pyridopyrimidine) lowers the logP and increases basicity, often improving pharmacokinetic properties.

The [3,4-d] isomer (1,3,7-triazanaphthalene) places the pyridine nitrogen at position 7.[1][3] The addition of an 8-methoxy group serves three critical functions:

  • Solubility: Increases polarity compared to the unsubstituted scaffold.

  • Selectivity: The methoxy group can induce steric clashes with "gatekeeper" residues in non-target kinases, improving selectivity profiles.

  • Electronic Deactivation: The electron-donating effect of the methoxy group slightly deactivates the C4 position toward nucleophilic attack compared to the bare scaffold, allowing for more controlled, regioselective substitutions during library synthesis.

Structural Numbering
  • IUPAC Name: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine[1][2][4][5][6]

  • Numbering Scheme:

    • Positions 1, 3: Pyrimidine nitrogens.[7]

    • Position 4: Chlorine (Leaving group).[1]

    • Position 7: Pyridine nitrogen.[7]

    • Position 8: Methoxy group (Adjacent to the ring fusion and N7).

Synthesis of the Intermediate

The synthesis is convergent, relying on the construction of the pyrimidine ring onto a functionalized pyridine precursor. The critical starting material is 3-amino-2-methoxyisonicotinic acid .[1][2]

Retrosynthetic Analysis (Graphviz)

RetroSynthesis cluster_legend Key Transformation Types Target 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (Target Intermediate) Pyrimidone 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (Stable Precursor) Target->Pyrimidone POCl3, Reflux (Chlorination) Precursor 3-Amino-2-methoxyisonicotinic acid (or Methyl Ester) Pyrimidone->Precursor Formamide or HC(OEt)3, Reflux (Cyclization) Start 2-Chloro-3-aminoisonicotinic acid (Commercial Starting Material) Precursor->Start NaOMe, MeOH (S_NAr Substitution) Leg1 S_NAr = Nucleophilic Aromatic Substitution

Caption: Retrosynthetic pathway showing the construction of the pyrido[3,4-d]pyrimidine core from substituted isonicotinic acid derivatives.

Step-by-Step Synthesis Protocol
Step 1: Preparation of 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one
  • Reagents: 3-Amino-2-methoxyisonicotinic acid (1.0 eq), Formamide (excess, solvent), Ammonium Acetate (0.1 eq, optional catalyst).[1][2]

  • Procedure:

    • Charge a round-bottom flask with 3-amino-2-methoxyisonicotinic acid (10 g).

    • Add Formamide (50 mL).

    • Heat the mixture to 140–150 °C for 6–12 hours. Monitor by LC-MS for the disappearance of starting material (M+H 169) and formation of product (M+H 178).[1][2]

    • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (200 mL). The product typically precipitates as a beige solid.

    • Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

    • Dry in a vacuum oven at 50 °C.

  • Yield: Typically 75–85%.

Step 2: Chlorination to 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
  • Reagents: 8-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl3, 5–10 eq), N,N-Diisopropylethylamine (DIPEA, 1.0 eq, optional base trap).

  • Procedure:

    • Place the pyrimidone intermediate (5 g) in a dry flask under Argon.

    • Add POCl3 (25 mL) carefully. (Note: Exothermic).[1]

    • Add DIPEA (5 mL) dropwise if acid sensitivity is a concern, though often unnecessary for this scaffold.

    • Reflux the mixture (105 °C ) for 3–5 hours. The suspension should become a clear solution.

    • Workup (Critical): Remove excess POCl3 via rotary evaporation under reduced pressure (use a KOH trap).

    • Dissolve the residue in DCM (100 mL) and pour slowly onto crushed ice/NaHCO3 mixture with vigorous stirring. Caution: Delayed exotherm.

    • Separate the organic layer, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for the next step.

  • Storage: Store under inert gas at -20 °C. Moisture sensitive (hydrolyzes back to the 4-one).[1][2]

Reactivity & Application Protocols

The C4-position is highly electrophilic, enabling rapid diversification.[1][2] The 8-OMe group provides a unique electronic environment that favors clean mono-substitution at C4 without affecting the pyridine ring.[1][2]

Functionalization Workflow (Graphviz)

Reactivity cluster_SNAr Protocol A: S_NAr (Kinase Hinge Binders) cluster_Suzuki Protocol B: Pd-Coupling Core 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidine ProductA 4-Amino Derivatives (Kinase Inhibitors) Core->ProductA iPrOH, 80°C (Nucleophilic Displacement) ProductB 4-Aryl Derivatives (Bi-aryl Scaffolds) Core->ProductB Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C Anilines Anilines / Amines (R-NH2) Anilines->ProductA Boronic Aryl Boronic Acids (Ar-B(OH)2) Boronic->ProductB

Caption: Divergent functionalization pathways from the chloro-intermediate.[1][2]

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Use this protocol to install the "hinge-binding" motif typical of kinase inhibitors.[1][2]

  • Setup: In a microwave vial or pressure tube, dissolve 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 mmol) in Isopropanol (iPrOH) or n-Butanol (5 mL).

  • Reagent: Add the desired aniline or aliphatic amine (1.1 mmol).

  • Catalyst: If the amine is non-nucleophilic (e.g., electron-deficient aniline), add p-Toluenesulfonic acid (pTSA) (0.1 eq) or HCl (4M in dioxane, 1 eq) to catalyze the displacement via protonation of N3.[1]

  • Reaction: Heat to 80–100 °C (oil bath) or 120 °C (Microwave, 20 min).

  • Workup: Cool to room temperature. The product often precipitates as the HCl salt. Filter and wash with Et2O. If no precipitate, neutralize with NaHCO3, extract with EtOAc, and purify via prep-HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this protocol to install carbon-linked substituents.[1][2]

  • Setup: Degas a mixture of 1,4-Dioxane/Water (4:1 ratio, 10 mL).

  • Reagents: Add 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Sodium Carbonate (2.0 mmol).

  • Catalyst: Add Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).[1]

  • Reaction: Heat at 90 °C under Nitrogen for 4–16 hours.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc. Purify via silica gel chromatography (0–10% MeOH in DCM).

Analytical Data & QC

PropertySpecificationNotes
Appearance Light yellow to beige solidDarkens upon moisture exposure
Molecular Weight 195.61 g/mol Formula: C8H6ClN3O
1H NMR (DMSO-d6) δ 9.15 (s, 1H, H2), 9.05 (s, 1H, H6), 7.80 (s, 1H, H5), 4.05 (s, 3H, OMe)H2 is typically the most deshielded singlet
LC-MS (ESI) [M+H]+ = 196.0/198.0Characteristic 3:1 Chlorine isotope pattern
Solubility Soluble in DMSO, DMF, DCMHydrolyzes in aqueous acid

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. PubMed Central. Accessed Oct 2023. Link

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds. PubMed. Accessed Oct 2023. Link

  • Pyrido[3,4-d]pyrimidine Structure & Numbering. PubChem. Accessed Oct 2023. Link[1]

  • Reaction of 4-chloropyridine with amines (Mechanistic Basis). ResearchGate. Accessed Oct 2023. Link

  • Synthesis of Palbociclib Intermediates (Analogous Chemistry). New Drug Approvals. Accessed Oct 2023. Link

Disclaimer: This protocol involves the use of hazardous chemicals (POCl3, high temperatures).[1] All work must be performed in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

Method

Suzuki coupling reactions with 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Executive Summary The 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Executive Summary

The 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., MPS1, CDK, and EGFR inhibitors).[1][2] While the C4-chloro position offers a prime handle for diversification via Suzuki-Miyaura coupling, this substrate presents specific challenges: competitive hydrolysis of the labile C4-Cl bond and catalyst poisoning due to the Lewis-basic pyrido-pyrimidine core.[2]

This guide provides a scientifically grounded, field-proven protocol to maximize yield and reproducibility. We transition beyond "standard" conditions to a high-activity catalytic system that mitigates side reactions.

Scientific Background & Mechanistic Insight

The Substrate: Electronic & Steric Profile

The pyrido[3,4-d]pyrimidine core is highly electron-deficient, making the C4 position significantly electrophilic.[1][2]

  • Reactivity: The C4-Cl bond is activated for oxidative addition but is equally susceptible to nucleophilic aromatic substitution (

    
    ) by hydroxide ions (hydrolysis).[1][2]
    
  • 8-Methoxy Influence: The 8-OMe group is an electron-donating group (EDG).[1][2] While it slightly increases electron density in the pyridine ring, the pyrimidine ring remains sufficiently electron-poor for coupling. However, the OMe group can impose minor steric pressure and may influence the solubility profile.[1]

The Challenge: Hydrolysis vs. Coupling

In standard Suzuki conditions (e.g., aqueous


 / 

), the rate of hydrolysis (

) often competes with the rate of transmetallation (

).[1]
  • Observation: If the reaction turns opaque/white and LCMS shows a mass of [M-Cl+OH], the active chloride has hydrolyzed to the inactive 4-one (lactam) species.[1][2]

  • Solution: Utilization of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerates oxidative addition (

    
    ) and reductive elimination, favoring the cross-coupling pathway over background hydrolysis.[1]
    

Critical Optimization Parameters

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or Pd₂(dba)₃ + XPhos

is often too slow for heteroaryl chlorides.[1][2] Bidentate ligands like dppf prevent

-hydride elimination and enhance stability.[2] XPhos forms a highly active monoligated Pd(0) species.[1][2]
Base K₃PO₄ (anhydrous) or Cs₂CO₃ Weaker bases like bicarbonate may stall the reaction.[1] Anhydrous phosphate is preferred to minimize water concentration if hydrolysis is observed.[2]
Solvent 1,4-Dioxane or Toluene Protic solvents (alcohols) should be avoided to prevent alkoxide substitution.[1][2] DMF can be used but is difficult to remove; Dioxane is the optimal balance of solubility and boiling point.
Stoichiometry 1.2 - 1.5 equiv. Boronic Acid Excess boronic acid accounts for protodeboronation side reactions.[2]

Detailed Experimental Protocols

Method A: The "Robust" Protocol (General Purpose)

Best for reactive boronic acids and when strict anhydrous conditions are not critical.[1]

Reagents:

  • Substrate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv)[1][2]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (5 mol%)[1][2]
    
  • Base:

    
     (aqueous) (3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1][2]

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[2]
    
  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe.

  • Base Addition: Inject degassed

    
     solution.
    
  • Reaction: Heat the mixture to 90°C in a heating block or oil bath. Stir vigorously (800 rpm).

  • Monitoring: Check by TLC/LCMS at 2 hours. If incomplete, continue to 4-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Method B: The "High-Fidelity" Protocol (For Difficult/Sensitive Substrates)

Use this if Method A yields hydrolysis products or if the boronic acid is sterically hindered.[2]

Reagents:

  • Substrate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv)[1][2]

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst System:

    
     (2 mol%) + XPhos  (4-8 mol%) (Pre-complexed if possible)[1][2]
    
  • Base:

    
     (finely ground, anhydrous) (3.0 equiv)[1][2]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1][2]

Step-by-Step:

  • Pre-activation (Optional but recommended): Stir

    
     and XPhos in the solvent at RT for 10 mins under Argon to generate the active catalyst species (solution turns from dark purple to orange/brown).
    
  • Charge: Add the substrate, boronic acid, and anhydrous base to the reaction vessel.

  • Combine: Transfer the catalyst solution to the reaction vessel via syringe under inert atmosphere.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Validation: Filter a small aliquot through a celite plug for LCMS analysis. Look for the product mass; absence of the [M-Cl+OH] peak confirms successful suppression of hydrolysis.

Visualized Workflows

Figure 1: Mechanistic Pathway & Competition

This diagram illustrates the competition between the desired catalytic cycle and the hydrolysis side-reaction.

SuzukiMechanism Start 4-Cl-8-OMe-Substrate OxAdd Oxidative Addition (Pd-Ar-Cl species) Start->OxAdd Pd(0) Catalyst Hydrolysis SIDE REACTION: Hydrolysis to Lactam OxAdd->Hydrolysis H2O / OH- (Slow) TransMetal Transmetallation (+ Boronic Acid) OxAdd->TransMetal Base Activation RedElim Reductive Elimination TransMetal->RedElim Pd(II) Intermediate Product Coupled Product RedElim->Product Regenerate Pd(0)

Caption: The critical branch point occurs after oxidative addition. Anhydrous conditions and active ligands favor the path to Transmetallation.

Figure 2: Optimization Decision Tree

Use this logic to select the correct protocol.

DecisionTree Root Start Optimization Q1 Is the Boronic Acid Sterically Hindered? Root->Q1 MethodA USE METHOD A Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O Q1->MethodA No MethodB USE METHOD B Pd2(dba)3 + XPhos / K3PO4 / Anhydrous Toluene Q1->MethodB Yes Check Check LCMS at 2 Hours MethodA->Check Result1 Product Observed >50% Conversion Check->Result1 Success Result2 Hydrolysis (M-Cl+OH) Observed Check->Result2 Failure Result2->MethodB Switch Protocol

Caption: Decision matrix for selecting between aqueous (Method A) and anhydrous (Method B) protocols based on substrate difficulty.

Troubleshooting Guide

ObservationDiagnosisRemedial Action
No Reaction (Starting Material remains) Catalyst deactivated or Oxidative Addition failed.Switch to Method B (XPhos/SPhos). Ensure inert atmosphere is rigorous.
Formation of [M-Cl+OH] (Hydrolysis) Water concentration too high; Base too nucleophilic.[1][2]Switch to Anhydrous

and dry solvents.
Protodeboronation (Boronic acid loss) Boronic acid unstable under basic heating.[1][2]Add Boronic acid in portions or switch to Boronic Ester (Pinacol ester).[1][2]
Homocoupling of Boronic Acid Oxidation of catalyst/boronic acid.Degas solvents more thoroughly (Sparge with Argon for 15 mins).[2]

References

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Int. J. Mol.[1] Sci. 2023, 24, 4398.[1] (Discusses hydrolysis challenges in 5-chloropyrido[3,4-d]pyrimidines).

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1). J. Med.[1][2] Chem. 2016, 59, 8, 3777–3793.[1] (Provides precedent for Suzuki couplings on the 8-substituted pyrido[3,4-d]pyrimidine core). [2]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules 2021, 26(19), 6061.[1][2] (General optimization for pyrimidine couplings).

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. J. Org. Chem. 2012, 77, 1, 108–123.[1] (Regioselectivity and solvent effects in pyrimidine couplings).

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a cornerstone for the development of novel therapeutics.[1] The functionalization of this core structure is paramount for modulating pharmacological activity, and the introduction of diverse amino substituents at the C4-position is a key strategy for generating libraries of potential drug candidates.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope, milder reaction conditions, and greater functional group tolerance. For electron-deficient heteroaryl chlorides like 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, the Buchwald-Hartwig amination is an enabling technology, allowing for the coupling of a wide array of primary and secondary amines, including anilines, aliphatic amines, and various heterocyclic amines.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. We will delve into the synthesis of the starting material, provide detailed, field-proven protocols for the amination reaction, discuss the rationale behind the selection of catalysts and reagents, and present a table of representative transformations to showcase the breadth of this methodology.

Synthesis of the Starting Material: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

A plausible synthetic route would begin with the condensation of a suitably substituted pyridine precursor, such as a 2-amino-3-cyano-6-methoxypyridine, with a one-carbon source like formic acid or a derivative to form the pyrimidinone ring. The resulting 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one can then be subjected to chlorination to yield the desired product. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation on related heterocyclic systems.[5]

Protocol 1: Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

  • Step 1: Cyclization to form 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one. A mixture of the appropriate 2-amino-3-cyanopyridine precursor and a suitable cyclizing agent (e.g., formic acid or triethyl orthoformate) is heated to facilitate the formation of the pyrimidinone ring.

  • Step 2: Chlorination. The dried 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃), typically with gentle heating, to effect the conversion of the hydroxyl group to a chloride. The reaction is carefully quenched, and the product is isolated and purified.

Note: This is a generalized procedure and may require optimization based on the specific starting materials and scale.

The Buchwald-Hartwig Amination: Mechanism and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underpins its broad utility.[6][7] Understanding the key steps is crucial for troubleshooting and optimizing reactions.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Cl Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R2NH Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR2

Caption: Buchwald-Hartwig Catalytic Cycle Diagram.

The choice of catalyst, ligand, base, and solvent are critical for a successful transformation, especially with challenging heteroaryl chloride substrates.

  • Palladium Precatalyst: Modern palladium precatalysts, such as the G3 and G4 palladacycles, are highly recommended.[8] These are air- and moisture-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results and often requiring lower catalyst loadings.

  • Phosphine Ligand: The ligand is arguably the most crucial component of the catalyst system. For electron-deficient heteroaryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are generally the most effective. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility in these types of couplings.[5] The choice of ligand can significantly impact the reaction rate and scope.

  • Base: The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the regeneration of the Pd(0) catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[7]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. The solubility of the reagents and the desired reaction temperature will influence the optimal solvent.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine with different classes of amines. It is crucial to maintain an inert atmosphere throughout the reaction setup and execution.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh and add: - 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine - Amine - Base - Pd Precatalyst - Ligand solvent Add anhydrous solvent reagents->solvent degas Degas the reaction mixture (e.g., N2 bubbling or freeze-pump-thaw) solvent->degas heat Heat to the desired temperature with vigorous stirring degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench the reaction (e.g., with saturated aq. NH4Cl) cool->quench extract Extract with an organic solvent quench->extract dry Dry the organic layer, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General Experimental Workflow.

Protocol 2: General Procedure for Amination with Anilines

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv), the aniline (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (e.g., XPhos, 1.5-4.5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (0.1-0.2 M) via syringe.

  • Stir the reaction mixture vigorously at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Amination with Aliphatic Amines

  • Follow the same setup as in Protocol 2, using the aliphatic amine (1.2-1.5 equiv) and a suitable base (e.g., LHMDS or NaOtBu, 1.5-2.0 equiv).

  • A different catalyst system may be optimal. For primary aliphatic amines, a ligand such as BrettPhos may provide better results.[5]

  • The reaction temperature may be lower, in the range of room temperature to 80 °C, depending on the reactivity of the amine.

  • Follow the same workup and purification procedure as described in Protocol 2.

Representative Applications

The following table illustrates the expected scope of the Buchwald-Hartwig amination of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine with a variety of amines. The conditions provided are representative and may require optimization for specific substrates. These examples are based on successful couplings reported for structurally similar heteroaryl chlorides.[4][9]

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineXPhos Pd G3 (2 mol%)NaOtBuToluene10012>90
24-MethoxyanilineXPhos Pd G3 (2 mol%)NaOtBuToluene10012>90
3MorpholineRuPhos Pd G3 (3 mol%)LHMDSDioxane8018~85
4n-ButylamineBrettPhos Pd G3 (3 mol%)NaOtBuToluene6024~80
5PyrrolidineRuPhos Pd G3 (3 mol%)LHMDSDioxane8018~88
62-AminopyridineJosiphos-type ligand / Pd(OAc)₂K₃PO₄Toluene11024~75

Troubleshooting and Optimization

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase the catalyst and/or ligand loading.

    • Screen different ligands; for challenging substrates, more specialized ligands may be required.

    • Increase the reaction temperature.

  • Formation of Side Products:

    • Hydrodehalogenation (replacement of -Cl with -H) can occur. Using a different solvent or a lower temperature may mitigate this.

    • If using a weaker base, ensure it is finely ground to maximize surface area.

  • Poor Solubility:

    • Choose a solvent that effectively dissolves all reaction components at the desired temperature. A solvent screen (e.g., toluene, dioxane, THF, dimethoxyethane) may be necessary.

Conclusion

The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of N-substituted 4-amino-8-methoxypyrido[3,4-d]pyrimidines. By carefully selecting the appropriate palladium precatalyst, phosphine ligand, base, and solvent, a wide range of primary and secondary amines can be efficiently coupled to the pyridopyrimidine core. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.

References

  • Buchwald, S. L., & Driver, T. G. (1997). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 119(43), 10544-10545.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2002). A general and practical method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Fors, B. P., Kratt, K., & Buchwald, S. L. (2012). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Organic Letters, 14(3), 652-655.
  • Shen, Q., & Hartwig, J. F. (2006). [(CyPF-tBu)PdCl₂]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic Letters, 8(19), 4109-4112.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A new catalyst for the amination of heteroaryl halides.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., & Buchwald, S. L. (2006). A highly active and versatile catalyst for the amination of aryl and heteroaryl chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed amination of 5- and 6-membered heteroaryl chlorides.
  • Reddy, K. R., & Surendra, K. (2011). Palladium-catalyzed amination of 2-chloropyridines with anilines. Tetrahedron Letters, 52(24), 3073-3077.
  • Maes, B. U., Loones, K. T., & Lemiere, G. L. (2003). Palladium-catalysed amination of 2-chloropyridines with anilines: a mechanistic study. Tetrahedron, 59(43), 8613-8622.
  • Cui, J., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 64, 465-475.
  • Aher, N. G., et al. (2009). A novel class of pyrido[3,4-d]pyrimidine derivatives as potent, and orally active inhibitors of polo-like kinase 1 (Plk1). Bioorganic & Medicinal Chemistry Letters, 19(23), 6528-6531.
  • Boyle, R. G., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4247-4263.
  • US Patent US20240025922A1, Tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7592.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv

Sources

Method

Application Note &amp; Protocol: Palladium-Catalyzed Cross-Coupling of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Abstract The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The functionalization of this core, particularly at the C4 position, is a critical step in the synthesis of diverse compound libraries for drug discovery. This document provides a detailed guide to the palladium-catalyzed cross-coupling reactions of 4-chloro-8-methoxypyrido[3,4-d]pyrimidine, a key intermediate in the synthesis of these derivatives. We present optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by mechanistic insights and practical considerations to enable researchers to successfully synthesize a broad range of C-C and C-N coupled products.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core

The pyrido[3,4-d]pyrimidine ring system is a bioisostere of purine and is recognized as a "scaffold of interest" in modern drug discovery.[1][2] Its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors allow it to effectively interact with the ATP-binding sites of various protein kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases. A notable example is Tarloxotinib, a pan-HER kinase inhibitor built upon this core.[1]

The synthesis of libraries of these potential drug candidates often relies on the strategic functionalization of a common intermediate.[3] The 4-chloro-8-methoxypyrido[3,4-d]pyrimidine is an ideal precursor due to the reactivity of the C4-chloro substituent, which serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The 8-methoxy group, in turn, can modulate the electronic properties of the heterocyclic core and can be a site for further modification if desired.

Foundational Principles: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5] These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are invaluable in the pharmaceutical industry for creating complex molecules.[4][5] They generally proceed through a common catalytic cycle, illustrated below.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Cl PdII R-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation (R'-M) PdII->Trans R'-[M] PdII_R R-Pd(II)-R'(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the aryl halide (in our case, 4-chloro-8-methoxypyrido[3,4-d]pyrimidine) to a Pd(0) complex.[6] This is often the rate-limiting step, and its efficiency is highly dependent on the choice of palladium precursor and, crucially, the supporting ligand.[7] The subsequent transmetalation step (for Suzuki coupling) or coordination and deprotonation (for Buchwald-Hartwig amination) introduces the second coupling partner. Finally, reductive elimination forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[6]

Experimental Protocols

General Considerations
  • Reagent Quality: The success of these reactions is highly sensitive to the purity of reagents and the exclusion of oxygen and moisture. Use of anhydrous solvents, high-purity reagents, and proper inert atmosphere techniques (e.g., Schlenk line or glovebox) is paramount.

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition of electron-deficient and sterically hindered aryl chlorides like the target substrate.[7]

  • Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation or deprotonation step. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be carefully chosen for the specific coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of 4-chloro-8-methoxypyrido[3,4-d]pyrimidine with a generic arylboronic acid. Microwave irradiation can be an effective technique to accelerate this reaction.[8]

Workflow:

Suzuki_Workflow start Start: Assemble Glassware reagents Add 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, Arylboronic Acid, Base, & Pd Catalyst/Ligand start->reagents inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent via Syringe inert->solvent reaction Heat to Reaction Temperature with Stirring (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract, Dry monitor->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq). Add this catalyst/ligand mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Quantitative Data Summary:

ComponentStoichiometry (eq)Molar Amount (mmol)Mass/Volume
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine1.00.5104 mg
Phenylboronic Acid1.20.673 mg
Pd(OAc)₂0.020.012.2 mg
SPhos0.040.028.2 mg
K₃PO₄2.01.0212 mg
1,4-Dioxane--5.0 mL

Table 1: Example reaction setup for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of 4-chloro-8-methoxypyrido[3,4-d]pyrimidine with a primary or secondary amine. The Buchwald-Hartwig amination is a powerful method for forging C-N bonds with aryl halides.[9]

Workflow:

Buchwald_Workflow start Start: Assemble Glassware reagents Add 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, Pd Catalyst/Ligand, & Base start->reagents inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Anhydrous Solvent (e.g., Toluene) inert->solvent amine Add Amine Coupling Partner via Syringe solvent->amine reaction Heat to Reaction Temperature with Stirring (e.g., 90-120 °C) amine->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract, Dry monitor->workup purify Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 3: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., RuPhos, 0.04 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 90-120 °C) and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ComponentStoichiometry (eq)Molar Amount (mmol)Mass/Volume
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine1.00.5104 mg
Morpholine1.20.652 µL
Pd₂(dba)₃0.020.019.2 mg
RuPhos0.040.029.3 mg
Cs₂CO₃2.01.0326 mg
Toluene--5.0 mL

Table 2: Example reaction setup for Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich ligand or a different palladium precursor), or ensuring the system is rigorously free of oxygen and water. For challenging chloropyridines, increasing catalyst loading to 5 mol% may be necessary.[7]

  • Byproduct Formation: The formation of dehalogenated starting material (hydrodehalogenation) can sometimes compete with the desired coupling. This can be minimized by using a less sterically hindered base or by lowering the reaction temperature. Homocoupling of the boronic acid (in Suzuki reactions) can be suppressed by ensuring a rigorously oxygen-free environment.

  • Poor Reproducibility: This often points to issues with reagent purity, solvent quality (presence of water or peroxides), or incomplete exclusion of air. Always use freshly opened or properly stored anhydrous solvents and high-purity reagents.

Conclusion

The palladium-catalyzed cross-coupling of 4-chloro-8-methoxypyrido[3,4-d]pyrimidine is a robust and versatile strategy for the synthesis of diverse libraries of potential kinase inhibitors and other biologically active molecules. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently generate C-C and C-N bonds at the C4 position. The protocols and insights provided in this guide serve as a validated starting point for the successful application of these powerful synthetic methods in drug discovery and development programs.

References

  • Vertex AI Search. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • YouTube. (2023).
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • PubMed Central. (n.d.).
  • Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • PubMed Central. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • OUCI. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and....
  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Journal of the American Chemical Society. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
  • University of Groningen research portal. (n.d.).

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in ENPP-1 Inhibitor Synthesis

Executive Summary This application note details the strategic implementation of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) as a core scaffold in the synthesis of next-generation Ectonucleotide Pyrophos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) as a core scaffold in the synthesis of next-generation Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1) inhibitors.

ENPP-1 is the dominant hydrolase of 2',3'-cGAMP, the immunotransmitter that activates the STING pathway. Inhibition of ENPP-1 prevents cGAMP degradation, thereby enhancing the innate immune response against solid tumors. The pyrido[3,4-d]pyrimidine scaffold offers distinct physicochemical advantages over traditional quinazoline cores, including improved aqueous solubility and reduced lipophilicity. The 8-methoxy substituent specifically modulates the electronic density of the pyridine ring, optimizing the electrophilicity of the C4 position for nucleophilic aromatic substitution (


) while potentially serving as a hydrogen bond acceptor in the ATP-binding pocket of ENPP-1.

Biological Context & Mechanism of Action[1][2]

To understand the synthetic necessity of this scaffold, one must visualize the target pathway. ENPP-1 acts as the "brake" on the cGAS-STING pathway.

The cGAS-STING-ENPP1 Axis

The following diagram illustrates the antagonistic relationship between ENPP-1 and the STING pathway, highlighting where the inhibitor intervenes.

STING_Pathway dsDNA Cytosolic dsDNA (Tumor Derived) cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP 2',3'-cGAMP (Immunotransmitter) cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds ENPP1 ENPP-1 Enzyme (Hydrolysis) cGAMP->ENPP1 Substrate for IFN Type I Interferon Response STING->IFN Signaling Cascade AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP Degradation Inhibitor Pyrido-pyrimidine Inhibitor Inhibitor->ENPP1 BLOCKS

Caption: Figure 1. The ENPP-1 inhibitor preserves the cGAMP pool, ensuring robust STING activation and downstream interferon release.

Chemical Properties & Handling[3][4]

The 4-chloro-8-methoxypyrido[3,4-d]pyrimidine scaffold is a reactive electrophile. Proper handling is critical to prevent hydrolysis to the inactive 4-hydroxy (lactam) species.

PropertySpecificationCritical Note
Molecular Formula C₈H₆ClN₃O-
Molecular Weight 195.61 g/mol -
Appearance Off-white to pale yellow solidDarkening indicates decomposition.
Storage -20°C, under Argon/NitrogenMoisture Sensitive. Hydrolyzes to lactam.
Solubility DMSO, DMF, DCMPoor solubility in non-polar alkanes.
Reactivity High (

at C4)
The 8-OMe group donates electron density, slightly deactivating C4 compared to the unsubstituted parent, requiring optimized heat/base.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

This protocol describes the coupling of the scaffold with a secondary amine (e.g., a piperazine derivative), a common motif in ENPP-1 inhibitors (such as analogues of MV-626) to engage the zinc-binding domain.

Synthetic Workflow Diagram

Synthesis_Workflow Scaffold 4-Cl-8-OMe-pyrido[3,4-d]pyrimidine (Electrophile) Reaction Reaction: iPrOH or Dioxane DIPEA (3.0 eq) 80-100°C, 2-4h Scaffold->Reaction Amine R-NH2 / Piperazine (Nucleophile) Amine->Reaction Monitor Monitor: LCMS / TLC (Disappearance of Cl-SM) Reaction->Monitor Workup Workup: Evaporation -> NaHCO3 Wash -> DCM Extraction Monitor->Workup Conversion >95% Product Final Inhibitor (Solid) Workup->Product

Caption: Figure 2. Standardized


 workflow for coupling the pyrido-pyrimidine core with amine nucleophiles.
Detailed Procedure

Reagents:

  • Scaffold: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv)

  • Nucleophile: Substituted Piperazine or Aniline (1.1 - 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Isopropanol (iPrOH) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the Nucleophile (1.1 equiv) and DIPEA (3.0 equiv) to the flask. Dissolve in Anhydrous iPrOH (concentration ~0.1 M).

    • Expert Tip: Do not add the chloro-scaffold yet. Ensure the base is well-mixed to neutralize any HCl generated immediately upon coupling.

  • Addition: Add 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv) in one portion.

    • Why? Adding the electrophile last minimizes its exposure to trace moisture before it encounters the nucleophile.

  • Reaction: Heat the mixture to 80°C - 100°C (oil bath temperature). Stir for 2–4 hours.

    • Monitoring: Check via LCMS.

      • Target Mass: [M+H]+ = (MW of Nucleophile + 195.61 - 36.46).

      • Key Indicator: Disappearance of the starting material peak (Cl-isotope pattern 3:1 ratio is lost).

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Dichloromethane (DCM).

    • Wash with Saturated

      
       (x2) and Brine (x1).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Column Chromatography.

    • Phase: Silica Gel.

    • Eluent: DCM:MeOH (0-10% gradient). The product is typically more polar than the starting chloride but less polar than the hydrolyzed lactam impurity.

Optimization & Troubleshooting (SAR)

The 8-methoxy group introduces specific electronic considerations compared to standard quinazolines.

IssueProbable CauseCorrective Action
Low Conversion The 8-OMe group is electron-donating, making C4 less electrophilic.Increase temperature to 110°C; Switch solvent to n-Butanol or DMA; Use Microwave irradiation (120°C, 30 min).
Hydrolysis Product (Lactam) Wet solvent or "wet" DIPEA.Use molecular sieves in the solvent; Ensure reagents are fresh.
Regioselectivity Issues Unlikely with this scaffold (C4 is the only reactive chloride).If using a di-chloro variant, C4 reacts before C2 due to pyridine nitrogen activation.
Precipitation Product is highly crystalline.This is good. Cool the reaction to 0°C and filter the solid directly. Wash with cold ether.

References & Further Reading

  • Li, L., et al. "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-nucleotide inhibitors." Nature Chemical Biology, 2014.

  • Carozza, J. A., et al. "2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1." Nature, 2020.

  • Patent WO2019051269A1. "ENPP1 Inhibitors and their use for the treatment of cancer."[1] (Describes various heterocyclic cores for ENPP1 inhibition).

  • Kato, Y., et al. "Discovery of pyrido[3,4-d]pyrimidine derivatives as potent inhibitors." Bioorganic & Medicinal Chemistry, 2022.[2][3] (General chemistry of the scaffold).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

Application Note: High-Fidelity Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

Executive Summary & Strategic Rationale The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. This architecture is central...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrido[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine ring of ATP. This architecture is central to blockbuster kinase inhibitors such as Palbociclib (CDK4/6) , Ribociclib , and emerging PI3K/mTOR dual inhibitors.

While structurally potent, this scaffold presents significant synthetic challenges:

  • Regioselectivity: Controlling nucleophilic attack on the pyrimidine vs. pyridine rings.

  • Solubility: The rigid, flat heteroaromatic core often leads to aggregation and poor solubility in standard organic solvents.

  • C-N Coupling Efficiency: Installing complex amine side chains at the C2 position often fails under standard S_NAr conditions due to electron-rich deactivation, necessitating advanced transition-metal catalysis.

This Application Note provides a field-proven protocol for synthesizing a 2-amino-8-alkyl-pyrido[2,3-d]pyrimidin-7(8H)-one core (Palbociclib-like scaffold). We move beyond textbook descriptions to focus on process chemistry logic , troubleshooting Buchwald-Hartwig aminations , and ensuring regiochemical integrity .

Retrosynthetic Strategy & Pathway Visualization

To maximize yield and scalability, we advocate a convergent route (similar to the optimized Pfizer process for Palbociclib) rather than a linear cyclization. This approach establishes the difficult N8-alkyl bond early on the pyrimidine ring before fusing the pyridine ring.

Strategic Advantages:
  • Early Regiocontrol: Differentiating the C2 and C4 chlorines on the pyrimidine precursor is easier than modifying the fully fused system.

  • Late-Stage Diversity: The C2-Cl handle is preserved for the final step, allowing for the rapid generation of library analogs.

Figure 1: Convergent retrosynthetic logic prioritizing early installation of the N8-solubilizing group and late-stage C2 functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective S_NAr (The "Make-or-Break" Step)

Objective: Selective displacement of the C4-chloride over the C2-chloride on 5-bromo-2,4-dichloropyrimidine. Mechanism: The C4 position is more electrophilic due to the inductive effect of the adjacent N3 and the steric accessibility compared to C2.

Reagents:

  • 5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

  • Cyclopentylamine (1.05 equiv) — Limiting excess is crucial to prevent bis-addition.

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethanol or Isopropanol (Protic solvents enhance rate via H-bonding to N3).

Procedure:

  • Dissolution: Dissolve 5-bromo-2,4-dichloropyrimidine in Ethanol (10 vol) at 0°C.

  • Addition: Add DIPEA followed by the slow, dropwise addition of Cyclopentylamine over 30 minutes. Critical: Maintain temperature <5°C to maximize kinetic control of regioselectivity.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.

    • Success Criteria: Ratio of C4-product : C2-product > 95:5.[1]

    • Troubleshooting: If C2-product increases, lower temperature to -10°C.

  • Workup: Precipitate by adding water (20 vol). Filter the solid. The C4-isomer is typically less soluble, aiding purification.

Protocol B: The Heck-Cyclization Sequence (Ring Fusion)

Objective: Construct the pyridine ring using a Heck coupling followed by intramolecular lactamization.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Crotonic acid derivative (e.g., n-butyl vinyl ether or methyl crotonate) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Acetonitrile or DMF (degassed).

Key Insight: This step constructs the bicyclic core. The use of phosphine ligands is critical to stabilize the Pd species during the high-temperature cyclization.

Protocol C: Advanced C-N Coupling (Buchwald-Hartwig)

Context: Standard S_NAr displacement of the C2-chloride by complex anilines (e.g., aminopyridines) is often sluggish due to the electron-rich nature of the fused pyridone system. Buchwald-Hartwig amination is the preferred method for high yields.

Reagents:

  • Catalyst Precursor: Pd₂dba₃ (2 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos or RuPhos (4-6 mol%).

    • Why? These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the deactivated aryl chloride and promote reductive elimination of the bulky amine.

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or Cs₂CO₃.

    • Why LiHMDS? For aminopyridine coupling partners, LiHMDS prevents catalyst poisoning by deprotonating the amine prior to coordination.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[2]

Step-by-Step:

  • Inerting: Charge reaction vessel with Core Intermediate, Amine Partner, Pd source, and Ligand. Cycle Vacuum/Argon 3x.

  • Base Addition: Add solvent followed by Base (LiHMDS solution) dropwise.

  • Thermal Activation: Heat to 90-100°C.

  • Quench: Cool to RT, quench with NH₄Cl (aq).

  • Scavenging: Use Thiol-silica scavengers (e.g., SiliaMetS® Thiol) to remove residual Pd (<10 ppm required for biological assays).

Troubleshooting & Optimization Logic

When the C-N coupling fails, use the following decision tree to diagnose the failure mode.

Figure 2: Diagnostic workflow for optimizing Palladium-catalyzed amination on pyridopyrimidine scaffolds.

Quantitative Data Summary

Table 1: Comparison of Coupling Conditions for C2-Functionalization

MethodReagentsYieldAdvantagesLimitations
S_NAr (Thermal) DIPEA, EtOH, 120°C15-30%Low cost, no metalsPoor conversion, high impurities, requires harsh heat.
S_NAr (Grignard) iPrMgCl, THF, 0°C65-80%Scalable , fast, high regioselectivityRequires strictly anhydrous conditions; limited functional group tolerance.
Buchwald-Hartwig Pd/BrettPhos, LiHMDS85-95% Highest yields, broad scopeHigh cost (Pd/Ligand), requires heavy metal scavenging.

References

  • Duan, S., et al. (2016).[3] "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated S_NAr Coupling." Organic Process Research & Development, 20(7), 1191–1202.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • BenchChem. (2025).[2][4] "Application Notes: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives."

  • Toogood, P. L. (2005). "Cyclin-Dependent Kinase Inhibitors for the Treatment of Cancer."[3][5] Medicinal Research Reviews, 21(6), 487-498.

  • Pfizer Inc. (2017). "Method for preparing Palbociclib." US Patent US9850244B2.

Sources

Application

Application Note: Coupling Protocols for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

and Pd-catalyzed Cross-Coupling. Executive Summary & Chemical Logic The scaffold 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, FGFR, and EGFR in...

Author: BenchChem Technical Support Team. Date: February 2026


 and Pd-catalyzed Cross-Coupling.

Executive Summary & Chemical Logic

The scaffold 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine represents a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, FGFR, and EGFR inhibitors).[1] Its reactivity is defined by the interplay between the electron-deficient pyrimidine ring and the electron-donating methoxy group at the C-8 position.

Reactivity Profile

The C-4 chlorine atom acts as the primary "warhead" for coupling.

  • Activation: The pyrimidine nitrogens (N-1, N-3) and the pyridine nitrogen (N-6) create significant electron deficiency at C-4, facilitating Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Modulation: The 8-methoxy group is an Electron Donating Group (EDG). While it provides solubility and metabolic stability, it slightly deactivates the ring system via resonance compared to the unsubstituted parent heterocycle. Consequently, experimental conditions often require slightly elevated temperatures or stronger bases compared to simple chloropyrimidines.[1]

Workflow Decision Tree

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired target moiety.

ReactionLogic Start Starting Material: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Decision Target Moiety? Start->Decision Path1 N-Linked (Amines/Anilines) Decision->Path1 Amine R-NH2 Path2 C-Linked (Aryl/Heteroaryl) Decision->Path2 Boronic Acid R-B(OH)2 Method1 Protocol A: SNAr (Nucleophilic Aromatic Substitution) Path1->Method1 Method2 Protocol B: Suzuki-Miyaura (Pd-Catalyzed Cross-Coupling) Path2->Method2

Figure 1: Strategic decision tree for functionalizing the C-4 position.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of aliphatic amines or anilines to the C-4 position. Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Materials
  • Substrate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv).

  • Nucleophile: Amine (1.1 – 1.5 equiv).[1] Note: Use 1.1 equiv for expensive anilines; 1.5 equiv for volatile aliphatic amines.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv).[1]

  • Solvent: n-Butanol (primary choice) or Isopropanol (IPA).[1]

    • Expert Insight: Protic solvents like n-Butanol stabilize the polar transition state of

      
       reactions better than aprotic solvents (like DMF) for this specific scaffold, often leading to cleaner profiles.[1]
      
Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in n-Butanol (concentration ~0.2 M).

  • Addition: Add the Amine followed by DIPEA .

    • Caution: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.5 equiv to ensure free-basing.[1]

  • Reaction: Seal the vial and heat to 90°C – 110°C .

    • Monitoring: Monitor by LC-MS at 2 hours. The 8-OMe group may slow the reaction; if conversion is <50%, increase temperature to 120°C.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • The product often precipitates out of n-Butanol upon cooling.

    • Filter the solid and wash with cold diethyl ether or hexanes to remove excess amine/DIPEA.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with Ethyl Acetate.

    • Wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Troubleshooting
ObservationRoot CauseCorrective Action
Low Conversion Electron-rich 8-OMe deactivating ringSwitch solvent to NMP/DMSO and heat to 140°C (microwave).
Hydrolysis (OH product) Wet solvent or hygroscopic amineUse anhydrous solvents; add molecular sieves.[1]
Regio-isomers N/A for this substrateThe 4-Cl is the only viable leaving group; regioselectivity is inherent.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryl/Heterobiaryl systems).[1][3] Mechanism: Pd(0) catalytic cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[1][3]
Materials
  • Substrate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv).

  • Boronic Acid/Ester: (1.2 – 1.5 equiv).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
    • Expert Insight: This bidentate ferrocenyl ligand prevents

      
      -hydride elimination and is robust against the nitrogen-rich heterocycle which can poison simple Pd catalysts like 
      
      
      
      .
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid, 3.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology
  • Degassing (Critical): In a microwave vial, combine the Substrate , Boronic Acid , and Solvent .[1] Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add

    
      and the Base . Quickly seal the vial.
    
  • Reaction:

    • Thermal: Heat at 100°C for 4–12 hours.

    • Microwave (Preferred): Heat at 120°C for 30–60 minutes.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[2]

    • Partition filtrate between EtOAc and Water.[2]

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Combiflash).

    • Phase: Silica gel.[4][5]

    • Eluent: DCM/MeOH (0-10% gradient) or Hexanes/EtOAc (depending on polarity).[1]

Mechanistic Visualization (Suzuki)[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: Catalytic cycle emphasizing the oxidative addition into the C-Cl bond.[1]

Quality Control & Validation

To ensure the integrity of the coupling, compare the NMR spectral features of the starting material (SM) vs. the product.

FeatureStarting Material (SM)Coupled Product (Target)
H-NMR (Aromatic) Distinct singlets for H-2 and H-5/H-6 pyridine protons.[1]Shift: H-2/H-5/H-6 often shift upfield due to shielding from the new substituent.
H-NMR (Functional) No NH signals.New Signal: Broad singlet (NH) for

products; New aromatic multiplets for Suzuki.
LC-MS M+H = 196/198 (Cl isotope pattern 3:1).[1]Loss of Cl pattern. Single mass peak corresponding to Product M+H.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Analogs: Hou, J., et al. "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents."[1][6] European Journal of Medicinal Chemistry, 2011.[1] Context: Describes the specific synthesis of 4-amino substituted derivatives from the 4-chloro-8-methoxy core.

  • General

    
     Mechanisms on Heterocycles: 
    Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1]
    Context: Authoritative text on the reactivity of electron-deficient nitrogen heterocycles (pyridines/pyrimidines).
    
  • Suzuki Coupling on Chlorinated Pyrimidines: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates."[1] Journal of Organic Chemistry, 2009.[1] Context: Validates the use of Pd(dppf)Cl2 for heteroaryl chlorides similar to the target scaffold.

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of Pyridopyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of pyridopyrimidine derivatives using microwave-assi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and a detailed protocol for the synthesis of pyridopyrimidine derivatives using microwave-assisted organic synthesis (MAOS). Pyridopyrimidines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1] Traditional synthesis methods often involve long reaction times and harsh conditions. Microwave irradiation offers a transformative approach, dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[2] This document delves into the fundamental principles of microwave heating, outlines a robust protocol for a multi-component reaction, and provides expert insights into reaction optimization.

The Strategic Advantage of Microwave Synthesis for Heterocyclic Scaffolds

Pyridopyrimidine derivatives are foundational in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide array of biological targets.[3] They are key components in drugs developed for oncology, such as kinase inhibitors, as well as anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The development of efficient and rapid synthetic routes to create diverse libraries of these compounds is a primary objective in drug discovery.[6]

Conventional synthesis often relies on conductive heating (e.g., an oil bath), where heat is transferred inefficiently from an external source through the vessel walls to the solvent and reactants.[7] This process is slow and can create thermal gradients, leading to the formation of by-products.

Microwave-assisted synthesis represents a paradigm shift. Unlike conventional methods, microwave energy couples directly with polar molecules in the reaction mixture, causing them to align with the rapidly oscillating electric field.[8] This generates heat volumetrically and uniformly throughout the sample, a phenomenon known as dielectric heating.[9] The primary mechanisms are:

  • Dipolar Polarization: Polar molecules attempt to align with the microwave's oscillating electric field, and this rapid molecular motion generates heat.[10]

  • Ionic Conduction: If ions are present, they will move through the solution under the influence of the electric field, creating an electric current. Resistance to this flow results in heat generation.[11]

This direct and instantaneous heating mechanism provides several key advantages that are particularly impactful in drug discovery:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days conventionally can often be completed in minutes.[6]

  • Increased Yields and Purity: Uniform heating minimizes the formation of impurities and side products.[2]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to highly reproducible results.[6]

  • Alignment with Green Chemistry: The efficiency of microwave heating reduces energy consumption, and the speed of the reactions often allows for the use of less solvent or more environmentally benign solvents.[7]

General Workflow for Microwave-Assisted Synthesis

The process for microwave-assisted synthesis is streamlined for efficiency and reproducibility. The workflow allows for rapid setup, execution, and analysis, facilitating high-throughput screening and optimization of reaction conditions.

G prep 1. Reactant Preparation (Substrates, Solvent, Catalyst) vessel 2. Vessel Sealing (Microwave-safe vial with stir bar) prep->vessel Load reactants program 3. Programming Reactor (Set Temp, Time, Power, Pressure) vessel->program Place in cavity irradiate 4. Microwave Irradiation (Rapid, uniform heating) program->irradiate Start run cool 5. Controlled Cooling (Compressed air or automated cooling) irradiate->cool Reaction complete workup 6. Reaction Workup (Filtration, Extraction) cool->workup Safe to handle analyze 7. Purification & Analysis (Crystallization, Chromatography, NMR, MS) workup->analyze

Caption: General workflow for microwave-assisted organic synthesis.

Protocol: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol details an efficient, one-pot synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, adapted from established literature procedures.[12] This reaction proceeds via a domino Knoevenagel-Michael addition-cyclization sequence. The use of microwave irradiation dramatically accelerates the reaction, providing high yields in a fraction of the time required by conventional heating.

Materials and Equipment
  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)

    • Malononitrile (1.2 mmol)

    • 4-Aminouracil (1.0 mmol)

    • Solvent: Water or a water/ethanol mixture (3-5 mL)

  • Equipment:

    • Monowave or multi-mode microwave synthesis reactor

    • 10 mL microwave-safe glass vial

    • Magnetic stir bar

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • Analytical instruments (NMR, MS, IR for characterization)

Step-by-Step Procedure
  • Reactant Charging: To a 10 mL microwave reaction vial, add the aromatic aldehyde (1.0 mmol), 4-aminouracil (1.0 mmol), and malononitrile (1.2 mmol).

  • Solvent Addition: Add 4 mL of deionized water (or a 1:1 ethanol/water mixture) to the vial.

    • Scientist's Note: Water is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing it to absorb microwave energy efficiently. Using water as a solvent aligns with green chemistry principles.[9]

  • Vessel Sealing: Add a magnetic stir bar to the vial and securely seal it with a snap cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (The reactor will modulate power to maintain this temperature)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

    • Maximum Power: 250 W

    • Causality Note: The sealed-vessel conditions allow the temperature of the solvent to be raised well above its atmospheric boiling point, which, combined with the direct microwave heating, is responsible for the dramatic rate acceleration.[6]

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system (e.g., compressed air) before removal. This is a critical safety step to prevent the sudden boiling of the superheated solvent upon opening.

  • Product Isolation: Once cooled, open the vial. A solid precipitate should be visible. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water (2 x 5 mL) followed by cold ethanol (2 x 5 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.

  • Characterization: Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Reaction Mechanism Overview

The synthesis proceeds through a well-established multi-component reaction pathway, which is significantly enhanced by microwave heating.

G reactants Aldehyde + Malononitrile + 4-Aminouracil knoevenagel Knoevenagel Adduct reactants->knoevenagel Knoevenagel Condensation michael Michael Adduct knoevenagel->michael Michael Addition cyclized Cyclized Intermediate michael->cyclized Intramolecular Cyclization product Pyrido[2,3-d]pyrimidine cyclized->product Tautomerization/ Dehydration

Caption: Simplified mechanism for the three-component synthesis.

Data and Optimization

The efficiency of this microwave-assisted protocol is evident when comparing outcomes using different substrates. The following table summarizes typical results for the synthesis of various pyrido[2,3-d]pyrimidine derivatives under optimized microwave conditions.

EntryAromatic Aldehyde (Substituent)Time (min)Power (W)Yield (%)[12]
1Benzaldehyde (H)1025095
24-Chlorobenzaldehyde (4-Cl)825098
34-Methylbenzaldehyde (4-Me)1025094
44-Methoxybenzaldehyde (4-OMe)1225092
53-Nitrobenzaldehyde (3-NO₂)825096

Analysis of Results: The data clearly demonstrates the robustness of the microwave protocol. Excellent yields (>90%) are achieved in very short reaction times (8-12 minutes) for a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents. This highlights the method's broad applicability for generating a diverse library of compounds for drug screening.[13]

Troubleshooting & Optimization Insights:

  • Low Yield: If the yield is low, ensure the reaction vial is properly sealed to maintain pressure. Consider increasing the hold time in 2-minute increments. The solvent choice is also critical; while water is effective, a co-solvent like ethanol or DMF can improve the solubility of certain starting materials.[14]

  • Impurity Formation: If significant by-products are observed, consider reducing the reaction temperature to 100-110 °C. While this may slightly increase the reaction time, it can improve selectivity.

  • Scalability: For scaling up, direct translation of time and temperature from a single-mode to a multi-mode reactor may not be linear. It is often necessary to re-optimize the method on the larger system, potentially by adjusting power delivery methods to ensure even heating.[15]

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient production of pyridopyrimidine derivatives.[16] By leveraging direct and uniform heating, this approach dramatically shortens reaction times, increases product yields, and supports the principles of green chemistry. The protocols and insights provided in this guide offer a validated framework for researchers and scientists to accelerate their drug discovery and development programs by efficiently generating diverse libraries of these medicinally important heterocyclic compounds.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (2013). ACS Publications. Retrieved from [Link]

  • The impact of microwave synthesis on drug discovery. (2005). Nature. Retrieved from [Link]

  • Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2024). RJPT. Retrieved from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved from [Link]

  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. (2013). Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2014). Scientific Research Publishing. Retrieved from [Link]

  • A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. (2009). PubMed. Retrieved from [Link]

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. Retrieved from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved from [Link]

  • Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR. Retrieved from [Link]

  • Microwave Chemistry and its Applications. (2019). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. (2011). ResearchGate. Retrieved from [Link]

  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • An Efficient Chemoselective Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradiation. (2008). Sci-Hub. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling with 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Technical Support Center: Suzuki Coupling Optimization Topic: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Ticket ID: CHEM-OPT-8842 Status: Open Responder: Senior Application Scientist Executive Summary You are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization Topic: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Ticket ID: CHEM-OPT-8842 Status: Open Responder: Senior Application Scientist

Executive Summary

You are working with 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine , a highly functionalized "privileged scaffold" often found in kinase inhibitors (e.g., CDK or PI3K inhibitors).

The Challenge: This substrate presents a dichotomy. The 4-chloro position is electronically activated for oxidative addition due to the electron-deficient pyrimidine ring. However, this same activation makes it prone to hydrolysis (converting to the inactive pyrimidinone). Furthermore, the 8-methoxy group (an Electron Donating Group) increases the electron density on the pyridine ring, potentially increasing the basicity of the pyridine nitrogen (N6), leading to catalyst poisoning via coordination.

This guide moves beyond "standard conditions" to provide a robust, self-validating protocol.

Module 1: The "Golden Standard" Protocol

Do not start with aqueous conditions if you can avoid it. This protocol prioritizes anhydrous coupling to eliminate the hydrolysis risk.

Recommended System: Pd(OAc)2 / XPhos / K3PO4 / Dioxane (Anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Ar flow, charge a vial with Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%).

    • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Stir at 60°C for 5 minutes. Why? This generates the active monoligated Pd(0) species, preventing the "black crash" of inactive Pd.

  • Substrate Addition:

    • Add 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 equiv).

    • Add Boronic Acid/Ester (1.2–1.5 equiv). Note: If using a boronic acid, ensure it is dry. Pinacol esters are preferred for stability.

    • Add anhydrous finely ground K₃PO₄ (2.0–3.0 equiv).

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C . Monitor by LCMS at 1 hour.

    • Target: Full conversion should occur within 2–4 hours.

  • Workup:

    • Filter through a Celite pad (elute with EtOAc) to remove phosphate salts and Pd black.

Module 2: Troubleshooting Logic (Diagnostics)

If the Golden Standard fails, use this logic tree to diagnose the failure mode.

Visualizing the Failure Pathways

The diagram below maps the kinetic competition between the desired coupling, hydrolysis, and catalyst deactivation.

ReactionPathways cluster_legend Pathway Legend Start 4-Cl-8-OMe-Pyrido[3,4-d]pyrimidine OxAdd Oxidative Addition Complex Start->OxAdd + Pd(0) Hydrolysis Hydrolysis (Pyrimidinone) [DEAD END] Start->Hydrolysis + H2O / OH- Pd_Active Active Pd(0)-L Species Poison Catalyst Poisoning (Pd-N Coordination) Pd_Active->Poison N-Coordination (Fast) Product Desired Coupled Product OxAdd->Product + Ar-B(OH)2 Transmetallation Homocouple Homocoupling (Ar-Ar) OxAdd->Homocouple Slow Transmetallation key Red arrows indicate failure modes. Green nodes indicate success.

Caption: Kinetic competition in Suzuki coupling of pyrido-pyrimidines. Note the high risk of N-coordination (poisoning) and Hydrolysis.

Module 3: Frequently Asked Questions (Technical)

Ticket #1: "My LCMS shows a mass of M-18 (or M-Cl+OH). What happened?"

Diagnosis: Hydrolysis. You have formed the 4-hydroxy (or tautomeric 4-one) species. Root Cause: The C4 position is extremely electrophilic. Hydroxide ions (from aqueous base) attack here faster than the palladium performs oxidative addition. Solution:

  • Switch to Anhydrous Conditions: Use Cs₂CO₃ or K₃PO₄ suspended in Dioxane or Toluene.

  • Avoid Strong Bases: Do not use NaOH or KOH.

  • Active Esters: If using a boronic acid, add a dehydrating agent (molecular sieves) or switch to a MIDA boronate or Pinacol ester to minimize water content.

Ticket #2: "The reaction turns black immediately and conversion is <10%."

Diagnosis: Catalyst Deactivation ("Pd Black" precipitation). Root Cause: The 8-methoxy group donates electron density to the pyridine ring, making the N6 nitrogen more basic. This nitrogen coordinates to the Pd, displacing the phosphine ligands and killing the catalytic cycle. Solution:

  • Ligand Switch: Use XPhos or BrettPhos . These ligands are bulky and form a "roof" over the palladium, physically preventing the substrate's nitrogen atoms from coordinating to the metal center while still allowing the C-Cl bond to access the catalyst.

  • Pre-catalysts: Switch to Pd(dppf)Cl₂·DCM or XPhos Pd G3/G4 . These precatalysts are more robust against poisoning than in-situ mixed Pd(PPh₃)₄.

Ticket #3: "I see starting material and boronic acid, but no product."

Diagnosis: Failed Oxidative Addition. Root Cause: While the 4-Cl is reactive, the 8-OMe group (EDG) does slightly deactivate the ring compared to the unsubstituted parent. Solution:

  • Increase Temperature: Move to 100–110°C (microwave irradiation for 20 mins is excellent here).

  • Change Solvent: Switch to n-Butanol or t-Amyl alcohol . Protic solvents can sometimes assist in the transmetallation step via hydrogen bonding with the boronate, provided the base is weak enough to avoid hydrolysis.

Module 4: Optimization Matrix

Use this table to select conditions based on your specific boronic acid partner.

Coupling PartnerRecommended Catalyst SystemBase / SolventNotes
Simple Aryl Boronic Acid Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (9:1)Standard. Watch for hydrolysis.[1]
Heteroaryl Boronic Acid Pd₂(dba)₃ + XPhosK₃PO₄ / Toluene (Anhydrous)Prevents N-poisoning & hydrolysis.
Alkyl Boronic Acid Pd(OAc)₂ + PCy₃ or SPhosK₃PO₄ / Toluene:H₂O (20:1)SPhos is superior for alkyl couplings.
Unstable Boronic Acid Pd(Amphos)Cl₂Cs₂CO₃ / DMEFast reaction, mild conditions.

References

  • General Reactivity of 4-Chloropyrimidines

    • BenchChem Application Notes.[2] "Suzuki Coupling Reactions with 4-Chloropyrimidines." (2025).[2] Link

    • Insight: Establishes the high electrophilicity of the C4 position and susceptibility to hydrolysis.
  • Catalyst Selection for N-Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2006).[3] "Method for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

    • Insight: Defines the necessity of bulky ligands (XPhos)
  • Hydrolysis Management in Pyrimidines

    • Lérida, A. C., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 7, 6309-6324. Link

    • Insight: Discusses solvent effects (MeCN vs THF)
  • Microwave Assisted Synthesis

    • Tušek, A. J., et al. (2021).[4] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 26(9), 2449. Link

    • Insight: Validates 100°C/15min microwave protocols for high yields in chloropyrimidine couplings.

Sources

Optimization

Technical Support Guide: Amination of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Topic: Troubleshooting Side Reactions & Optimization in SNAr Amination Target Intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) Applicable For: Kinase Inhibitor Synthesis (e.g., MPS1, CDK, FGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in SNAr Amination Target Intermediate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: 1260178-67-3) Applicable For: Kinase Inhibitor Synthesis (e.g., MPS1, CDK, FGFR inhibitors)

Diagnostic Overview: The Reactivity Profile

The pyrido[3,4-d]pyrimidine scaffold presents a unique electrophilic profile compared to the more common quinazoline or pyrido[2,3-d]pyrimidine cores. The 4-chloro position is the primary electrophilic site, activated by the N3 nitrogen. However, the 8-methoxy group on the pyridine ring introduces electronic donation that slightly deactivates the core compared to the unsubstituted analog, requiring careful optimization of temperature and base to prevent stalling or side reactions.

Critical Reactivity Matrix
FeatureChemical ConsequenceImpact on Experiment
4-Chloro Position High ElectrophilicityPrimary site for SNAr. High risk of Hydrolysis.
8-Methoxy Group Electron Donating (+M Effect)Decreases electrophilicity at C4. Risk of Demethylation under strong acidic forcing.
Pyridine Nitrogen (N6) Basic CenterCan sequester protons; may require excess base or specific acid catalysis.

Reaction Pathway & Side Reactions (Visualized)

The following diagram illustrates the competing pathways during the amination process. Use this to identify where your reaction might be deviating.

ReactionPathways SM Starting Material (4-Cl-8-OMe-pyrido[3,4-d]) Product Target Product (4-Amino-8-OMe) SM->Product Primary Amine / Base (S_NAr Path) Hydrolysis Side Product A (4-Hydroxy/4-Oxo species) SM->Hydrolysis H2O / OH- (Moisture Ingress) Dimer Side Product C (Dimerization) SM->Dimer Concentrated / Slow rxn Demethylation Side Product B (4-Amino-8-Hydroxy) Product->Demethylation Strong Acid / High T (e.g., 4M HCl, 100°C+)

Figure 1: Mechanistic pathways. The green path is desired. Red and Yellow paths represent the most common failure modes: Hydrolysis (due to wet solvents) and Demethylation (due to harsh acidic catalysis).

Troubleshooting Guide

Issue 1: Formation of "Side Product A" (Hydrolysis)

Symptom: LCMS shows a peak with mass [M-Cl+OH] (M-18 relative to SM). The product is insoluble in organic solvents but soluble in aqueous base. Root Cause: The 4-chloro group is highly labile. Trace water in the solvent or hygroscopic amines will displace the chloride with a hydroxyl group, forming the thermodynamically stable lactam (4(3H)-one). Corrective Actions:

  • Solvent Protocol: Switch to anhydrous DMF or DMAc. Avoid alcohols (IPA/n-BuOH) if the reaction is slow, as they can absorb atmospheric moisture or participate in alkoxylation (rare but possible).

  • Base Switch: If using K2CO3, ensure it is anhydrous. Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) to minimize hydroxide generation.

  • Atmosphere: Run strictly under Nitrogen or Argon.

Issue 2: Stalled Reaction / Low Conversion

Symptom: Starting material remains unconsumed after 12 hours. Root Cause: The 8-methoxy group deactivates the ring. If the nucleophile (amine) is electron-deficient (e.g., an aniline or heterocyclic amine), the SNAr barrier is too high for standard thermal conditions. Corrective Actions:

  • Acid Catalysis: Add 1.0–2.0 equivalents of HCl (4M in dioxane) or TFA. This protonates the pyrimidine N3 or N1, significantly increasing the electrophilicity of the C4 position.

    • Warning: Monitor for 8-OMe demethylation (See Issue 3).

  • Buchwald-Hartwig: If acid catalysis fails, transition to Pd-catalyzed amination.

    • Catalyst: Pd2(dba)3 / XPhos or BrettPhos.

    • Base: Cs2CO3 (anhydrous).

Issue 3: Impurity at [M-14] (Demethylation)

Symptom: Product forms but LCMS shows a secondary peak with a mass loss of 14 Da compared to the product. Root Cause: Harsh acidic conditions (e.g., refluxing in HCl/IPA) or Lewis acids (BBr3, AlCl3) can cleave the methyl ether at the 8-position, resulting in the 8-hydroxy analog. Corrective Actions:

  • Temperature Control: Do not exceed 80°C when using acid catalysis.

  • Acid Choice: Switch from mineral acids (HCl) to weaker organic acids (Acetic acid) or use stoichiometric p-TsOH.

Frequently Asked Questions (FAQ)

Q: Can I use nucleophilic solvents like Ethanol or Methanol? A: It is risky. While common for simple pyrimidines, the 4-chloropyrido[3,4-d]pyrimidine is reactive enough that solvolysis (formation of 4-ethoxy/4-methoxy byproducts) can compete with the amine, especially if the amine is bulky or unreactive. Use THF, Dioxane, or DMF .

Q: My amine is an HCl salt. Do I need extra base? A: Yes. You must neutralize the amine salt to release the free base nucleophile. Use at least 2.5 equivalents of DIPEA (1 eq for the salt, 1 eq to scavenge the HCl from the reaction, 0.5 eq excess).

Q: Is the 8-OMe group stable to hydrogenation? A: Generally, yes. However, if you are performing a subsequent debenzylation or nitro-reduction using Pd/C, the pyridine ring can poison the catalyst, or under high pressure/temperature, the ring itself could be partially reduced. Standard conditions (H2 balloon, Pd/C, MeOH) are usually safe for the OMe group.

Optimized Protocols

Method A: Standard SNAr (For Aliphatic/Reactive Amines)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperazine).

  • Dissolve: 1.0 eq of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in anhydrous DMF (0.2 M concentration).

  • Add Base: Add 2.0 eq of DIPEA.

  • Add Amine: Add 1.1 eq of the amine.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Check: If conversion is <50% after 2h, heat to 60°C.

  • Workup: Pour into ice water. Filter the precipitate. If no precipitate, extract with EtOAc, wash with brine (x3) to remove DMF.

Method B: Acid-Catalyzed (For Anilines/Deactivated Amines)

Best for: Electron-poor anilines, sterically hindered amines.

  • Dissolve: 1.0 eq of Starting Material and 1.1 eq of Amine in 2-Propanol (IPA) or 1,4-Dioxane .

  • Catalyst: Add 0.1 to 1.0 eq of HCl (4M in Dioxane) .

    • Note: Start with catalytic amount (0.1 eq). If sluggish, increase to stoichiometric.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: The product often precipitates as the HCl salt. Filter and wash with cold IPA. To obtain the free base, suspend in DCM and wash with sat. NaHCO3.

Decision Logic for Protocol Selection

ProtocolSelection Start Select Amine Type Aliphatic Aliphatic / Cyclic (e.g., Piperazine) Start->Aliphatic Aromatic Aromatic / Heteroaryl (e.g., Aniline) Start->Aromatic MethodA Method A: Basic S_NAr (DIPEA/DMF) Aliphatic->MethodA MethodB Method B: Acid Catalysis (HCl/IPA) Aromatic->MethodB Try first Buchwald Method C: Pd-Catalysis (Buchwald) MethodB->Buchwald If low yield/decomp

Figure 2: Decision tree for selecting the optimal synthetic method based on nucleophile electronics.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Analogs: Hou, J., et al.[1][2][3][4][5] "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents."[1][2][3] European Journal of Medicinal Chemistry, 2011.

  • Mechanistic Insight on SNAr in Diazines: Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." (General reference for SNAr kinetics on electron-deficient heterocycles).
  • MPS1 Inhibitor Development (Relevant Scaffold Data): Kusakabe, K., et al. "Discovery of novel pyrido[3,4-d]pyrimidine derivatives as potent and selective MPS1 inhibitors."[2] Bioorganic & Medicinal Chemistry, 2015.[5][6]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of C4-Chlorine Displacement (Suzuki & Buchwald-Hartwig)[1] Substrate Analysis & Critical Reactivity Profile[1] Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of C4-Chlorine Displacement (Suzuki & Buchwald-Hartwig)[1]

Substrate Analysis & Critical Reactivity Profile[1]

Welcome to the technical support center. Before selecting a catalyst, you must understand the "personality" of your substrate: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine .[1]

This is not a standard aryl chloride.[1][2] It is a fused bicyclic system with conflicting electronic signals:

  • The Core (Pyrido[3,4-d]pyrimidine): Highly electron-deficient.[1] The C4-Cl bond is activated, making it susceptible to both Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).[1]

  • The Substituent (8-Methoxy): This is a strong Electron Donating Group (EDG) on the pyridine ring.[1]

    • Impact 1: It pushes electron density into the ring, slightly deactivating the C4-Cl bond toward oxidative addition compared to the unsubstituted parent.

    • Impact 2: It increases the basicity of the pyridine nitrogen (N7), significantly increasing the risk of catalyst poisoning (Pd coordinating to the nitrogen instead of the halogen).[1]

The Golden Rule: You need a catalyst system that is electron-rich enough to insert into the C-Cl bond but bulky enough to avoid getting trapped by the substrate's nitrogen atoms.

Decision Matrix: Which Reaction Do You Need?

Do not default to Palladium chemistry immediately. Use this logic flow to select the correct methodology.

ReactionSelection Start Target Coupling Partner Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine C-N Bond Boronic Boronic Acid/Ester Type->Boronic C-C Bond AmineType Nucleophilicity? Amine->AmineType Suzuki Method C: Suzuki-Miyaura (Pd Catalyst) Boronic->Suzuki Aliphatic Aliphatic/Primary (Strong Nucleophile) AmineType->Aliphatic High (pKa > 9) Aniline Aniline/Steric (Weak Nucleophile) AmineType->Aniline Low (pKa < 5) SNAr Method A: S_NAr (No Catalyst) Aliphatic->SNAr Try First Buchwald Method B: Buchwald-Hartwig (Pd Catalyst) Aniline->Buchwald

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile properties.[1]

Module A: Suzuki-Miyaura Coupling (C-C Bond)[1][4]

Scenario: Coupling aryl/heteroaryl boronic acids to the C4 position.

Recommended Catalyst Systems
TierCatalyst SystemLigand CharacteristicsWhen to Use
Standard Pd(dppf)Cl2[1]·DCM Bidentate, Ferrocene backboneStart Here. The bidentate ligand prevents N-chelation (poisoning) by the substrate.[1] Robust against air/moisture.[1]
Advanced Pd2(dba)3 + XPhos Monodentate, Bulky, Electron-RichUse for sterically hindered boronic acids or if the 8-OMe group deactivates the Cl too much for dppf.[1]
Legacy Pd(PPh3)4Monodentate, SimpleAvoid. High risk of homocoupling and rapid deactivation by the pyridine nitrogen.[1]
Troubleshooting Guide (Q&A)

Q: I see the starting material disappearing, but the major product is the hydrolyzed 4-hydroxyl derivative (4-OH). Why?

  • Diagnosis: The C4 position is extremely electrophilic.[1] Hydroxide ions (from aqueous base) compete with the boronic acid.[1]

  • Solution:

    • Switch to an anhydrous base system: Use Cs2CO3 or K3PO4 suspended in dry Dioxane or Toluene.[1]

    • Reduce water content: If water is required for the boronic acid, reduce the ratio to 10:1 (Solvent:Water).[1]

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Catalyst poisoning.[1] The Palladium has likely coordinated to the N7 (pyridine) or N3 (pyrimidine) nitrogen, forming a stable, inactive complex.[1]

  • Solution: Switch to Pd(dppf)Cl2 . The large bite angle and bidentate nature of dppf make it sterically difficult for the substrate nitrogens to displace the phosphine ligand.

Module B: Buchwald-Hartwig vs. SNAr (C-N Bond)[1]

Scenario: Attaching an amine.

The SNAr Shortcut (Try this FIRST)

Before using expensive Pd catalysts, exploit the electron deficiency of the pyrimidine ring.[1]

  • Conditions: 3.0 eq. DIPEA (or K2CO3), DMF or NMP, 80–100°C.[1]

  • Applicability: Works for primary aliphatic amines, morpholines, and piperazines.[1]

  • Why it fails: If your amine is an aniline (aromatic amine) or highly sterically hindered, SNAr will be too slow or require temperatures that degrade the substrate.[1]

Buchwald-Hartwig Catalyst Selection[1]
ParameterRecommendationRationale
Pre-catalyst BrettPhos Pd G3 or RuPhos Pd G3 These precatalysts activate quickly and are designed for C-N coupling with heterocycles.[1]
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)These ligands are extremely bulky.[1] They facilitate the reductive elimination step, which is often the bottleneck with electron-rich heterocycles.
Base NaOtBu or Cs2CO3 Strong bases are usually required.[1] NaOtBu is standard; use Cesium Carbonate if functional groups are sensitive.[1]
Troubleshooting Guide (Q&A)

Q: I am getting significant "Protodehalogenation" (Cl replaced by H).

  • Diagnosis: This is a "β-hydride elimination" issue or reduction by the solvent/base. It often happens when the amine nucleophile is bulky and coupling is slow.

  • Solution:

    • Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane (non-protic).[1]

    • Increase the catalyst loading to speed up the productive cycle.[1]

    • Use BrettPhos , which is specifically designed to prevent β-hydride elimination.[1]

Standard Operating Procedures (Protocols)

Protocol A: Robust Suzuki Coupling (Microwave Preferred)

Use this for rapid library generation.[1]

  • Charge Vial: Add 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (1.0 eq), Boronic Acid (1.5 eq), and Pd(dppf)Cl2·DCM (0.05 eq / 5 mol%).[1]

  • Solvent: Add 1,4-Dioxane (concentration 0.1 M).

  • Base: Add aqueous 2M Na2CO3 (3.0 eq). Note: If hydrolysis is observed, switch to solid K3PO4.

  • Degas: Sparge with Argon for 2 minutes.

  • Reaction: Microwave at 100°C for 30 minutes .

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.

Protocol B: Buchwald-Hartwig (For Weak Nucleophiles)

Use this for anilines or hindered amines.[1]

  • Charge Vial: Add Substrate (1.0 eq), Amine (1.2 eq), NaOtBu (1.5 eq).

  • Catalyst: Add BrettPhos Pd G3 (0.02 eq / 2 mol%).

    • Alternative: Pd2(dba)3 (0.02 eq) + BrettPhos (0.04 eq).[1]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Degas: Strictly anaerobic. Purge vial with N2/Ar x 3 cycles.

  • Reaction: Heat at 90°C for 2-4 hours .

  • Workup: Filter through Celite pad (to remove Pd), concentrate, and purify.[1]

Pathway Visualization: Troubleshooting Low Yields

Troubleshooting Problem Issue: Low Yield (<30%) CheckByproduct Analyze Crude LCMS/NMR Problem->CheckByproduct Hydrolysis Product: 4-OH (Hydrolysis) CheckByproduct->Hydrolysis Mass = M-Cl+OH Reduction Product: 4-H (Dehalogenation) CheckByproduct->Reduction Mass = M-Cl+H StartMat Result: Unreacted SM CheckByproduct->StartMat Mass = SM SolnHydro Action: Switch to Anhydrous Base (Cs2CO3/Toluene) Hydrolysis->SolnHydro SolnReduct Action: Change Solvent (No alcohols) Use Bulky Ligand (BrettPhos) Reduction->SolnReduct SolnStall Action: Catalyst Poisoning? Switch to Pd(dppf)Cl2 or Increase Temp (110°C) StartMat->SolnStall

Figure 2: Diagnostic workflow for identifying and resolving common reaction failures.[1]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Retrieved from

  • Almond-Thynne, J., et al. (2016).[1][4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [1]

  • Luo, Y., et al. (2020).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH).[1] Retrieved from

  • Wikipedia. (2025).[1] Buchwald–Hartwig amination: Ligand Effects and Mechanism. Retrieved from [1]

  • Google Patents. (2014).[1] CN103554036B - The preparation method of 2-chloro-4-substituted pyrimidines compounds.[1][5] Retrieved from

Sources

Optimization

Technical Support Center: Base Selection for Nucleophilic Aromatic Substitution (SNAr) on Chloropyridopyrimidines

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) on chloropyridopyrimidine scaffolds. This resource is des...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) on chloropyridopyrimidine scaffolds. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to explain the chemical reasoning behind experimental choices, focusing on the critical role of base selection to ensure the success and reproducibility of your reactions.

Part 1: Fundamentals of SNAr on Pyridopyrimidines

Before troubleshooting, it's essential to understand the underlying mechanism. The pyridopyrimidine core is electron-deficient due to the presence of electronegative nitrogen atoms. This deficiency is key to its reactivity.

Q1: Why are chloropyridopyrimidines reactive towards nucleophiles?

The nitrogen atoms in the bicyclic system act as powerful electron-withdrawing groups through both inductive (-I) and mesomeric (-M) effects.[1] This polarization creates electron-deficient carbon centers (electrophilic sites) that are susceptible to attack by nucleophiles. The positions "ortho" and "para" to the ring nitrogens are particularly activated because the negative charge in the reaction intermediate can be delocalized onto these electronegative atoms, stabilizing the transition state.[2][3][4]

Q2: What is the accepted mechanism and the role of the Meisenheimer complex?

The SNAr reaction is generally considered a two-step addition-elimination process.[5]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the chlorine atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is the rate-determining factor.[2]

  • Elimination: The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product.

While this two-step model is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously, particularly with good leaving groups like chloride.[6]

Part 2: FAQ - Strategic Base Selection

The choice of base is arguably one of the most critical parameters in these reactions. A base can play two primary roles:

  • Nucleophile Activation: Deprotonating the incoming nucleophile (e.g., an alcohol or a secondary amine) to increase its nucleophilicity.

  • Acid Scavenging: Neutralizing the HCl generated during the substitution, preventing protonation of the product or starting materials.

Q3: When should I use an inorganic base versus an organic base?

This is a crucial decision point that impacts reaction rate, work-up, and side-product formation.

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, KOH, NaH):

    • Best For: Reactions with alcohol nucleophiles (to form alkoxides), phenols, or when using protic solvents. Strong bases like NaH or KOH are effective for deprotonating less acidic alcohols. Carbonates are excellent, milder acid scavengers for reactions with amine nucleophiles.

    • Advantages: Generally inexpensive, high functional group tolerance (carbonates), and simple removal during aqueous work-up. They are non-nucleophilic, which avoids a common side reaction seen with amine bases.[7]

    • Considerations: Often have poor solubility in common aprotic organic solvents like THF or Dioxane, potentially leading to heterogeneous mixtures and slower reaction rates. Using a polar aprotic solvent like DMF or DMSO can improve solubility.[8]

  • Organic Bases (e.g., Triethylamine (TEA), DIPEA, DBU):

    • Best For: Reactions with amine nucleophiles where the primary role is to scavenge HCl. They are highly soluble in a wide range of organic solvents.

    • Advantages: Homogeneous reaction conditions often lead to faster, cleaner conversions. They are easily removed under vacuum if volatile.

    • Critical Pitfall: Tertiary amines, especially less hindered ones like TEA, can themselves act as nucleophiles, leading to the formation of quaternary ammonium salt byproducts. This has been observed in reactions with activated dichloropyrimidines and can complicate purification significantly.[7] Using a sterically hindered base like DIPEA can mitigate this, but switching to an inorganic base like Na₂CO₃ is often a more robust solution.[7]

Q4: How does the pKa of the base and nucleophile guide my choice?

The relative acidity (pKa) of the components is central to base selection.

  • For Nucleophile Activation: The base must be strong enough to deprotonate the nucleophile effectively. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophilic species.

  • For Acid Scavenging: The base only needs to be strong enough to neutralize the generated HCl (pKa ≈ -7). Most common bases are suitable for this role.

BaseConjugate AcidpKa (in H₂O)pKa (in DMSO)Typical Use Case
Sodium Hydride (NaH)H₂~36~42Strong, non-nucleophilic; for deprotonating alcohols.
Potassium tert-butoxidet-BuOH~19~32.2Strong, sterically hindered; for forming alkoxides.
DBUDBU-H⁺~13.5~13.9Strong, non-nucleophilic organic base; general purpose.
Triethylamine (TEA)TEA-H⁺~10.7~9.0Organic acid scavenger; risk of acting as a nucleophile.[7]
DIPEADIPEA-H⁺~10.7~11.4Hindered organic acid scavenger.
Potassium CarbonateHCO₃⁻~10.3~11.6Mild inorganic base; excellent acid scavenger.
Sodium BicarbonateH₂CO₃~6.4~10.2Very weak base; for highly sensitive substrates.

pKa values are approximate and can vary with solvent and temperature. Data compiled from various sources.[9][10]

Part 3: Troubleshooting Common Issues

Q5: My reaction is slow or not proceeding to completion. What should I try?

  • Increase Temperature: SNAr reactions on heteroaromatics often require heating to overcome the energy barrier of disrupting aromaticity.[11] Refluxing in solvents like ethanol, dioxane, or DMF, or heating to 100-130 °C in DMSO is common.[8] Microwave irradiation can also dramatically shorten reaction times.[12]

  • Re-evaluate Your Base: If your base is not strong enough to deprotonate your nucleophile, the concentration of the active nucleophile will be too low. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol nucleophile).

  • Solvent Choice: Ensure your reactants, particularly an inorganic base, have sufficient solubility. Switching from THF to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.[13]

  • Check Nucleophile Strength: If your nucleophile is inherently weak (e.g., a tertiary alcohol), you will likely need forcing conditions (stronger base, higher temperature).[13]

Q6: I am getting a mixture of regioisomers on a di-chloropyridopyrimidine. How can I improve selectivity?

Regioselectivity is a common challenge, especially with 2,4-dichloro or similar systems. It is governed by a combination of electronic and steric factors.[14]

  • Electronic Control: Generally, the C4 position on a pyrimidine ring is more electrophilic and reacts faster than the C2 position.[15] This is due to the C4 position being 'para' to a ring nitrogen, which provides better stabilization for the Meisenheimer intermediate.[2] However, substituents on the ring can reverse this preference.[14]

  • Steric Hindrance: A bulky substituent near one of the chlorine atoms can sterically block the approach of the nucleophile, directing it to the less hindered position.

  • Controlling the Reaction: To favor monosubstitution, use only 1.0-1.1 equivalents of the nucleophile at a lower temperature. Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed. Adding the nucleophile slowly can also improve selectivity.

Q7: My tertiary amine base (e.g., TEA) seems to be reacting with my starting material. How do I confirm and prevent this?

This is a known issue where the base acts as a competing nucleophile.[7]

  • Diagnosis: You may observe an unexpected byproduct in your LC-MS or NMR analysis. The byproduct could be a quaternary ammonium salt, which is often highly polar.

  • Prevention:

    • Switch to an Inorganic Base: The most reliable solution is to replace the tertiary amine with an inorganic base like K₂CO₃ or Na₂CO₃.[7] This completely eliminates the possibility of the base participating as a nucleophile.

    • Use a Hindered Organic Base: If you must use an organic base for solubility reasons, switch to a more sterically hindered one like diisopropylethylamine (DIPEA). Its bulk makes it a much poorer nucleophile while retaining its basicity.

Part 4: Visualization & Protocols
Decision Workflow for Base Selection

This flowchart provides a logical path for selecting an appropriate base for your SNAr reaction.

BaseSelectionWorkflow start Start: Define Nucleophile (NuH) q1 Is the nucleophile an -OH, -SH, or R-NH-R'? start->q1 q2 Is NuH pKa < 12? (e.g., secondary aniline) q1->q2 No (e.g., R₂NH) q3 Is the reaction sensitive to strong bases? q1->q3 Yes base_organic Use Organic Base as Acid Scavenger (e.g., DIPEA, TEA) q2->base_organic Yes base_inorganic_mild Use Mild Inorganic Base (K₂CO₃, Cs₂CO₃) Solvent: DMF, DMSO q2->base_inorganic_mild No q3->base_inorganic_mild Yes base_inorganic_strong Use Strong Inorganic Base (NaH, KHMDS, t-BuOK) Solvent: THF, Dioxane q3->base_inorganic_strong No note_tea Caution: TEA can act as a nucleophile. Prefer DIPEA or K₂CO₃.[7] base_organic->note_tea

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. As a crucial intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine. As a crucial intermediate in the development of various therapeutic agents, including kinase inhibitors, ensuring its purity is paramount.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a special focus on the identification and mitigation of byproducts.

I. Overview of the Synthetic Pathway

The synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine typically involves a multi-step process, culminating in the chlorination of a hydroxyl precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃). A representative synthetic scheme is outlined below.[6] It is during the chlorination and subsequent workup steps that the majority of problematic byproducts are formed.

Synthesis_Workflow A Precursor (e.g., 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one) B Chlorination (POCl3, reflux) A->B Reagent: POCl3 E Crude Product Mixture B->E Reaction Mixture C Work-up (Quenching, Neutralization) D Purification (Chromatography, Recrystallization) C->D Crude Product F Pure 4-Chloro-8-methoxypyrido [3,4-d]pyrimidine D->F Isolated Product E->C Quenching with ice/water

Caption: A generalized workflow for the synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific experimental issues, their probable causes related to byproduct formation, and recommended solutions.

Observed Problem Potential Byproduct(s) Plausible Cause & Mechanism Suggested Experimental Solution
Low yield of the desired product with a significant amount of a more polar spot on TLC. 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one (Starting Material)Incomplete Chlorination: The reaction may not have gone to completion due to insufficient heating, inadequate reaction time, or degradation of the phosphorus oxychloride.- Ensure the reaction is heated to reflux (around 105 °C for POCl₃) and maintained for a sufficient duration (e.g., overnight).[6]- Use freshly opened or distilled phosphorus oxychloride to ensure its reactivity.- Monitor the reaction progress by TLC until the starting material is fully consumed.
Presence of a byproduct with a mass of +16 Da compared to the starting material (M+16). N-oxide derivative of the starting material or productOxidation: The pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing impurities are present or during prolonged heating in the presence of air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use high-purity reagents and solvents.
Multiple new spots on TLC after aqueous work-up, especially if the reaction mixture was quenched at a high temperature. 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one (Hydrolysis Product)Hydrolysis of the Product: The 4-chloro group is susceptible to nucleophilic substitution by water, especially at elevated temperatures and non-neutral pH. Quenching the hot reaction mixture with water can lead to rapid hydrolysis back to the starting material.[5]- Cool the reaction mixture to room temperature before slowly quenching it with ice or cold water.- Neutralize the reaction mixture promptly but carefully with a base (e.g., aqueous ammonia or sodium bicarbonate) while keeping the temperature low.[6]
A complex mixture of products, some with higher molecular weights, is observed in the mass spectrum. Dimerization or oligomerization productsIntermolecular Reactions: Under harsh reaction conditions (prolonged heating), intermolecular reactions between the pyridopyrimidine rings can occur, leading to dimers or higher-order oligomers.- Avoid unnecessarily long reaction times.- Optimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize side reactions.
Isomeric byproducts are suspected based on NMR/MS data. Positional isomers of the chloro or methoxy groupIsomerization during Synthesis: Depending on the specific synthetic route to the precursor, there is a possibility of forming regioisomers that can be carried through to the final product.- Carefully characterize the starting materials and intermediates by 2D NMR techniques (e.g., NOESY, HMBC) to confirm their structures.- Optimize the purification method, such as using a high-resolution chromatography column, to separate the isomers.[7]

III. Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows broad peaks for the final product. What could be the cause?

A1: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities, residual acid (from POCl₃), or dynamic exchange processes.

  • Residual Acid: Trace amounts of HCl or phosphoric acid byproducts from the POCl₃ work-up can protonate the nitrogen atoms in the pyridopyrimidine ring, leading to peak broadening. To address this, ensure thorough neutralization and consider an additional wash with a dilute base solution during the work-up.

  • Paramagnetic Impurities: If any metal catalysts were used in previous steps, trace amounts might remain and cause peak broadening. Treatment of the crude product with activated carbon during recrystallization can sometimes help remove these impurities.[8]

  • Aggregation: The planar nature of the pyridopyrimidine core can lead to aggregation at higher concentrations, which can also result in broader peaks. Try acquiring the NMR spectrum at a lower concentration or at a slightly elevated temperature.

Q2: How can I effectively remove residual phosphorus-containing byproducts from my final compound?

A2: Phosphorus-containing byproducts (e.g., phosphoric acid, polyphosphoric acids) are common when using POCl₃.

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. After quenching, washing the organic layer multiple times with water and then a saturated sodium bicarbonate solution will help remove the bulk of these acidic impurities.

  • Chromatography: Silica gel column chromatography is generally effective for separating the desired product from polar, phosphorus-containing impurities. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is often successful.[6][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Q3: What are the best analytical techniques to identify unknown byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is ideal for byproduct identification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. It allows for the separation of the components in the mixture and provides the molecular weight of each component, which is crucial for proposing potential structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.[9][10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If a byproduct can be isolated in sufficient quantity and purity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can be used to determine its complete chemical structure.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For more volatile byproducts, GC-MS can be a useful analytical tool.[9]

Q4: Can I use an alternative chlorinating agent to phosphorus oxychloride to avoid some of these byproducts?

A4: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating agents can be considered, though they may present their own challenges.

  • Thionyl Chloride (SOCl₂): Thionyl chloride can also be used for the chlorination of hydroxyl groups on heterocyclic systems. The byproducts (SO₂ and HCl) are gaseous, which can simplify the work-up. However, the reaction conditions may need to be re-optimized.

  • Vilsmeier Reagent (generated from DMF and oxalyl chloride or POCl₃): The Vilsmeier reagent is another option, though it is often used for formylation reactions, it can also effect chlorination. One synthetic method notes that treating excess POCl₃ with DMF can form the Vilsmeier reagent, which also helps in reducing acidic waste.[11]

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine[6]
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one.

  • Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to a pH of 7-8 by the slow addition of aqueous ammonia or a saturated solution of sodium bicarbonate. Ensure the temperature is kept low during neutralization.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Analytical Workflow for Byproduct Identification

Byproduct_ID_Workflow A Crude Reaction Mixture B TLC Analysis A->B Preliminary Separation C LC-MS Analysis A->C MW of Components D Isolate Byproduct (Prep-TLC or Chromatography) C->D Target for Isolation E HRMS Analysis D->E Elemental Composition F NMR Analysis (1H, 13C, 2D) D->F Structural Connectivity G Structure Elucidation E->G F->G

Caption: A systematic workflow for the identification and characterization of byproducts.

V. References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. Available at:

  • SYNTHESIS OF CHLORINATED PYRIMIDINES. European Patent Office. Available at: [Link]

  • Synthesis of chlorinated pyrimidines. Google Patents. Available at:

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. SpringerLink. Available at: [Link]

  • Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. PubMed. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. PubMed Central. Available at: [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. Google Patents. Available at:

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. Available at: [Link]

  • Pyrido[4,3-d]pyrimidine compounds. Google Patents. Available at:

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents. Available at:

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Impurities Application Notebook. Waters. Available at: [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents. Available at:

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyridopyrimidine Products

Welcome to the technical support center for the purification of polar pyridopyrimidine products. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyridopyrimidine products. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these highly polar, often basic, heterocyclic compounds. The inherent polarity and basicity of the pyridopyrimidine scaffold frequently lead to purification difficulties such as poor chromatographic resolution, irreversible binding to stationary phases, and challenges in removing high-boiling polar solvents.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Chromatography Issues

Question: My pyridopyrimidine compound is streaking badly or not moving from the baseline on a standard silica gel TLC/column. What's happening and how can I fix it?

Answer: This is a classic problem for basic, polar heterocycles like pyridopyrimidines. The issue stems from strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can lead to peak tailing, streaking, or even irreversible adsorption.[1]

Solutions:

  • Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2][3]

    • Protocol: Start by adding 0.5-1% (v/v) of TEA to your pre-determined solvent system (e.g., dichloromethane/methanol). For very basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as a stock solution and added at 1-10% to your main eluent.[4]

    • Causality: The modifier acts as a competitive base, binding to the acidic silanol groups and preventing your compound from interacting with them, which results in improved peak shape and elution.[2]

  • Switch to an Alternative Stationary Phase: If a basic modifier doesn't solve the problem, or if your compound is acid-sensitive, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds.[2] Use neutral or basic alumina to avoid strong acidic interactions.

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which creates a more basic environment and can improve the chromatography of basic compounds.[5]

Question: My polar compound elutes in the solvent front during reversed-phase (RP) chromatography. How can I achieve retention?

Answer: This occurs because your highly polar compound has a much higher affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase.[6][7] It essentially gets washed through the column without any retention.

Solutions:

  • Use a Highly Aqueous Mobile Phase with an Appropriate Column: Standard C18 columns can suffer from "phase collapse" in mobile phases with very high water content (>95%), leading to a loss of retention.[8]

    • Protocol: Use a column specifically designed for highly aqueous conditions. These are often labeled as "AQ" or have polar-embedded or polar-endcapped functionalities.[9] These columns maintain retention even in 100% aqueous mobile phases.[9]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[6][10][11] It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[12][13]

    • Mechanism: In HILIC, a water-rich layer forms on the surface of the polar stationary phase. Your polar analyte partitions into this layer and is retained. Elution is achieved by increasing the water content of the mobile phase.[12][13] HILIC offers the advantage of using volatile organic solvents, which is beneficial for sample recovery and MS detection.[13]

Sample Preparation & Solvent Removal Issues

Question: How can I effectively remove high-boiling polar solvents like DMSO or DMF from my final product?

Answer: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are notoriously difficult to remove due to their high boiling points (189 °C and 153 °C, respectively) and high polarity.[14][15]

Solutions:

  • Aqueous Wash/Extraction: This is the most common method, but it must be done correctly to be effective.

    • Protocol: Dilute your reaction mixture with a large volume of water (a common rule of thumb is 5-10 volumes of water for every volume of DMF/DMSO) and extract with a less polar organic solvent like ethyl acetate or diethyl ether.[14] Wash the combined organic layers multiple times with water or brine.[14][16] Adding LiCl (5% aq. solution) can help to break up emulsions and improve the partitioning of DMF into the aqueous layer.[14]

    • Causality: The goal is to partition the highly water-soluble DMF/DMSO into the aqueous phase, leaving your less polar (in comparison) product in the organic phase. Multiple washes are crucial.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, you can dilute the sample with water and freeze-dry it. The water and DMSO/DMF will be removed under vacuum. This method is gentle but can be time-consuming.[15]

  • Solid-Phase Extraction (SPE): For small-scale purifications, SPE can be very effective.

    • Protocol: Load your sample (dissolved in a minimal amount of solvent) onto a reversed-phase (C18) SPE cartridge. Wash the cartridge with water or a highly aqueous solution to remove the DMSO/DMF. Then, elute your desired compound with a stronger, less polar solvent like methanol or acetonitrile.[17]

Crystallization Issues

Question: My polar pyridopyrimidine product is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid crystalline lattice. This often happens if the solution is supersaturated, cooled too quickly, or if impurities are present that inhibit crystal formation.[2]

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out.

    • Protocol: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider placing it in an ice bath or refrigerator.[18]

  • Modify the Solvent System: The solvent may be too "good," meaning your compound is still too soluble even at lower temperatures.

    • Protocol: Add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[19] For polar compounds, common solvent pairs include ethanol/water or acetone/water.[18]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][20]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution. This seed crystal acts as a template for other molecules to crystallize upon.[2][20]

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is generally best for polar pyridopyrimidines: Normal-Phase, Reversed-Phase, or HILIC?

A1: There is no single "best" mode; the choice depends on the specific properties of your molecule.

  • Normal-Phase (NP): Often problematic due to strong interactions with silica, leading to streaking and poor recovery.[1][3] It's generally only suitable for less polar derivatives and requires basic modifiers.[21]

  • Reversed-Phase (RP): Can be effective, but highly polar pyridopyrimidines may have insufficient retention.[7][8] Success often requires specialized polar-endcapped columns and careful mobile phase optimization.

  • HILIC: This is often the most powerful technique for highly polar compounds that are poorly retained in RP.[6][11][12] It provides good retention and uses mobile phases compatible with mass spectrometry.[13]

FeatureNormal-Phase (NPC)Reversed-Phase (RPC)HILIC
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/ACN)Polar (ACN/Water)
Elution Order Least polar elutes firstMost polar elutes firstLeast polar elutes first
Best For Moderately polar, non-basic compoundsCompounds with moderate to low polarityHighly polar, hydrophilic compounds
Challenges Streaking/adsorption of basic compoundsPoor retention of polar compoundsComplex retention mechanism, requires careful equilibration

Q2: How does pH control impact the purification of pyridopyrimidines in reversed-phase chromatography?

A2: pH control is critical. Pyridopyrimidines are basic, meaning their charge state is dependent on the pH of the mobile phase.

  • At Low pH (e.g., 2-4): The basic nitrogen atoms will be protonated, making the molecule positively charged. This can decrease retention on a C18 column.[22] However, running at a low pH also suppresses the ionization of residual silanol groups on the stationary phase, which can significantly reduce peak tailing.[22][23]

  • At High pH (e.g., 8-10): The pyridopyrimidine will be in its neutral, free-base form. This increases its hydrophobicity and therefore its retention on a C18 column. However, high pH can dissolve the silica backbone of the column unless a specialized hybrid or polymer-based column is used.

General Rule: For reproducible results, always use a buffer and operate at a pH at least 1-2 units away from the compound's pKa.[22]

Q3: My compound is only soluble in DMSO. Can I inject this directly onto a chromatography column?

A3: It is highly discouraged, especially for preparative chromatography.

  • Normal-Phase: Injecting a highly polar solvent like DMSO onto a silica column will essentially deactivate the column, causing all compounds to elute rapidly with the solvent front.

  • Reversed-Phase: DMSO is a stronger solvent than water/acetonitrile mixtures. Injecting a large volume of DMSO can cause poor peak shape and distorted chromatography. While small analytical injections may be tolerated, it is not ideal.

  • Solution: After dissolving your crude product in DMSO, try to precipitate it by adding an anti-solvent (e.g., water or diethyl ether). Filter the solid and then dissolve it in a solvent that is more compatible with your chosen chromatography method. If this is not possible, use the minimum amount of DMSO and dilute it significantly with the initial mobile phase before loading.

Key Experimental Protocols

Protocol 1: Deactivating a Silica Gel Column for Flash Chromatography

This protocol is for purifying basic compounds that are sensitive to or interact strongly with acidic silica.

  • Column Packing: Dry pack or slurry pack your silica gel column with your chosen non-polar solvent (e.g., hexane).

  • Deactivation: Prepare a mobile phase identical to your starting eluent (e.g., 95:5 DCM/MeOH) but with the addition of 1-2% triethylamine (TEA).

  • Flushing: Flush the packed column with 2-3 column volumes of this TEA-containing solvent. This neutralizes the active acidic sites.[23]

  • Re-equilibration: Flush the column with 2-3 column volumes of your initial elution solvent without the TEA to remove any excess base.

  • Sample Loading: Load your sample (preferably dry-loaded onto a small amount of silica).

  • Elution: Proceed with your isocratic or gradient elution as planned.

Protocol 2: HILIC Method Development for a Polar Pyridopyrimidine

This is a starting point for developing a HILIC separation.

  • Column Selection: Start with a bare silica or an amide-based HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

    • Mobile Phase B (Strong Solvent): 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3).[23]

  • Column Equilibration: Equilibrate the column with 95-100% Mobile Phase A for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.

  • Gradient Elution:

    • Start with a shallow gradient, for example: 0-15 minutes, 5% to 40% B.

    • Hold at 40% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 5-10 minutes.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation. Remember that in HILIC, water is the strong eluting solvent.[24]

Visualizations

Troubleshooting Workflow for Chromatography

This diagram outlines a decision-making process for selecting a purification strategy.

PurificationWorkflow start Crude Polar Pyridopyrimidine Product tlc_silica Run TLC on Silica Gel (e.g., DCM/MeOH) start->tlc_silica streaking Streaking or Rf=0? tlc_silica->streaking good_rf Good Rf (0.2-0.4) No Streaking streaking->good_rf No add_modifier Add Basic Modifier to Eluent (e.g., 1% TEA) streaking->add_modifier Yes npc_column Proceed with Normal-Phase Flash Chromatography good_rf->npc_column re_tlc Re-run TLC add_modifier->re_tlc modifier_ok Problem Solved? re_tlc->modifier_ok switch_mode Switch Chromatography Mode modifier_ok->switch_mode No modifier_ok->npc_column Yes hilic Try HILIC (High Polarity) switch_mode->hilic rp Try Reversed-Phase (Moderate Polarity) switch_mode->rp

Caption: A decision tree for selecting a chromatography strategy.

Mechanisms of Separation

This diagram illustrates the fundamental differences between major chromatography modes.

SeparationMechanisms cluster_NPC Normal-Phase (NPC) cluster_RPC Reversed-Phase (RPC) cluster_HILIC HILIC npc_stat Polar Stationary Phase (Silica) Analyte (A) adsorbs based on polarity npc_mob Non-Polar Mobile Phase npc_elution Polar 'A' retained Non-polar 'B' elutes rpc_stat Non-Polar Stationary Phase (C18) Analyte (B) partitions based on hydrophobicity rpc_mob Polar Mobile Phase rpc_elution Non-polar 'B' retained Polar 'A' elutes hilic_stat Polar Stationary Phase (Silica + Water Layer) Analyte (A) partitions into water layer hilic_mob High Organic Mobile Phase hilic_elution Polar 'A' retained Non-polar 'B' elutes

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Derivatives

Classification: Chemical Process Development / Heterocyclic Chemistry Support Level: Tier 3 (Senior Scientist / Process Engineer) Status: Active Introduction: The "Make-or-Break" Intermediate Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Chemical Process Development / Heterocyclic Chemistry Support Level: Tier 3 (Senior Scientist / Process Engineer) Status: Active

Introduction: The "Make-or-Break" Intermediate

Welcome to the technical support hub for the pyrido[3,4-d]pyrimidine scaffold. You are likely accessing this guide because you are scaling up a kinase inhibitor candidate (e.g., targeting Mps1, CDK4/6, or EGFR).

The conversion of 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one (the "lactam") to its 4-chloro derivative is the single most critical step in this synthesis. While trivial on a milligram scale, this reaction presents severe safety and yield challenges at the multigram to kilogram scale due to the exothermic nature of phosphoryl chloride (POCl


) and the high hydrolytic instability of the product.

The 8-methoxy substituent acts as an Electron Donating Group (EDG). While this modulates the biological activity, it electronically enriches the pyridine ring, potentially reducing the electrophilicity of the C4 position compared to the unsubstituted parent, requiring optimized chlorination conditions.

Module 1: The Chlorination Reaction (Synthesis)

Q1: My reaction mixture turns into a viscous black tar upon scaling up. What is happening?

Diagnosis: Thermal runaway and polymerization. Root Cause: The 8-methoxy group makes the ring electron-rich, but the reaction with POCl


 is autocatalytic. As HCl is generated, it protonates the pyridine nitrogen, which can lead to degradation if the temperature is uncontrolled.
Corrective Action: 
  • Switch Reagent Mode: Do not use neat POCl

    
     for scales >50g unless you have a dedicated reactor with high heat transfer capacity. Use a co-solvent like Toluene  or Chlorobenzene  (5–10 volumes).
    
  • Base Catalysis: Add a tertiary amine base (Diisopropylethylamine or

    
    -Dimethylaniline) dropwise at low temperature. This buffers the HCl generation.
    
  • The Vilsmeier Boost: For stubborn substrates, add catalytic DMF (0.1 eq). This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than POCl

    
     alone, allowing for lower reaction temperatures (refluxing POCl
    
    
    
    at 105°C is often too harsh for methoxy-substituted heterocycles).
Q2: Why is the reaction stalling with 20% starting material remaining?

Diagnosis: Incomplete activation. Technical Insight: The "lactam" tautomer is stable. Protocol Adjustment:

  • Ensure the reagents are anhydrous. POCl

    
     degrades over time. Distill your POCl
    
    
    
    if it is old or yellow.
  • Stoichiometry: Use 3–5 equivalents of POCl

    
     if using a co-solvent. If running neat, POCl
    
    
    
    acts as the solvent (10–15 eq), but this complicates the workup (see Module 2).

Module 2: Quenching & Isolation (The Danger Zone)

Q3: I lost 50% of my yield during the quench. The LCMS shows the starting material (4-OH) returned. Why?

Diagnosis: Hydrolysis of the 4-chloro product. Mechanism: The 4-chloropyrido[3,4-d]pyrimidine is highly reactive. During an aqueous quench, the local concentration of acid (generated from excess POCl


 hydrolysis) catalyzes the nucleophilic attack of water at the C4 position, reverting the product back to the starting material.
The "Golden Rule" of Scale-Up: Never quench a reaction containing large excesses of POCl

directly into water.

The Optimized Protocol (The "Distill-First" Method):

  • Distillation: Remove excess POCl

    
     under reduced pressure (vacuum distillation) before quenching. Co-evaporate with toluene 2x to remove traces.
    
  • The Reverse Quench: Pour the organic residue (dissolved in DCM or EtOAc) slowly into a stirred, cold solution of Sat. NaHCO

    
      or 2M K
    
    
    
    CO
    
    
    .
    • Why? This keeps the pH basic/neutral instantly. Acidic conditions accelerate hydrolysis.

  • Temperature: Keep the internal temperature <10°C during the quench.

Q4: I have a massive emulsion that won't separate.

Diagnosis: Phosphoric acid salts precipitating at the interface. Troubleshooting:

  • Filtration: Filter the biphasic mixture through a Celite pad to break the emulsion.

  • Salting Out: Add solid NaCl to the aqueous layer.

  • Solvent Switch: If using DCM, switch to Ethyl Acetate/THF mixtures which sometimes separate better from phosphate buffers.

Module 3: Stability & Storage

Q5: Can I store the 4-chloro intermediate overnight?

Answer: Only if strictly anhydrous. Best Practice:

  • Immediate Use: It is highly recommended to telescope (carry forward) the crude 4-chloro intermediate directly into the next S

    
    Ar displacement step without isolation.
    
  • Storage: If you must store it, keep it under Nitrogen/Argon at -20°C. The 8-methoxy group does not protect the C4-chloride from moisture.

Visualizing the Process

Workflow 1: Optimized Scale-Up Protocol

This diagram outlines the critical decision points to avoid thermal runaway and hydrolysis.

ScaleUpWorkflow Start Start: 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one ReagentCheck Check Scale & Reagents (>50g requires co-solvent) Start->ReagentCheck Chlorination Chlorination Step POCl3 + Cat. DMF + Toluene (Temp < 90°C) ReagentCheck->Chlorination Proceed Monitor Monitor via LCMS (Aliquot into MeOH -> look for 4-OMe adduct) Chlorination->Monitor Monitor->Chlorination Incomplete Distillation CRITICAL: Vacuum Distillation Remove excess POCl3 Monitor->Distillation Complete Quench Reverse Quench Add residue to cold NaHCO3 Distillation->Quench Residue in DCM Isolation Phase Separation & Drying (MgSO4, keep cold) Quench->Isolation NextStep Telescope to SnAr (Immediate Reaction) Isolation->NextStep

Caption: Figure 1. The "Distill-First" workflow is mandatory for scale-up to prevent hydrolysis and manage exotherms.

Workflow 2: Troubleshooting Low Yields

Use this decision tree if your isolated yield is below 60%.

Troubleshooting Problem Low Yield of 4-Cl Intermediate CheckLCMS Check LCMS of Crude Problem->CheckLCMS Result1 Starting Material (4-OH) Present CheckLCMS->Result1 Major Peak Result2 Degradation / Tar CheckLCMS->Result2 Complex Mixture Sol1 Hydrolysis occurred during quench. ACTION: Use anhydrous quench or remove POCl3 first. Result1->Sol1 If quench was acidic Sol2 Reaction stalled. ACTION: Add cat. DMF or increase temp slightly. Result1->Sol2 If reaction never finished Sol3 Thermal Runaway. ACTION: Dilute with Toluene, add base dropwise. Result2->Sol3

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss during chlorination.

Comparative Data: Chlorinating Agents

When POCl


 fails or causes regulatory issues, consider these alternatives.
ReagentReactivityScale-Up SuitabilityBy-productsNotes
POClngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

/ DMF
HighBest Phosphoric acidStandard for this scaffold. Requires careful quench.[1]
SOCl

/ DMF
ModerateGoodSO

, HCl (Gas)
Easier workup (gaseous byproducts), but less reactive for electron-rich rings.
Oxalyl Chloride HighLow (Safety)CO, CO

, HCl
Generates CO gas (toxic). Good for mild, low-temp activation but dangerous on kg scale.
PCl

Very HighModeratePhosphoryl chloridesSolid handling is difficult. Often used mixed with POCl

for very unreactive substrates.

References

  • General Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[1][2]

    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Establishes the baseline chlorination conditions (Refluxing POCl3)
  • Safety in POCl3 Scale-Up

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source:Organic Process Research & Development (OPRD) / PMC.
    • Relevance: Provides the "low-solvent" and "stoichiometric control" protocols essential for safety on kilogram scales.
  • Mechanism of Vilsmeier-Haack Chlorination

    • Title: POCl3-PCl5 mixture: A robust chlorinating agent.[3]

    • Source:Journal of the Indian Chemical Society.
    • Relevance: Explains the mechanistic advantage of using P-based chlorin
  • Kinase Inhibitor Context (Mps1/TTK)

    • Title: Design, Synthesis... of Pyrido[3,4-d]pyrimidine Derivatives as Novel Inhibitors.[1][2][4][5]

    • Source:Intern
    • Relevance: Validates the 4-chloro-8-methoxy intermediate in the context of active drug discovery programs.

Disclaimer: This guide is for informational purposes for trained chemists. Always conduct a Process Safety Assessment (PSA) before scaling up exothermic reactions.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Evaluation of Pyridopyrimidine-Based Kinase Inhibitors: A Comparative Technical Guide

Introduction: The Pyridopyrimidine Advantage The pyridopyrimidine scaffold—specifically the pyrido[2,3-d]pyrimidine core—represents a privileged structure in kinase inhibitor discovery. Functioning as a bioisostere of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridopyrimidine Advantage

The pyridopyrimidine scaffold—specifically the pyrido[2,3-d]pyrimidine core—represents a privileged structure in kinase inhibitor discovery. Functioning as a bioisostere of the adenine ring of ATP, this scaffold facilitates potent Type I inhibition by forming critical hydrogen bonds within the hinge region of the kinase domain.

Unlike the ubiquitously used quinazoline scaffold (famous for EGFR inhibitors like Gefitinib), pyridopyrimidines offer a distinct vector for substitution at the C-2, C-4, and N-8 positions.[1] This allows for fine-tuning of selectivity against "difficult" kinase families such as CDK4/6 (e.g., Palbociclib) and FGFR (e.g., PD173074), where achieving selectivity over structurally homologous kinases is the primary bottleneck.[1]

This guide provides a rigorous, data-backed framework for the in vitro validation of these inhibitors, comparing them against standard alternatives and detailing the specific experimental protocols required to validate their efficacy and mechanism of action.

Comparative Analysis: Pyridopyrimidines vs. Alternatives

The following analysis contrasts pyridopyrimidine-based inhibitors with alternative scaffolds used for similar targets.

Table 1: Performance Benchmarking of Representative Inhibitors
FeaturePyridopyrimidine Scaffold Alternative Scaffold Comparative Insight
Representative Drug PD173074 (FGFR Inhibitor)SU5402 (Indolinone)PD173074 exhibits ~1000x greater potency.[2]
Primary Target Potency (IC₅₀) FGFR1: ~25 nM [1]FGFR1: ~30,000 nM (30 µM) [2]Pyridopyrimidines form tighter hinge-region H-bonds than indolinones.
Selectivity Profile High affinity for FGFR1; moderate off-target VEGFR2 activity (~100-200 nM).[3]Broad spectrum; significant off-target inhibition of VEGFR2 and PDGFRβ.[2]Pyridopyrimidines offer a "cleaner" window but require counter-screening against VEGFR.
Solubility (PBS, pH 7.4) Moderate to Low (often requires DMSO/cyclodextrin).[1]Low (High lipophilicity).Pyridopyrimidines often require careful solvent management in in vitro assays to prevent precipitation.
Mechanism ATP-Competitive (Type I).ATP-Competitive (Type I).Both compete with ATP; assay sensitivity depends heavily on ATP concentration relative to

.
Structural Causality

The superior potency of the pyridopyrimidine core stems from its ability to mimic the purine ring of ATP more closely than the indolinone core. For example, in CDK4/6 inhibition, the pyridopyrimidine moiety of Palbociclib makes specific contacts with Val101 in the hinge region, a geometry that is less accessible to other scaffolds without incurring steric penalties.[1]

Visualization: Mechanism & Workflow

Diagram 1: Kinase Signaling & Inhibition Pathway (FGFR Model)

This diagram illustrates the signal transduction pathway blocked by pyridopyrimidine inhibitors like PD173074.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Target of PD173074) FGF->FGFR Binding FRS2 FRS2 Phosphorylation FGFR->FRS2 Activates ATP ATP ATP->FGFR Phosphorylation Source Inhibitor Pyridopyrimidine Inhibitor Inhibitor->FGFR Competes with ATP RAS RAS-GTP FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: FGFR signaling cascade showing the ATP-competitive inhibition point of pyridopyrimidines upstream of ERK/AKT pathways.

Experimental Protocols

To validate a pyridopyrimidine inhibitor, you must establish a Self-Validating System .[1] This means every assay includes internal controls that confirm the assay itself is working, ensuring that a "no effect" result is a true negative.

Phase 1: Biochemical Potency (IC₅₀ Determination)

Method: ADP-Glo™ Kinase Assay (Luminescent) or LanthaScreen™ (TR-FRET). Why: These assays are robust against fluorescence interference, which can be a property of some heterocycles.

Protocol Steps:

  • Enzyme Titration: Determine the linear range of the kinase (e.g., FGFR1 or CDK4). Use 0.5 nM to 5 nM enzyme concentration.

  • ATP

    
     Determination (CRITICAL): 
    
    • Expert Insight: Pyridopyrimidines are ATP-competitive.[2] If you run the assay at saturating ATP (e.g., 1 mM), you will artificially shift the IC₅₀ to a higher value (Cheng-Prusoff equation).[1]

    • Action: Run the assay at

      
       for ATP.[1] For most kinases, this is 10–50 µM.[1]
      
  • Compound Preparation:

    • Dissolve inhibitor in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute into kinase buffer (ensure final DMSO < 1% to prevent enzyme denaturation).

  • Reaction:

    • Incubate Kinase + Substrate + Inhibitor for 15 mins (Pre-equilibrium).

    • Add ATP to start reaction.[4] Incubate 60 mins at RT.

    • Add ADP-Glo Reagent (40 mins)

      
       Kinase Detection Reagent (30 mins).
      
    • Read Luminescence.[4]

Phase 2: Cellular Target Engagement

Method: Western Blotting for Phospho-Signaling. Why: Proves the compound enters the cell and inhibits the specific target, not just general toxicity.

Protocol Steps:

  • Cell Seeding: Seed cells (e.g., RT-112 for FGFR or MCF-7 for CDK4) at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Starvation (Optional but Recommended): Serum-starve for 12h to reduce basal phosphorylation noise.

  • Treatment:

    • Treat with inhibitor (0, 10, 100, 1000 nM) for 2–4 hours.[1]

    • Stimulation:[1] For RTK targets (FGFR), stimulate with ligand (FGF, 50 ng/mL) for the last 15 mins.[1]

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (NaVO₄, NaF).[1]

    • Primary Antibodies:

      • Target: p-FGFR (Tyr653/654) or p-Rb (Ser780 - specific for CDK4).

      • Downstream: p-ERK1/2 (Thr202/Tyr204).

      • Loading Control: Total FGFR/Rb and GAPDH.

  • Validation: Effective inhibition should show a dose-dependent disappearance of the phospho-band without a reduction in the total protein band.

Diagram 2: In Vitro Testing Workflow

A logical flow for screening and validating hits.

Testing_Workflow Start Compound Library (Pyridopyrimidines) Biochem Biochemical Assay (ADP-Glo / FRET) Start->Biochem Screen at 1 µM Cell_Viability Cell Viability (CT-Glo / MTT) Biochem->Cell_Viability Hits (IC50 < 100 nM) Western Target Engagement (Western Blot) Cell_Viability->Western Potent (< 1 µM) Western->Biochem No Correlation? Check Permeability Selectivity Selectivity Profiling (Kinase Panel) Western->Selectivity Confirmed Mechanism Lead Lead Candidate Selectivity->Lead Clean Profile

Caption: Step-by-step validation pipeline from biochemical screening to lead selection.

Troubleshooting & Expert Tips

  • Solubility Artifacts: Pyridopyrimidines can be planar and stack, leading to precipitation.[1] If your IC₅₀ curve has a steep Hill slope (> 2.0), inspect for precipitation.[1] Use 0.01% Triton X-100 in the assay buffer to prevent aggregation.

  • The "ATP Gap": A common failure mode is a compound showing nM potency in biochemical assays (low ATP) but µM potency in cells (mM ATP).

    • Solution: Calculate the Cheng-Prusoff adjusted IC₅₀:

      
      .[1] If the shift is too large, the inhibitor may not be viable in vivo.
      
  • Selectivity Traps: While PD173074 is selective for FGFR, many analogs hit VEGFR2.[1] Always include a VEGFR2 counter-screen early in the cascade to avoid developing a hypertensive agent (a common side effect of VEGFR inhibition).

References

  • Mohammadi, M., et al. (1998).[1] "Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain." EMBO Journal. Link

  • Grand, E. K., et al. (2004).[1] "Targeting FGFR3 in multiple myeloma: inhibition of t(4;14)-positive cells by SU5402 and PD173074." Leukemia. Link

  • Fry, D. W., et al. (2004).[1] "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Reaction Biology. "Kinase Profiling & Screening Protocols." Link

Sources

Comparative

The Selectivity Profile of Kinase Inhibitors Derived from the 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Scaffold: A Comparative Guide

The quest for novel kinase inhibitors with high selectivity and potency is a cornerstone of modern drug discovery, particularly in oncology. The privileged pyrido[3,4-d]pyrimidine scaffold has emerged as a versatile core...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel kinase inhibitors with high selectivity and potency is a cornerstone of modern drug discovery, particularly in oncology. The privileged pyrido[3,4-d]pyrimidine scaffold has emerged as a versatile core structure for the development of inhibitors targeting a range of protein kinases. This guide provides an in-depth comparative analysis of the selectivity profiles of inhibitors derived from the 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine template and its close analogs. We will delve into the specific targeting of key kinases, compare their performance against established inhibitors, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions.

Introduction: The Versatile Pyrido[3,4-d]pyrimidine Core

The 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine scaffold is a key synthetic intermediate that allows for diverse chemical modifications at the C4 position through nucleophilic aromatic substitution or cross-coupling reactions. Initial studies on derivatives of the closely related 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine revealed selective cytotoxic activity against breast and renal cancer cell lines, hinting at the potential for targeting key oncogenic signaling pathways.[1] Subsequent research has solidified the pyrido[3,4-d]pyrimidine core as a "privileged scaffold" for developing potent and selective inhibitors against several important kinase families. This guide will focus on the selectivity profiles of inhibitors targeting Monopolar Spindle 1 (Mps1), Epidermal Growth Factor Receptor (EGFR), and Receptor-Interacting Protein Kinase 3 (RIPK3).

Selectivity Profile Analysis

The selectivity of a kinase inhibitor is paramount to its therapeutic potential, as off-target effects can lead to toxicity and limit its clinical utility. Here, we compare the selectivity of various pyrido[3,4-d]pyrimidine-based inhibitors.

Monopolar Spindle 1 (Mps1) Inhibitors

Mps1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a promising therapeutic strategy for cancers characterized by chromosomal instability. The pyrido[3,4-d]pyrimidine scaffold has yielded highly potent and selective Mps1 inhibitors, most notably the clinical candidate BOS172722 .

BOS172722 was developed from a series of pyrido[3,4-d]pyrimidine inhibitors and demonstrates excellent potency and kinase selectivity.[2][3] An earlier compound from this series, CCT251455 , also shows high selectivity for Mps1.[4][5][6]

Table 1: Selectivity Profile of Pyrido[3,4-d]pyrimidine-based Mps1 Inhibitors

CompoundTarget KinaseIC50 (nM)Off-Target KinasesIC50 (nM)Selectivity (Fold)Reference
BOS172722 Mps14 (at 10 µM ATP)--Highly Selective[7]
Compound 34h *Mps1<1JNK1110>100[8]
JNK2220>200[8]
CDK2>1000>1000[8]
CCT251455 Mps13--Highly Selective[4][5][6]

*Compound 34h is a closely related analog of BOS172722 from the same chemical series.

The high selectivity of these compounds for Mps1, particularly over other cell cycle kinases like CDK2, is a significant advantage, potentially leading to a wider therapeutic window.

Visualizing the Scaffold's Versatility

The following diagram illustrates how different substitutions on the core pyrido[3,4-d]pyrimidine structure can direct the inhibitor's selectivity towards different kinase families.

G A 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine B Mps1 Inhibitors (e.g., BOS172722) A->B Substitution at C2, C6, C8 C EGFR Inhibitors (e.g., Compound B30) A->C Substitution at C2, C4, C6 D RIPK3 Inhibitors A->D Varied Substitutions G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Serial Dilution of Inhibitor D Incubate Kinase, Substrate, & Inhibitor A->D B Kinase & Substrate Solution B->D C ATP Solution E Initiate with ATP D->E F Incubate at 30°C E->F G Stop Reaction F->G H Quantify Phosphorylation G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (GI50 Determination)

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the proliferation of a cancer cell line.

Principle: This assay measures the number of viable cells after a defined period of exposure to the inhibitor. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to untreated control cells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 value.

Conclusion

The 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine scaffold and its close analogs have proven to be a highly fruitful starting point for the development of selective kinase inhibitors. The ability to generate compounds with high selectivity for diverse kinase targets such as Mps1, EGFR, and RIPK3 underscores the versatility of this chemical core. The data presented in this guide demonstrates that with rational, structure-guided design, it is possible to fine-tune the selectivity profile of these inhibitors to achieve desired therapeutic effects while minimizing potential off-target toxicities. As our understanding of the kinome and its role in disease continues to expand, scaffolds like pyrido[3,4-d]pyrimidine will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (URL: [Link])

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (URL: [Link])

  • PD 173074 FGFR1, VEGFR2 27056. (URL: [Link])

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (URL: [Link])

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (URL: [Link])

  • Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. (URL: [Link])

  • High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. (URL: [Link])

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (URL: [Link])

  • High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. (URL: [Link])

  • Abstract 1817: Characterisation of CCT251455, a novel, selective and highly potent Mps1 kinase inhibitor. (URL: [Link])

  • Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. (URL: [Link])

  • Mps1 inhibitor CCT251455 Small Molecule (Tool Compound). (URL: [Link])

  • BOS172722 structure and characterization in biochemical and cellular... (URL: [Link])

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... (URL: [Link])

  • 1 High proliferation rate and a compromised spindle assembly checkpoint confers sensitivity to the MPS1 inhibitor BOS172722 in t... (URL: [Link])

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (URL: [Link])

  • PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. (URL: [Link])

  • New evolution-busting drug overcomes resistance in aggressive breast cancers. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... (URL: [Link])

  • PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. (URL: [Link])

  • Novel Mps1 Kinase Inhibitors: From Purine to Pyrrolopyrimidine and Quinazoline Leads. (URL: [Link])

  • High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers. (URL: [Link])

  • Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. (URL: [Link])

Sources

Comparative

The Synthetic Chemist's Compass: Navigating Heterocyclic Scaffolds with 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

A Comparative Guide to a Versatile Building Block in Modern Drug Discovery In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual....

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to a Versatile Building Block in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the privileged scaffolds, pyridopyrimidines stand out for their remarkable versatility and presence in a multitude of clinically significant agents.[1] This guide offers a deep dive into the synthetic advantages of a particularly strategic building block: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine . Through a comparative analysis with other commonly employed pyridopyrimidine and pyrimidine intermediates, we will illuminate the nuanced reactivity and strategic benefits that make this compound a powerful tool for researchers, scientists, and drug development professionals.

The Strategic Advantage: Unpacking the Reactivity of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

The utility of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine as a synthetic intermediate stems from the distinct electronic properties of its fused ring system. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), while also being amenable to a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, a crucial aspect in the construction of compound libraries for structure-activity relationship (SAR) studies.[2]

A key advantage of the pyrido[3,4-d]pyrimidine scaffold lies in the predictable regioselectivity of its reactions. The electron-withdrawing nature of the pyrimidine ring, coupled with the influence of the fused pyridine ring, renders the C4 position significantly more electrophilic than other positions on the heterocyclic core. This inherent reactivity profile often obviates the need for complex protecting group strategies that are sometimes necessary with less biased systems.

Comparative Analysis: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine vs. Key Alternatives

To fully appreciate the advantages of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, a direct comparison with other widely used chloro-substituted heterocyclic building blocks is essential.

IntermediateKey Synthetic ApplicationsAdvantagesDisadvantages
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Kinase inhibitors, anticancer agentsHigh and predictable C4 regioselectivity in SNAr and cross-coupling reactions. The methoxy group can be a handle for further modification.Multi-step synthesis may be required for the core scaffold.
2,4-Dichloropyrido[2,3-d]pyrimidine Kinase inhibitors (e.g., Vistusertib)Two reactive sites for sequential functionalization.Potential for regioisomeric mixtures in SNAr, requiring careful control of reaction conditions.[3]
4,6-Dichloropyrimidine Agrochemicals, pharmaceuticalsCommercially available and relatively inexpensive. Symmetrical structure simplifies some synthetic planning.Can lead to mixtures of mono- and di-substituted products. Regioselectivity can be an issue with unsymmetrical nucleophiles.
2-Chloro-N-cyclopentyl-5-nitro-4-pyrimidinamine Kinase inhibitors (e.g., Ribociclib intermediate)Pre-functionalized to streamline synthesis of specific targets.Less versatile for broad library synthesis due to existing substituents.
Causality Behind Reactivity and Regioselectivity

The observed differences in reactivity and regioselectivity can be attributed to the unique electronic distribution within each heterocyclic system. In 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine, the nitrogen atoms in both the pyridine and pyrimidine rings act as electron sinks, strongly activating the C4 position towards nucleophilic attack.

In contrast, for a symmetric molecule like 4,6-dichloropyrimidine, both chlorine atoms are electronically equivalent, which can lead to challenges in achieving selective mono-substitution. For 2,4-dichloropyrido[2,3-d]pyrimidine, the C4 position is generally more reactive towards SNAr than the C2 position. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions, sometimes leading to the formation of isomeric products.[4]

Experimental Section: Protocols and Data

To provide a practical context for the discussed advantages, this section details representative experimental protocols for the synthesis and functionalization of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine and a key alternative, 2,4-dichloropyrido[2,3-d]pyrimidine.

Protocol 1: Synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine[2]

This multi-step synthesis culminates in a key intermediate for diverse derivatization.

  • Step 1: Synthesis of 4-methyl-3-nitropyridin-2-ol. To a solution of 2-amino-4-methyl-3-nitropyridine (10 g) in 50 ml of 30% sulfuric acid, an aqueous solution of NaNO₂ is added. The resulting precipitate is filtered, dried, and purified by chromatography to yield the product (Yield: 96%).[2]

  • Step 2: Chlorination and subsequent functionalization. The product from Step 1 undergoes a series of reactions including chlorination, carboxylation, and reduction to yield a key precursor.

  • Step 3: Cyclization and Chlorination. The precursor is condensed with chloroformamidine hydrochloride, followed by methoxylation and subsequent treatment with phosphorus oxychloride to afford 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (Yield: 40%).[2]

Protocol 2: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine[3]

This intermediate is crucial for the synthesis of kinase inhibitors like Vistusertib.

  • Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diol. A mixture of 2-aminonicotinic acid and urea is heated to form the diol intermediate.[5]

  • Step 2: Chlorination. The diol is treated with phosphorus oxychloride to yield 2,4-dichloropyrido[2,3-d]pyrimidine.[3]

Comparative Reaction Data
ReactionSubstrateReagents and ConditionsProductYieldReference
SNAr 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineVarious amines/phenols/thiols, acid or base promotion4-substituted derivativesGood to excellent[2]
Suzuki Coupling 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineBoronic acids, Pd catalyst4-aryl/heteroaryl derivativesGood[2]
SNAr 2,4-Dichloropyrido[2,3-d]pyrimidineAmines, xylene, K₂CO₃4-amino-2-chloropyrido[2,3-d]pyrimidineGood[3]
Suzuki Coupling 2,4-DichloropyrimidinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/H₂O, MW, 100°C, 15 min2-Chloro-4-phenylpyrimidine81%[6]
Buchwald-Hartwig Amination 2-Chloro-4-(pyridin-3-yl)pyrimidineVarious aryl amines, PdCl₂(PPh₃)₂, xantphos, NaOtBu, toluene, refluxN-aryl-4-(pyridin-3-yl)pyrimidin-2-amines27-82%[7]

Visualizing Synthetic Pathways

The following diagrams illustrate the strategic use of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine in the synthesis of a diverse library of compounds and a comparative pathway using an alternative building block.

G cluster_0 Pathway A: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine start_A Starting Materials intermediate_A 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine start_A->intermediate_A Multi-step synthesis product_A1 SNAr Product (e.g., 4-amino derivative) intermediate_A->product_A1 Nucleophilic Aromatic Substitution (SNAr) product_A2 Suzuki Coupling Product (e.g., 4-aryl derivative) intermediate_A->product_A2 Suzuki-Miyaura Cross-Coupling product_A3 Buchwald-Hartwig Product (e.g., 4-aminoaryl derivative) intermediate_A->product_A3 Buchwald-Hartwig Amination library_A Diverse Compound Library product_A1->library_A product_A2->library_A product_A3->library_A

Caption: Synthetic utility of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine.

G cluster_1 Pathway B: 2,4-Dichloropyrido[2,3-d]pyrimidine (Alternative) start_B 2-Aminonicotinic Acid + Urea intermediate_B1 Pyrido[2,3-d]pyrimidine-2,4-diol start_B->intermediate_B1 intermediate_B2 2,4-Dichloropyrido[2,3-d]pyrimidine intermediate_B1->intermediate_B2 POCl3 product_B1 Regioisomeric Mixture? (C4 vs C2 substitution) intermediate_B2->product_B1 SNAr / Cross-Coupling (1st Position) product_B2 Sequentially Functionalized Product product_B1->product_B2 SNAr / Cross-Coupling (2nd Position) target Target Molecule (e.g., Vistusertib) product_B2->target

Caption: Synthetic pathway using 2,4-Dichloropyrido[2,3-d]pyrimidine.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine presents a compelling case as a superior building block for the synthesis of complex heterocyclic molecules, particularly in the realm of kinase inhibitor discovery. Its well-defined regioselectivity in both SNAr and palladium-catalyzed cross-coupling reactions offers a significant advantage over alternative dichlorinated pyridopyrimidine and pyrimidine systems, where the potential for isomeric mixtures necessitates more rigorous optimization and purification.[2][4] The ability to rapidly and predictably generate diverse libraries of compounds from a common intermediate empowers medicinal chemists to efficiently explore chemical space and accelerate the identification of promising new drug candidates. While the synthesis of the 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine core may require a multi-step approach, the downstream benefits of its strategic reactivity profile often justify the initial investment, ultimately streamlining the path towards novel therapeutics.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. ([Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ([Link])

  • Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro... ([Link])

  • Synthetic method of 4,6-dichloropyrimidine. ()
  • A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. ([Link])

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. ([Link])

  • Preparation method of 4, 6-dichloropyrimidine. ()
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. ([Link])

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. ([Link])

  • Process for preparing 4,6-dichloro-pyrimidine. ()
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. ([Link])

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. ([Link])

  • Buchwald-Hartwig Amination. ([Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ([Link])

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ([Link])

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. ([Link])

  • Synthesis of ribociclib intermediate and in-line purification (A)... ([Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ([Link])

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ([Link])

  • Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ([Link])

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. ([Link])

  • RIBOCICLIB INTERMEDIATE AND PREPARATION METHOD THEREFOR. ([Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! ([Link])

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. ([Link])

  • Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ([Link])

  • New synthesis method of ribociclib intermediate. ([Link])

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ([Link])

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. ([Link])

  • Buchwald-Hartwig Amination. ([Link])

  • Ribociclib intermediate and process for prepar
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ([Link])

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. ([Link])

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine proper disposal procedures

Topic: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Proper Disposal Procedures Part 1: Chemical Assessment & Hazard Identification Senior Scientist Insight: The molecule 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine Proper Disposal Procedures

Part 1: Chemical Assessment & Hazard Identification

Senior Scientist Insight: The molecule 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine belongs to a class of fused nitrogen heterocycles often utilized as scaffolds for kinase inhibitors. The critical structural feature for safety and disposal is the 4-chloro substituent . This position is electronically activated by the adjacent ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (


).

Operational Implication: This compound is moisture-sensitive . Upon contact with water or atmospheric humidity, the C-Cl bond can hydrolyze, releasing Hydrochloric Acid (HCl) gas and converting the parent molecule to the corresponding pyrimidone (hydroxyl form). Waste containers must be kept strictly dry to prevent pressurization from HCl evolution.

Hazard Profile Summary
PropertyClassificationOperational Risk
Reactivity High (

Active)
Reacts violently with strong nucleophiles (amines, thiols) and bases. Hydrolyzes in water.
Health Toxic / Corrosive Causes severe skin burns and eye damage. Potentially toxic if swallowed or inhaled (kinase inhibition potential).
Physical Solid (Powder) Dust explosion hazard if finely dispersed. Hygroscopic.
Waste Code Halogenated Organic Must be segregated from non-halogenated solvents to prevent cross-contamination of incinerator streams.

Part 2: Waste Segregation & Pre-treatment

Effective disposal begins at the bench. You must segregate this compound based on its physical state and concentration.

Solid Waste (Pure Compound)
  • Primary Container: Double-bag in high-density polyethylene (HDPE) bags or place in a screw-top wide-mouth jar.

  • Labeling: "TOXIC SOLID, ORGANIC, N.O.S. (Contains 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine)."

  • Storage: Store in a desiccator or a cool, dry flammable cabinet until pickup. Do not store with strong bases or oxidizers.

Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • pH Check: If the waste stream is acidic (due to partial hydrolysis), do not mix with cyanide or sulfide waste streams (risk of HCN/H2S evolution).

  • Segregation: Collect in a dedicated "Halogenated Solvent Waste" carboy.

Part 3: Disposal Workflows & Deactivation

Trustworthiness Protocol: The following workflows are self-validating. The "Deactivation" step includes a neutralization check to ensure the reactive C-Cl bond has been consumed before final disposal.

Workflow A: Bulk Disposal (Preferred)

For quantities >100 mg, incineration is the only acceptable method to ensure complete destruction of the heterocyclic core.

  • Consolidate: Transfer solid waste into a UN-rated fiber or poly drum lined with a 6-mil poly liner.

  • Manifest: List as "Hazardous Waste: Organochlorine Pesticide/Heterocycle Solid."

  • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for Rotary Kiln Incineration . This ensures temperatures >1000°C, necessary to break the stable pyridine-pyrimidine fused ring system.

Workflow B: Bench-Scale Deactivation (Spills/Trace Residues)

Use this protocol only for cleaning glassware or neutralizing small spills (<100 mg).

Reagents Required:

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Methanol or Ethanol

Step-by-Step Deactivation:

  • Dissolution: Dissolve the residue in a minimal amount of Methanol.

  • Hydrolysis: Slowly add 10% NaOH solution (10 equivalents relative to residue).

    • Mechanism:[1][2][3] The hydroxide ion attacks the C-4 position, displacing the chloride.

    • Observation: Solution may warm slightly; ensure ventilation to remove any evolved HCl fumes (neutralized by excess base).

  • Validation: Allow to stir for 1 hour. Check pH; it should remain basic (> pH 10).

  • Disposal: The resulting mixture now contains the less reactive 8-methoxy-3H-pyrido[3,4-d]pyrimidin-4-one and NaCl. Neutralize to pH 7 with dilute HCl, then dispose of as Aqueous Chemical Waste (if no organic solvents remain) or Halogenated Solvent Waste .

Part 4: Emergency Response & Visualization

Disposal Decision Logic

DisposalWorkflow Start Waste Generation: 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Spill Spill / Glassware Residue StateCheck->Spill PackSolid Double Bag (HDPE) Label: 'Toxic/Halogenated' Solid->PackSolid SegregateLiq Segregate: Halogenated Waste Stream Check pH (Avoid Acid/Base Mix) Liquid->SegregateLiq Deactivate Deactivation Protocol: 1. Dissolve in MeOH 2. Treat with 10% NaOH 3. Neutralize Spill->Deactivate Incinerate Final Disposal: High-Temp Incineration (TSDF) PackSolid->Incinerate SegregateLiq->Incinerate AqueousDisp Aqueous Waste Disposal Deactivate->AqueousDisp

Caption: Operational decision tree for segregating and disposing of 4-chloro-pyridopyrimidine derivatives based on physical state and quantity.

References

  • National Institutes of Health (NIH) - PubChem. 4-Chloropyrido[3,4-d]pyrimidine Compound Summary. (Analogous Hazard Data). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

[1] Executive Summary: The "Unknown" Hazard Protocol As a Senior Application Scientist, I often see researchers treat intermediates like 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: Specific CAS not universally assign...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Unknown" Hazard Protocol

As a Senior Application Scientist, I often see researchers treat intermediates like 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine (CAS: Specific CAS not universally assigned, treat as analog) as generic organic solids. This is a critical error.

This compound is not just an irritant; it is a functionalized electrophile designed to react. Its 4-chloro position is highly labile, making it a potent alkylating agent and a moisture-sensitive precursor that generates hydrochloric acid (HCl) upon hydrolysis. Furthermore, as a pyridopyrimidine scaffold, it possesses inherent bioactivity common to kinase inhibitors (ATP-competitive binding), posing potential reproductive or systemic toxicity risks.

The Core Directive: Handle this compound as a Potent, Moisture-Sensitive Corrosive . Your PPE strategy must protect you from the chemical and the chemical from environmental moisture.[1]

Hazard Decoding & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

FeatureChemical MechanismPhysiological Hazard
4-Chloro Group Nucleophilic Aromatic Substitution (

)
Sensitizer/Corrosive: Reacts with skin proteins (cysteine/lysine residues). Hydrolyzes on moist mucous membranes to release HCl gas.
Pyridopyrimidine Core Kinase ATP-Pocket BindingSystemic Toxicity: Potential off-target inhibition of cellular signaling pathways (reproductive/developmental toxicity risk).
8-Methoxy Group Electron DonationIncreases electron density of the ring, modulating reactivity, but does not negate the electrophilicity of the 4-position.

PPE Selection Matrix

Do not use a "one size fits all" approach. PPE must adapt to the state of matter and the solvation status .

Table 1: Task-Based PPE Requirements
OperationHazard StateHand ProtectionRespiratory/Face ProtectionBody Protection
Weighing / Aliquoting Airborne Dust (High Risk)Double Nitrile (0.11 mm min. thickness per layer). Change outer pair immediately if contaminated.[2][3][4][5]Fume Hood (Sash at 18"). If outside hood (not recommended): N95/P100 respirator.Lab coat (buttoned), wrist guards (Tyvek).
Reaction Setup (Solvent: DCM/DMF) Permeation (Solvent carries toxicant)Laminate (Silver Shield/Norfoil) under Nitrile. Standard nitrile degrades rapidly in DCM.Fume Hood (Face velocity 80-100 fpm). Safety Goggles (ANSI Z87.1) + Face Shield if >100mL.Chemical-resistant apron over lab coat.
Quenching / Workup Exothermic / Aerosol Long-cuff Nitrile (High durability).Fume Hood . Safety Goggles (Splash risk).Lab coat + Apron.
Waste Disposal Mixed Chemical Double Nitrile or heavy-duty Neoprene.Fume Hood .Lab coat.[1]

Deep Dive: The Glove Permeation Logic

Expert Insight: The most common failure mode in handling this compound is solvent-mediated permeation . The 4-chloro-pyridopyrimidine itself is a solid, but you will likely dissolve it in Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

  • The Trap: A standard nitrile glove offers <5 minutes protection against DCM. Once the solvent breaches the glove, it carries the bioactive pyrimidine through the glove and deposits it directly onto your skin, often enhanced by the solvent's skin-penetrating properties (especially DMSO).

The Protocol:

  • Dry Solid: Standard Nitrile (4 mil) is sufficient.

  • In DCM/Chloroform: You MUST use a laminate liner (e.g., Ansell Barrier® or Silver Shield®) under a nitrile outer glove.

  • In DMF/DMSO: Double nitrile is generally acceptable for short durations (<15 mins), but immediate change is required upon splash.

Operational Workflow & Decision Logic

The following diagram illustrates the decision process for safe handling, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol Start START: Handling 4-Cl-8-OMe-Pyridopyrimidine StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Solution Solution Form StateCheck->Solution Weighing Weighing Operation Solid->Weighing HoodCheck Is Fume Hood Available? Weighing->HoodCheck Yes Yes HoodCheck->Yes Yes No No HoodCheck->No No UseHood Use Hood (Sash < 18") Double Nitrile Gloves Action Perform Experiment UseHood->Action RespReq STOP: Require N95/P100 + Designated Balance Area SolventCheck Identify Solvent Solution->SolventCheck DCM_CHCl3 Halogenated (DCM, CHCl3) SolventCheck->DCM_CHCl3 DMF_DMSO Polar Aprotic (DMF, DMSO) SolventCheck->DMF_DMSO LaminateGlove REQUIRED: Laminate/Barrier Gloves under Nitrile DCM_CHCl3->LaminateGlove DoubleNitrile Double Nitrile Gloves (Change every 15 mins) DMF_DMSO->DoubleNitrile LaminateGlove->Action DoubleNitrile->Action Disposal Disposal: Segregate as Halogenated Organic Waste Action->Disposal Yes->UseHood No->RespReq

Figure 1: Logical decision tree for PPE selection based on physical state and carrier solvent.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Clean" Zone)
  • Verification: Check fume hood flow monitor (Target: 80-100 fpm).

  • Moisture Control: Ensure all receiving flasks are dry. The 4-chloro moiety will hydrolyze to the inactive 4-hydroxy analog (pyridone) if exposed to ambient humidity for prolonged periods.

  • Static Control: Use an ionizing bar or anti-static gun if weighing small amounts (<10 mg), as heterocyclic powders are often static-prone and "fly," creating inhalation hazards.

Phase 2: Donning (The "Transition" Zone)
  • Lab Coat: Must be buttoned to the neck.

  • Glove Layer 1: Don standard nitrile gloves.

  • Sleeve Guard: Apply Tyvek wrist sleeves/cuffs over the lab coat/glove interface. This prevents the "wrist gap" exposure common when reaching into hoods.

  • Glove Layer 2: Don the second pair (or Laminate pair if using DCM).

Phase 3: Execution (The "Hot" Zone)
  • Spatula Technique: Use a disposable anti-static spatula. Do not reuse.

  • Weighing: Perform strictly inside the hood. If the balance is draft-sensitive, use a "balance enclosure" inside the hood, or a powder funnel to minimize transfer distance.

  • Spill Management: If powder spills, do not blow it . Cover with a wet paper towel (water deactivates it via hydrolysis, though slowly) and wipe up. Treat waste as hazardous.[4]

Phase 4: Decontamination & Disposal
  • Quenching (Optional but Recommended): If you have residual stock solution, treat with dilute NaOH or aqueous ammonia. This converts the reactive C-Cl bond to C-OH or C-NH2, significantly reducing the alkylating potential before disposal.

  • Waste Segregation:

    • Solid Waste: "Toxic Solid - Halogenated."

    • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Doffing: Remove outer gloves inside the hood. Peel them off so the contaminated exterior is wrapped inside. Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Emergency Response

  • Eye Contact: Immediate irrigation for 15 minutes.[2][3][6][7] The hydrolysis creates HCl, causing rapid corneal damage. Time is vision.

  • Skin Contact: Wash with soap and water.[2][3][6][7][8] Do not use alcohol/ethanol ; this may increase skin absorption of the lipophilic scaffold.

  • Inhalation: Move to fresh air. If wheezing occurs (HCl irritation), seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • PubChem. (n.d.). Compound Summary: Pyridopyrimidine Derivatives (General Hazard Class). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.